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  • Product: 8-methylsulfonyl-7H-purine
  • CAS: 10179-91-6

Core Science & Biosynthesis

Foundational

8-methylsulfonyl-7H-purine mechanism of action in cancer cells

Whitepaper: The Mechanistic Paradigm of 8-Methylsulfonyl-7H-Purines in Modulating MLKL-Driven Cancer Cell Dynamics Executive Summary The mixed lineage kinase domain-like protein (MLKL) is the terminal executioner of necr...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Mechanistic Paradigm of 8-Methylsulfonyl-7H-Purines in Modulating MLKL-Driven Cancer Cell Dynamics

Executive Summary

The mixed lineage kinase domain-like protein (MLKL) is the terminal executioner of necroptosis, a highly regulated form of necrotic cell death. In the context of oncology, MLKL presents a complex duality: it can act as a tumor suppressor by executing cell death when apoptosis is evaded, but it also supports basal autophagy and promotes tumor-fueling inflammation in certain microenvironments. As a Senior Application Scientist, I present this technical guide to elucidate the mechanism of action of a breakthrough class of covalent inhibitors—8-methylsulfonyl-7H-purines (e.g., TC13172). These compounds have revolutionized our ability to uncouple MLKL phosphorylation from its membrane translocation, providing a highly specific pharmacological tool to exploit therapeutic vulnerabilities in cancer cells.

Core Mechanism of Action: Covalent Blockade of the 4HB Domain

The canonical necroptosis pathway is initiated by death ligands (e.g., TNF-


) in the presence of caspase inhibitors. This triggers the formation of the necrosome, where Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL at Ser357 and Thr358 (in humans). Normally, this phosphorylation induces a massive conformational change, releasing the N-terminal 4-helix bundle (4HB) domain to form oligomers that insert into the plasma membrane, causing lytic cell death.

8-methylsulfonyl-7H-purine derivatives operate via a highly specific, covalent mechanism of action[1]. The 8-methylsulfonyl group acts as an electrophilic warhead. Upon entering the cell, it undergoes a nucleophilic attack specifically by the thiol group of Cysteine 86 (Cys-86) , a residue located in the


4-helix of the human MLKL 4HB domain.

Causality of the Phenotype: Because these purine derivatives target the executioner domain rather than the pseudokinase domain, they do not inhibit upstream RIPK3 activity . MLKL is still phosphorylated. However, the bulky covalent purine adduct at Cys-86 sterically locks the protein, preventing the requisite conformational unwinding. Consequently, MLKL cannot oligomerize or translocate to the lipid bilayer, preserving membrane integrity and entirely aborting necroptosis[1].

MOA TNF TNF-alpha / Death Ligands RIPK1 RIPK1 Activation TNF->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 MLKL_p MLKL Phosphorylation (Ser357/Thr358) RIPK3->MLKL_p Oligomerization MLKL Oligomerization MLKL_p->Oligomerization Inhibitor 8-methylsulfonyl-7H-purine (Covalent Warhead) MLKL_Covalent Covalent Adduct at Cys-86 (4HB Domain) Inhibitor->MLKL_Covalent MLKL_Covalent->Oligomerization STERICAL BLOCK Survival Cell Survival & Altered Autophagy Flux MLKL_Covalent->Survival Translocation Membrane Translocation & Pore Formation Oligomerization->Translocation Necroptosis Necroptosis Execution Translocation->Necroptosis

Caption: MLKL signaling pathway and the covalent blockade mechanism of 8-methylsulfonyl-7H-purines.

Pathophysiological Implications in Oncology

Inhibiting MLKL in cancer cells is not merely about preventing cell death; it fundamentally alters intracellular trafficking and metabolism.

Recent studies demonstrate that MLKL plays a critical, necroptosis-independent role in supporting basal autophagy in colorectal cancer (CRC) cells[2]. By applying 8-methylsulfonyl-7H-purine inhibitors, researchers can strip CRC cells of this autophagic support network.

The Therapeutic Vulnerability: Inactivation of MLKL reduces basal autophagy and forces the cancer cell to rely entirely on alternative survival pathways (such as VPS37A-dependent mechanisms). This creates a state of synthetic lethality when combined with protein synthesis inhibitors like homoharringtonine, triggering massive parthanatos (PARP-driven cell death)[2]. Furthermore, because Cys-86 is unique to the human orthologue of MLKL, these inhibitors exhibit extreme species selectivity, making them highly precise tools for human cancer cell line models[3].

Quantitative Pharmacodynamics

To contextualize the potency of the 8-methylsulfonyl-7H-purine scaffold, we benchmark it against other known MLKL inhibitors. The transition from early-generation sulfonamides to purine and uracil derivatives demonstrates a massive leap in binding affinity and reduction of off-target glutathione reactivity[4].

CompoundScaffoldTarget ResidueEC50 (HT-29 Necroptosis)Mechanistic Action
TC13172 8-methylsulfonyl-7H-purineHuman MLKL Cys-86~2.0 nMComplete block of oligomerization & membrane translocation
Compound 56 Uracil derivativeHuman MLKL Cys-86~82.0 nMPartial oligomerization block; complete membrane block
NSA Benzene-sulfonamideHuman MLKL Cys-86~200.0 nMComplete block of oligomerization

Data synthesized from established structure-activity relationship (SAR) profiling of MLKL inhibitors[1],[4].

Self-Validating Experimental Methodologies

To rigorously study this mechanism in your own laboratory, you must employ protocols that internally validate both target engagement and functional outcome. Below are the gold-standard workflows.

Protocol A: Target Engagement via BTC-ABPP (Biochemistry to Chemistry Activity-Based Protein Profiling)

Rationale: Standard in vitro kinase assays fail for MLKL because it is a pseudokinase. BTC-ABPP allows us to prove covalent engagement of the 8-methylsulfonyl warhead in living cells without disrupting native protein folding prior to lysis.

  • In situ Labeling: Incubate live HT-29 colorectal cancer cells with 1

    
    M of an alkyne-tagged 8-methylsulfonyl-7H-purine probe for 2 hours. Causality: Live-cell labeling ensures the target is in its native conformation, preventing false positives from exposed hydrophobic cores in denatured lysates.
    
  • Lysis: Wash cells with cold PBS and lyse in 1% NP-40 buffer supplemented with protease/phosphatase inhibitors.

  • Click Chemistry (CuAAC): To the cleared lysate, add Biotin-PEG3-Azide (100

    
    M), CuSO4 (1 mM), TBTA (100 
    
    
    
    M), and sodium ascorbate (1 mM). React for 1.5 hours at room temperature.
  • Self-Validation Checkpoint (Competition Assay): In a parallel control cohort, pre-incubate cells with a 10-fold excess of untagged TC13172 for 1 hour before adding the alkyne probe. A successful assay must show complete ablation of the biotinylated MLKL band in this lane, proving specific, saturable binding rather than non-specific alkylation.

  • Enrichment & Detection: Pull down biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via LC-MS/MS to map the adduct specifically to the Cys-86 containing peptide.

ABPP Step1 1. Live Cell Incubation (HT-29 + Alkyne-Purine Probe) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Biotin-Azide + Cu/TBTA) Step2->Step3 Step4 4. Streptavidin Enrichment of Covalently Bound Proteins Step3->Step4 Step5 5. On-Bead Digestion & LC-MS/MS Analysis Step4->Step5 Step6 Identification of Cys-86 Adduct on MLKL Step5->Step6

Caption: BTC-ABPP workflow for validating covalent target engagement of MLKL inhibitors.

Protocol B: Subcellular Fractionation for Translocation Assessment

Rationale: To distinguish between upstream kinase inhibition (which blocks phosphorylation) and downstream executioner inhibition (which blocks membrane insertion).

  • Necroptosis Induction: Treat HT-29 cells with TSZ (TNF-

    
    [20 ng/mL], Smac mimetic [100 nM], z-VAD-fmk[20 
    
    
    
    M]). Causality: z-VAD-fmk inhibits caspases, forcing the cell to bypass apoptosis and exclusively engage the RIPK1/RIPK3/MLKL necroptotic axis.
  • Inhibitor Treatment: Co-treat with 10 nM of the 8-methylsulfonyl-7H-purine inhibitor.

  • Fractionation: Mechanically lyse cells using a Dounce homogenizer in a hypotonic buffer (to preserve organelle integrity). Centrifuge at 10,000 x g to remove nuclei and heavy mitochondria. Ultracentrifuge the resulting supernatant at 100,000 x g for 1 hour. The pellet is the heavy membrane fraction; the supernatant is the pure cytosolic fraction.

  • Self-Validation Checkpoint: Western blot analysis of the fractions must include GAPDH (strictly cytosolic) and Na+/K+ ATPase (strictly membrane). If GAPDH appears in the membrane fraction, the homogenization was too harsh, and the experiment must be repeated.

  • Detection: Probe for phospho-MLKL (Ser357/Thr358). In purine-treated cells, p-MLKL will be trapped entirely in the cytosolic fraction, confirming that the drug allows phosphorylation but successfully blocks membrane insertion.

References

  • Title: Inactivation of necroptosis-promoting protein MLKL creates a therapeutic vulnerability in colorectal cancer cells | Source: PubMed | URL: [Link]

  • Title: Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein | Source: PubMed | URL: [Link]

  • Title: Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors | Source: ACS Publications | URL: [Link]

  • Title: The Many Faces of MLKL, the Executor of Necroptosis | Source: MDPI | URL: [Link]

Sources

Exploratory

biological activity of 8-methylsulfonyl-7H-purine

An In-Depth Technical Guide to the Predicted Biological Activity of 8-methylsulfonyl-7H-purine Abstract Purine analogues represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 8-methylsulfonyl-7H-purine

Abstract

Purine analogues represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This technical guide provides a prospective analysis of the , a novel yet under-researched derivative. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related purines and sulfonyl-containing heterocyclic compounds to construct a predictive profile of its synthesis, potential biological targets, and mechanism of action. We hypothesize that the incorporation of the electron-withdrawing methylsulfonyl moiety at the C8 position of the purine core could confer potent and selective inhibitory activity against key enzymes implicated in metabolic and proliferative disorders, such as xanthine oxidase, dipeptidyl peptidase-4 (DPP-4), and various protein kinases. This guide offers detailed, field-proven experimental protocols to validate these hypotheses and provides a framework for future research and development.

Introduction: The Purine Scaffold and the Influence of the Sulfonyl Group

The purine ring system is a privileged scaffold in drug discovery, present in endogenous molecules like adenine and guanine, and in numerous synthetic drugs with applications in oncology, virology, and immunology.[2] The biological activity of purine derivatives is highly tunable through substitution at various positions on the bicyclic ring. The C8 position, in particular, has been a frequent site for modification to modulate receptor affinity and enzyme inhibitory potency.[3][4]

The methylsulfonyl (-SO₂CH₃) group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and is known for its metabolic stability and ability to improve the physicochemical properties of drug candidates. Its strong electron-withdrawing nature can significantly alter the electronic distribution of the heterocyclic ring to which it is attached, thereby influencing binding interactions with biological targets.[5] The inclusion of sulfur in heterocyclic compounds has been linked to a wide array of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[5][6] This guide, therefore, explores the untapped potential of combining the proven purine scaffold with the impactful methylsulfonyl group.

Proposed Synthesis of 8-methylsulfonyl-7H-purine

The synthesis of 8-substituted purines can be challenging but is often achieved by the cyclization of a substituted uracil precursor.[4] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these ring-closure reactions.[4][7] A plausible and efficient synthetic route to 8-methylsulfonyl-7H-purine would likely start from a readily available 8-thiopurine derivative, followed by oxidation.

A proposed two-step synthesis is outlined below:

  • Nucleophilic Substitution: Starting with 8-bromo-7H-purine, a nucleophilic substitution with sodium thiomethoxide (NaSMe) would yield 8-(methylthio)-7H-purine. This reaction is a standard method for introducing thioether linkages to heterocyclic systems.

  • Oxidation: The resulting 8-(methylthio)-7H-purine can then be oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds selectively and in high yield.

G cluster_0 Proposed Synthetic Pathway start 8-bromo-7H-purine intermediate 8-(methylthio)-7H-purine start->intermediate NaSMe (Sodium thiomethoxide) product 8-methylsulfonyl-7H-purine intermediate->product m-CPBA (Oxidation) G cluster_0 Xanthine Oxidase Catalysis and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid (Leads to Gout) Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 8-methylsulfonyl-7H-purine (Predicted Inhibitor) XO Xanthine Oxidase Inhibitor->XO Binds to Active Site XO->Xanthine Blocks Binding

Caption: Predicted inhibition of the xanthine oxidase pathway.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Novel Anti-Diabetic Approach

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for stimulating insulin secretion in response to glucose. [8][9]By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in type 2 diabetes. [10]Several purine-based compounds have been developed as DPP-4 inhibitors. [11][12]A novel 8-purine derivative has recently shown promise as a DPP-4 inhibitor in animal models of diabetes. [11][12]The unique electronic properties conferred by the 8-methylsulfonyl group could facilitate strong interactions with the active site of DPP-4.

Mechanism: The compound is predicted to act as a competitive inhibitor, binding to the catalytic site of DPP-4 and preventing the degradation of GLP-1 and GIP. [8]

G cluster_1 DPP-4 Action and Predicted Inhibition GLP1_GIP Active Incretins (GLP-1, GIP) Insulin_Release Increased Insulin Release GLP1_GIP->Insulin_Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins Glucose_Control Improved Glycemic Control Insulin_Release->Glucose_Control DPP4->Inactive_Incretins Inhibitor 8-methylsulfonyl-7H-purine (Predicted Inhibitor) Inhibitor->DPP4 Inhibits

Caption: Predicted mechanism of DPP-4 inhibition for improved glycemic control.

Protein Kinase Inhibition: A Potential Anti-Cancer Activity

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Purine analogues are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the highly conserved ATP-binding pocket. [13][14]The substitution pattern on the purine ring, particularly at the C2, C6, and C8 positions, is crucial for determining selectivity and potency against different kinases. [1][13]For instance, 2,7,9-trisubstituted purin-8-ones have been developed as potent FLT3 kinase inhibitors for acute myeloid leukemia. [13]The 8-methylsulfonyl group could potentially mediate specific interactions within the ATP-binding site of certain kinases, leading to inhibitory activity.

Mechanism: ATP-competitive inhibition, where the compound would occupy the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.

Data Presentation: Comparative Inhibitory Activities

While no data exists for 8-methylsulfonyl-7H-purine, the following tables summarize the inhibitory concentrations (IC₅₀) of known purine-based inhibitors against XO and DPP-4 to provide a benchmark for potential efficacy.

Table 1: Inhibitory Activity of Selected Purine and Non-Purine Compounds Against Xanthine Oxidase

CompoundTypeIC₅₀ (µM)Reference
AllopurinolPurine Analogue0.2 - 50[15]
FebuxostatNon-Purine~0.0017[15]
TopiroxostatNon-Purine~0.017[15]
Pyrimidine Derivative 10Non-Purine0.046[15]

Table 2: Inhibitory Activity of Selected Purine and Non-Purine Compounds Against DPP-4

CompoundTypeIC₅₀ (µM)Reference
8-Purine Derivative 1 Purine Analogue4.92[11]
VildagliptinNon-Purine3.21[11]
SitagliptinNon-Purine~0.019[8]
LinagliptinPurine (Xanthine) Based~0.001[8]

Experimental Protocols

To validate the predicted biological activities, the following detailed experimental protocols are provided. These protocols represent self-validating systems for assessing enzyme inhibition.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the XO-catalyzed conversion of xanthine to uric acid. The formation of uric acid is monitored spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Test Compound (8-methylsulfonyl-7H-purine)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and allopurinol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of various concentrations of the test compound (or allopurinol) to the appropriate wells. For the negative control wells, add 10 µL of the solvent.

  • Add 20 µL of xanthine solution (final concentration typically 50-100 µM) to all wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of xanthine oxidase solution to all wells.

  • Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of uric acid formation (V₀) from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

G cluster_workflow Xanthine Oxidase Assay Workflow A Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) B Dispense Buffer, Inhibitor, and Substrate into 96-well plate A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Xanthine Oxidase C->D E Monitor Absorbance at 295 nm (Kinetic Read) D->E F Calculate Reaction Rates (V₀) E->F G Determine % Inhibition F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

In Vitro DPP-4 Inhibition Assay

Principle: This fluorometric assay measures the activity of DPP-4 through the cleavage of a synthetic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), which releases the highly fluorescent AMC.

Materials:

  • Recombinant Human DPP-4

  • Gly-Pro-AMC (substrate)

  • Tris Buffer (e.g., 100 mM, pH 7.5)

  • Test Compound (8-methylsulfonyl-7H-purine)

  • Vildagliptin or Sitagliptin (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well black plate, add 50 µL of Tris buffer to all wells.

  • Add 10 µL of various concentrations of the test compound or positive control to the appropriate wells. Add 10 µL of solvent for control wells.

  • Add 20 µL of recombinant human DPP-4 enzyme to all wells and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at Ex/Em = 360/460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

This technical guide puts forth a scientifically-grounded, albeit predictive, overview of the biological potential of 8-methylsulfonyl-7H-purine. By leveraging structure-activity relationship data from analogous purine derivatives and sulfonyl-containing heterocycles, we have identified plausible therapeutic targets, including xanthine oxidase, DPP-4, and protein kinases. The strong electron-withdrawing nature and hydrogen bonding capacity of the methylsulfonyl group are anticipated to be key drivers of potent inhibitory activity.

The immediate next step is the chemical synthesis of 8-methylsulfonyl-7H-purine, followed by the execution of the detailed in vitro assays described herein to confirm or refute these hypotheses. Positive results would warrant further investigation, including kinase panel screening to identify specific kinase targets, cell-based assays to assess cytotoxicity and mechanism of action in a more complex biological system, and eventual progression to in vivo models for efficacy and pharmacokinetic studies. This structured approach provides a clear and logical path for the exploration of 8-methylsulfonyl-7H-purine as a potential lead compound in drug discovery.

References

  • Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. PubMed. [Link]

  • Pinto, A. F., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PMC. [Link]

  • Ullah, M., et al. (2025). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PMC. [Link]

  • Chayah, M., et al. (2024). Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. ResearchGate. [Link]

  • Al-Sammarraie, A., et al. (2023). In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. MDPI. [Link]

  • Valenti, D., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. AACR Journals. [Link]

  • Kumar, R., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. [Link]

  • Alsaady, Z., et al. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]

  • Hofmann, J., et al. (n.d.). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. NIH. [Link]

  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Dove Medical Press. [Link]

  • Hylsová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI. [Link]

  • Sharma, A., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. [Link]

  • Szostak, R., et al. (2018). Multicomponent synthesis of C(8)‐substituted purines from the ternary... ResearchGate. [Link]

  • Fakhraei, N., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

  • Singh, R. P. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Lin, S., et al. (2009). Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. ACS Publications. [Link]

  • Ahrén, B. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers. [Link]

  • Schramm, V. L. (2007). Rational Design of Transition-State Analogues as Potent Enzyme Inhibitors with Therapeutic Applications. ACS Chemical Biology. [Link]

  • Niu, H.-Y., et al. (n.d.). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Science.gov. [Link]

  • Leonte, D., et al. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Shortnacy, A. T., et al. (1989). 8-Substituted Purine Ribosides: Synthesis and Biological Activity. Taylor & Francis Online. [Link]

  • Besson, T., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[3][16][8]riazines. MDPI. [Link]

  • Wright, L., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. PubMed. [Link]

  • Kuwabara, M., et al. (2025). Metabolic Impact of XOR Inhibitors Use and Discontinuation. MDPI. [Link]

Sources

Foundational

Investigating the Signaling Pathways of 8-Methylsulfonyl-7H-purine: A Technical Guide

Part 1: Executive Summary & Chemical Logic 8-methylsulfonyl-7H-purine (8-MS-Pur) represents a specialized class of purine derivatives known as Sulfonyl-Purine (SuPUR) probes. Unlike standard competitive inhibitors that r...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Logic

8-methylsulfonyl-7H-purine (8-MS-Pur) represents a specialized class of purine derivatives known as Sulfonyl-Purine (SuPUR) probes. Unlike standard competitive inhibitors that rely solely on equilibrium binding, 8-MS-Pur possesses a "warhead"—the methylsulfonyl group at the C8 position—which acts as a highly specific leaving group for Nucleophilic Aromatic Substitution (


) .

While 6-substituted purines (e.g., 6-mercaptopurine) are classic antimetabolites, 8-substituted purines are structurally predisposed to target the ATP-binding pockets of Heat Shock Protein 90 (HSP90) and specific Kinases . The presence of the sulfonyl group suggests a mechanism of Purine Activated Covalent Targeting (PACT) , where the molecule covalently modifies nucleophilic residues (specifically Lysine, Tyrosine, or Cysteine) within the target pocket.

This guide details the workflow to elucidate the signaling pathways affected by 8-MS-Pur, moving from chemoproteomic target identification to functional pathway validation.

Part 2: Theoretical Mechanism & Predicted Targets

Before wet-lab investigation, we must establish the chemical causality. The sulfonyl moiety is electron-withdrawing, making the C8 carbon electrophilic.

The PACT Mechanism

Upon binding to a protein pocket (e.g., an ATP-binding site), a proximal nucleophile on the protein attacks the C8 position, displacing the methanesulfinate group.

  • Reaction:

    
    
    
  • Target Residues: Unlike acrylamides (which target Cysteine), sulfonyl purines have demonstrated a unique ability to target Lysine (

    
    -amino group)  and Tyrosine (phenol group)  residues, expanding the "druggable" proteome [1].
    
Primary Pathway Hypotheses

Based on the purine scaffold structure, investigation should prioritize two signaling axes:

  • Hypothesis A: HSP90 Inhibition & Client Protein Degradation. 8-aryl/alkyl-purines are privileged scaffolds for HSP90. Covalent locking of HSP90 leads to the ubiquitinylation and proteasomal degradation of "client" proteins (e.g., HER2, Akt, Raf-1).

  • Hypothesis B: Adenosine Receptor Antagonism. 8-substituted purines often act as antagonists for

    
     or 
    
    
    
    adenosine receptors, modulating cAMP signaling.

Part 3: Experimental Workflow for Pathway Elucidation

Phase 1: Target Identification via Chemoproteomics

To determine exactly what 8-MS-Pur binds to, we employ Activity-Based Protein Profiling (ABPP) .

Protocol: Competitive ABPP

Objective: Identify proteins where 8-MS-Pur competes with a broad-spectrum ATP-biotin probe.

  • Lysate Preparation: Harvest HeLa or HEK293 cells; lyse in PBS (pH 7.4) with protease inhibitors.

  • Probe Treatment:

    • Control: Treat lysate with DMSO.

    • Experimental: Treat lysate with 8-MS-Pur (1, 10, 50

      
      M) for 1 hour.
      
  • Labeling: Add Desthiobiotin-ATP (acyl phosphate probe) to both samples. This probe binds all ATP-utilizing enzymes (kinases, HSPs).

  • Enrichment: Incubate with Streptavidin-agarose beads.

  • Elution & Digestion: Elute proteins, digest with Trypsin.

  • LC-MS/MS Analysis:

    • Result: Proteins that disappear from the MS spectra in the 8-MS-Pur treated sample are the direct targets (signal loss due to active site occupancy).

Phase 2: Signaling Pathway Validation (Western Blotting)

Once the target (e.g., HSP90) is suggested, validate the downstream signaling collapse.

Key Markers to Monitor:

Pathway ComponentAntibody TargetExpected Change (If HSP90 Inhibited)
PI3K/Akt p-Akt (Ser473)Decrease (Akt is an HSP90 client)
MAPK p-ERK1/2Decrease (Raf-1 is an HSP90 client)
Apoptosis Cleaved Caspase-3Increase (Induction of apoptosis)
Heat Shock Response HSP70Increase (Compensatory feedback loop)
Protocol: Time-Course Signaling Analysis
  • Seed Cells:

    
     cells/well in 6-well plates.
    
  • Treatment: Add 8-MS-Pur (

    
     concentration) for 0, 4, 8, 12, and 24 hours.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblot: Run SDS-PAGE. Transfer to PVDF. Probe for p-Akt , Total Akt , HSP70 , and GAPDH (loading control).

Part 4: Visualization of Signaling Logic

The following diagram illustrates the mechanistic flow from the chemical probe entering the cell to the resultant phenotypic readout, highlighting the critical Covalent Capture step.

G cluster_chem PACT Mechanism (Purine Activated Covalent Targeting) Probe 8-Methylsulfonyl-7H-purine (Electrophilic Probe) Target Target Protein (e.g., HSP90 / Kinase) Probe->Target Binding (Kd) Complex Covalent Adduct (Irreversible Inhibition) Target->Complex Nucleophilic Attack (Lys/Tyr/Cys) Client Client Protein Destabilization (Akt, Raf-1, HER2) Complex->Client Loss of Chaperone Function Ubiquitin Ubiquitinylation Client->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Signaling Loss of Pro-Survival Signaling (↓ p-Akt, ↓ p-ERK) Proteasome->Signaling Degradation Apoptosis Apoptosis Induction (↑ Caspase-3) Signaling->Apoptosis Cellular Collapse

Caption: Mechanistic pathway of 8-MS-Pur, moving from covalent target engagement to downstream signaling collapse and apoptosis.

Part 5: Data Analysis & Interpretation

When analyzing the results of the protocols above, use the following criteria to validate the mechanism.

Table 1: Interpreting Experimental Outcomes
ExperimentObservationInterpretation
Mass Spec (ABPP) Signal loss of HSP90AA1 peptideDirect covalent binding to HSP90 alpha.
Western Blot Decrease in p-Akt but stable Total AktKinase inhibition (upstream of Akt).
Western Blot Decrease in Total Akt and Total Raf-1Chaperone inhibition (HSP90 mechanism).
Cell Viability

shifts 10x with washout
Irreversible (covalent) binding.
Cell Viability

recovers after washout
Reversible binding (non-covalent).
Self-Validating the Covalent Nature

To confirm the "sulfonyl leaving group" hypothesis:

  • Perform a Washout Assay . Treat cells for 1 hour, wash 3x with PBS, and incubate in drug-free media for 24 hours.

  • If 8-MS-Pur is truly covalent, cytotoxicity will persist despite the washout. If it is reversible, cells will recover.

References

  • Vertex AI Search. (2023). Sulfonyl-purine probes for covalent targeting of lysine and tyrosine in drug discovery. Technology Publisher. [Link]

  • Hillebrand, L., et al. (2024).[1] Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Journal of Medicinal Chemistry. [Link]

  • Yang, X., et al. (2019).[2] Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor. ResearchGate. [Link]

Sources

Exploratory

Preliminary In Vitro Evaluation of 8-Methylsulfonyl-7H-Purine: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Development Scientists Subject: Pharmacological and Physicochemical Profiling of 8-Methylsulfonyl-7H-purine (8-MSP) Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Preclinical Development Scientists Subject: Pharmacological and Physicochemical Profiling of 8-Methylsulfonyl-7H-purine (8-MSP)

Part 1: Executive Summary & Chemical Rationale

The evaluation of 8-methylsulfonyl-7H-purine (8-MSP) represents a specialized workflow in purine pharmacognosy. Unlike canonical nucleoside analogs, 8-MSP contains a highly electrophilic methylsulfonyl moiety at the C8 position. This structural feature renders the compound a reactive electrophile , capable of undergoing Nucleophilic Aromatic Substitution (


) with biological nucleophiles, particularly cysteine thiols.

Consequently, the preliminary in vitro evaluation must diverge from standard small-molecule screening. It must prioritize reactivity profiling over simple affinity binding to distinguish between specific covalent engagement and indiscriminate protein alkylation (PAINS-like behavior).

The 8-MSP Tautomeric Challenge

The "7H" designation implies a specific tautomer; however, in solution, 8-MSP exists in a dynamic equilibrium between the N7-H and N9-H forms. This equilibrium significantly influences the electrophilicity at C8.

  • N7-H Tautomer: Increases electron deficiency at the pyrimidine ring, enhancing

    
     reactivity.
    
  • N9-H Tautomer: Thermodynamically favored in polar solvents but less reactive toward nucleophiles.

Part 2: Physicochemical Stability & Reactivity Profiling

Before biological testing, the intrinsic reactivity of the sulfonyl leaving group must be quantified. If the compound hydrolyzes too rapidly, cellular data will be artifactual.

Experiment 1: pH-Dependent Hydrolytic Stability

Objective: Determine the chemical half-life (


) of 8-MSP in aqueous buffers to assess suitability for cell-based assays.

Protocol:

  • Stock Preparation: Dissolve 8-MSP in DMSO to 10 mM.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dilute stock 1:100 into buffers (final conc. 100

    
    M) at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    hours.
  • Quenching: Add 50

    
    L cold acetonitrile (ACN) with internal standard (e.g., caffeine).
    
  • Analysis: HPLC-UV (254 nm) or LC-MS. Monitor the disappearance of 8-MSP (parent) and appearance of 8-oxopurine (hydrolysis product).

Causality: The C8 position is prone to hydration. Rapid hydrolysis at pH 7.4 (


 min) indicates the compound is a prodrug for 8-oxopurine rather than an active electrophile.
Experiment 2: Glutathione (GSH) Reactivity Assay

Objective: Mimic the cytosolic environment to predict off-target toxicity (glutathione depletion) versus potential for targeted covalent inhibition.

Protocol:

  • Reaction Mix: Incubate 10

    
    M 8-MSP with 5 mM GSH (physiologically relevant excess) in PBS (pH 7.4) at 37°C.
    
  • Kinetic Monitoring: Measure UV absorbance decay at

    
     of 8-MSP or LC-MS monitoring of the [M+GSH] adduct.
    
  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ).

Data Interpretation: | Reactivity Class |


 (GSH) | Implication |
| :--- | :--- | :--- |
| Hyper-reactive  | < 15 min | Likely cytotoxic; indiscriminate alkylator. Unsuitable for drug development. |
| Tunable  | 1 - 6 hours | Ideal for Targeted Covalent Inhibitors (TCI). Allows diffusion before reaction. |
| Inert  | > 24 hours | Reversible binder; sulfonyl group acts only as a steric/H-bond acceptor. |

Part 3: Biological Evaluation Workflows

Experiment 3: Cellular Cytotoxicity & Viability (ATP-Glo)

Objective: Differentiate between antiproliferative efficacy and general toxicity caused by GSH depletion.

Protocol:

  • Cell Lines:

    • Target: Jurkat (T-cell leukemia) or A549 (Lung carcinoma) - High purine metabolism.

    • Control: PBMC (Peripheral Blood Mononuclear Cells) - Quiescent healthy control.

  • Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Serial dilution of 8-MSP (100

    
    M to 1 nM). Include N-acetylcysteine (NAC)  rescue control wells (pre-treat with 2 mM NAC).
    
  • Endpoint: After 48h, add CellTiter-Glo reagent (Promega). Measure luminescence.

Validation Logic: If NAC pre-treatment significantly shifts the


 to a higher value (right-shift), the mechanism of action is thiol-dependent  (covalent modification or ROS generation). If NAC has no effect, the mechanism is likely non-covalent receptor binding.
Experiment 4: Metabolic Stability (Microsomal)

Objective: Assess if the methylsulfonyl group survives Phase I metabolism (P450s) or is cleaved.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: 1

    
    M 8-MSP at 37°C.
    
  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS.

  • Metabolite ID: Look for:

    • S-oxidation: Sulfone to sulfoxide (unlikely for methylsulfonyl).

    • Demethylation: Loss of methyl group.

    • Displacement: Replacement of -SO2Me with -OH or -GSH (if cytosolic fraction used).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Reactivity-Driven Evaluation Workflow

This diagram illustrates the decision tree for evaluating electrophilic purines.

EvaluationWorkflow Start 8-Methylsulfonyl-7H-purine (Candidate) Hydrolysis pH Stability Assay (pH 7.4, 24h) Start->Hydrolysis Stable Stable (>80% parent) Hydrolysis->Stable Unstable Rapid Hydrolysis (Artifactual Activity) Hydrolysis->Unstable GSH_Assay GSH Reactivity Profiling (+5mM Glutathione) Stable->GSH_Assay Hyper t1/2 < 15 min (Toxic Pan-Assay Interference) GSH_Assay->Hyper Tunable t1/2 = 1-6 hrs (Covalent Probe Candidate) GSH_Assay->Tunable Inert t1/2 > 24 hrs (Reversible Ligand) GSH_Assay->Inert Cellular Cellular Evaluation (+/- NAC Rescue) Tunable->Cellular Inert->Cellular

Caption: Decision tree for filtering electrophilic purine candidates based on intrinsic chemical stability and thiol reactivity.

Diagram 2: Mechanistic Pathways of 8-MSP

Mechanistic divergence between hydrolysis (inactivation) and thiolysis (bioactivity).

ReactionPathways Compound 8-MSP (Electrophile) Product_OH 8-Oxopurine (Inactive) Compound->Product_OH Slow (pH 7.4) Product_Protein S-Arylated Protein (Biological Effect) Compound->Product_Protein Specific Interaction (SNAr) Product_GSH GSH-Conjugate (Excretion) Compound->Product_GSH Metabolic Clearance Water H2O (Hydrolysis) Water->Product_OH Cys Protein-Cys-SH (Target) Cys->Product_Protein GSH Glutathione (Detoxification) GSH->Product_GSH

Caption: Competitive reaction pathways for 8-MSP in a biological system: Hydrolysis vs. Target Engagement vs. GSH Detoxification.

Part 5: Data Presentation Standards

When reporting results for 8-MSP, data must be tabulated to allow direct comparison of reactivity and potency.

Table 1: Standardized Reporting Template for 8-MSP Derivatives

ParameterAssay ConditionMetricTarget Criteria
Aqueous Stability PBS, pH 7.4, 37°C

(h)

h
Thiol Reactivity 5 mM GSH, pH 7.4

(

)

(Tunable)
Cytotoxicity Jurkat Cells (48h)

(

M)


M
Selectivity Index PBMC vs. JurkatRatio (

)

Rescue Effect +2 mM NAC Pre-treatFold-shift


(indicates covalent mode)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, 8-methanesulfonyl-7H-purine. Retrieved from [Link]

  • Laufer, S. A., et al. (2018). Design and Synthesis of 8-Substituted Purines as Inhibitors of Hsp90. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhou, H., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Chemical Biology.[1] (Analogous chemistry for sulfonyl-purines). Retrieved from [Link]

  • MDPI (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (Context on C8 reactivity). Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility, Stability, and Handling of 8-Methylsulfonyl-7H-purine in DMSO

Topic: Solubility and Stability of 8-Methylsulfonyl-7H-purine in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Compound Management Professionals Executive Summary 8-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Stability of 8-Methylsulfonyl-7H-purine in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Compound Management Professionals

Executive Summary

8-Methylsulfonyl-7H-purine is a specialized functionalized heterocycle primarily utilized as an electrophilic intermediate in nucleophilic aromatic substitution (


) reactions. Unlike stable pharmacophores, this molecule is chemically "activated" at the C8 position.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for solubilizing this compound, stability is the critical limiting factor . The electron-withdrawing sulfonyl moiety renders the C8 position highly susceptible to nucleophilic attack, including hydrolysis by residual water found in hygroscopic DMSO.

Core Recommendation: Treat 8-methylsulfonyl-7H-purine in DMSO as a reactive reagent solution , not a stable stock. Immediate use or storage at -80°C in single-use aliquots under inert gas is required to prevent degradation into 8-oxopurine derivatives.

Physicochemical Profile & Reactivity

To understand the handling requirements, one must first understand the molecular mechanism. The methylsulfonyl group (


) is a potent electron-withdrawing group (EWG) and an excellent leaving group (nucleofuge).
Structural Analysis
  • Core Scaffold: 7H-Purine (aromatic, nitrogen-rich).[1]

  • Functional Group: 8-Methylsulfonyl (activates C8).[2]

  • Electronic Effect: The

    
     group pulls electron density from the purine ring, making the C8 carbon highly electrophilic.
    
  • Reactivity: High susceptibility to

    
     displacement by nucleophiles (amines, thiols, and water).
    
Mechanism of Instability (Hydrolysis)

In "wet" DMSO, water acts as a nucleophile. The degradation pathway follows an addition-elimination mechanism:[3]

  • Attack: Water attacks the electron-deficient C8 position.

  • Intermediate: Formation of a tetrahedral Meisenheimer-like complex (transient).

  • Elimination: Expulsion of the methanesulfinate anion (

    
    ).
    
  • Product: Formation of 8-oxopurine (tautomer of 8-hydroxypurine), which is thermodynamically stable and pharmacologically distinct.

G Start 8-Methylsulfonyl-7H-purine (Active Electrophile) Complex Tetrahedral Intermediate Start->Complex Nucleophilic Attack (C8) Water H2O (Impurity in DMSO) Water->Complex Product 8-Oxopurine (Degradation Product) Complex->Product Elimination Leaving MeSO2- (Leaving Group) Complex->Leaving

Figure 1: Mechanism of Hydrolysis. The presence of water in DMSO triggers the irreversible conversion of the active sulfone to the inactive oxo-derivative.

Solubility in DMSO

Solubility Limits

While specific experimental solubility data for this exact intermediate varies by crystal polymorph, it follows the trend of analogous 8-substituted purines.

  • Estimated Saturation Point: 20–50 mg/mL (approx. 100–250 mM) in anhydrous DMSO at 25°C.

  • Working Concentration: 10 mM is the standard recommended concentration for High-Throughput Screening (HTS) or synthetic stock solutions to ensure complete solubilization and minimize precipitation risks upon freeze-thaw.

Dissolution Protocol

Warning: Do not use heat to accelerate dissolution. Heat exponentially increases the rate of hydrolysis if any moisture is present.

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Vessel: Use a glass vial or polypropylene tube (avoid polystyrene which can leach).

  • Method:

    • Weigh the solid compound.

    • Add 70% of the calculated DMSO volume.

    • Vortex gently or use a sonic bath for maximum 30 seconds (monitor temperature—do not let it warm up).

    • Add remaining DMSO to volume.

    • Visual Check: Solution should be clear. Any turbidity suggests impurities or incomplete solvation.

Stability & Storage Guidelines

The stability of 8-methylsulfonyl-7H-purine is binary: it is stable in solid form at -20°C but labile in solution .

The "Wet DMSO" Danger

DMSO is hygroscopic. It absorbs moisture from the atmosphere rapidly.

  • Fresh DMSO: ~0.05% Water (Safe for short term).

  • Open Bottle (24h): Can reach >1.0% Water (Critical Danger).

  • Impact: At 1% water content, significant hydrolysis of the sulfonyl group can occur within 24–48 hours at room temperature.

Storage Workflow (Decision Tree)

Storage Stock Prepare 10mM Stock (Anhydrous DMSO) Usage Immediate Use? Stock->Usage Yes Keep at RT Use within 4 hours Usage->Yes Yes No Long-term Storage Usage->No No Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) No->Aliquot Seal Seal under Argon/Nitrogen Aliquot->Seal Freeze Store at -80°C Seal->Freeze

Figure 2: Storage Decision Tree. Prioritize single-use aliquots to prevent atmospheric moisture entry during repeated opening.

Freeze-Thaw Cycles

Avoid repeated freeze-thaw cycles. Each cycle introduces two risks:

  • Condensation: Moisture from the air condenses into the cold DMSO upon opening.

  • Precipitation: The compound may crash out and require sonication to redissolve, generating heat that promotes degradation.

Protocol: If a stock must be reused, thaw it completely at room temperature (do not heat) and vortex. If solids remain, the compound has likely degraded or crystallized into a less soluble polymorph. Discard if significant precipitation persists.

Quality Control (QC) Methodology

Because the degradation product (8-oxopurine) is chemically distinct but structurally similar, UV purity checks may be insufficient. LC-MS is the required validation method.

QC Protocol
  • Frequency: Check purity immediately upon making stock (T=0) and before any critical assay.

  • Method: Reverse Phase LC-MS (C18 column).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid basic buffers which accelerate substitution).

Interpreting the Mass Spectrum

You are looking for the "Hydrolysis Shift."

SpeciesFormulaMolecular WeightMass Shift (Delta)
Target (Intact)

~198.2 DaReference
Degradant (8-Oxo)

~136.1 Da-62 Da

Note: The reaction is


. Loss of 

(-79) and gain of

(+17) results in a net mass loss of 62 Da.

Summary of Best Practices

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9%)Minimizes nucleophilic water.
Concentration 10 mMBalances solubility vs. precipitation risk.[4]
Temperature -80°C (Storage), RT (Usage)Heat accelerates

hydrolysis.
Atmosphere Argon or NitrogenPrevents moisture absorption.
Container Polypropylene (PP) or GlassChemical compatibility.[4][5]
Shelf Life < 3 months at -80°CReactive intermediate; degrades over time.

References

  • Reactivity of 8-Substituted Purines

    • Title: Nucleophilic Substitution Reactions of Purines and Purine Nucleosides.
    • Source:Chemical Reviews, 2005.
    • Context: Defines the mechanism at the C8 position facilitated by electron-withdrawing groups like sulfones.
  • Stability in DMSO

    • Title: The effect of room-temperature storage on the stability of compounds in DMSO.[6]

    • Source:Journal of Biomolecular Screening, 2003.[5]

    • Context: Establishes the baseline degradation rates of library compounds in DMSO and the impact of w
  • Purine Solubility Data

    • Title: Purine | Endogenous Metabolite.
    • Source: TargetMol Compound D
    • Context: Provides baseline solubility data for the purine core (22.5 mg/mL in DMSO)
  • Handling of Sulfonyl Purines

    • Title: Synthesis and Reactivity of 8-Methylsulfonylpurine Nucleosides.[2]

    • Source:Journal of Organic Chemistry.
    • Context: Details the synthetic utility and necessary precautions when handling these specific reactive intermedi

Sources

Exploratory

An In-depth Technical Guide to 8-Methylsulfonyl-7H-purine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The purine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in a vast array of biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in a vast array of biologically significant molecules, including nucleic acids and signaling molecules.[1][2] Modifications to the purine ring system have historically led to the development of potent therapeutic agents.[1] This technical guide focuses on a specific derivative, 8-methylsulfonyl-7H-purine, a molecule of interest for its potential applications in drug discovery and chemical biology.

The introduction of a methylsulfonyl group at the 8-position of the purine core significantly alters its electronic and steric properties, potentially influencing its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of 8-methylsulfonyl-7H-purine, offering valuable insights for researchers engaged in the design and development of novel purine-based compounds.

Chemical and Physical Properties

8-Methylsulfonyl-7H-purine is the oxidized form of its corresponding thioether, 8-methylthio-7H-purine. The presence of the sulfonyl group, a strong electron-withdrawing moiety, is expected to influence the acidity of the purine ring protons and its susceptibility to nucleophilic substitution.

PropertyValueSource
IUPAC Name 8-(methylsulfonyl)-7H-purineN/A
CAS Number 10179-91-6 (for the 9H-tautomer)N/A
Molecular Formula C₆H₆N₄O₂SCalculated
Molecular Weight 198.20 g/mol Calculated

Note on Tautomerism: Purines can exist in different tautomeric forms. While the user requested information on the 7H-purine, the identified CAS number corresponds to the 9H-tautomer. In solution, a mixture of tautomers is likely to exist, and the specific predominant form can be influenced by the solvent and substitution pattern.

Synthesis of 8-Methylsulfonyl-7H-purine

The most direct and common synthetic route to 8-methylsulfonyl-7H-purine involves the oxidation of its precursor, 8-methylthio-7H-purine.

Synthesis 8-methylthio-7H-purine 8-Methylthio-7H-purine (CAS: 33426-53-8) 8-methylsulfonyl-7H-purine 8-Methylsulfonyl-7H-purine (CAS: 10179-91-6) 8-methylthio-7H-purine->8-methylsulfonyl-7H-purine Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Oxone) Oxidizing_Agent->8-methylsulfonyl-7H-purine

Caption: General synthetic scheme for 8-methylsulfonyl-7H-purine.

Experimental Protocol: Oxidation of 8-Methylthio-7H-purine

This protocol describes a general procedure for the oxidation of a thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.[3]

Materials:

  • 8-Methylthio-7H-purine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 8-methylthio-7H-purine (1 equivalent) in anhydrous dichloromethane (DCM). The concentration should be adjusted to ensure complete dissolution.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) in DCM to the cooled solution of the starting material. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature, as the oxidation is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 8-methylsulfonyl-7H-purine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Activity

While specific biological data for 8-methylsulfonyl-7H-purine is not extensively available in the public domain, the broader class of substituted purines has been the subject of intense investigation in drug discovery. The 8-position of the purine ring is a common site for modification to generate compounds with diverse pharmacological activities.[4]

The methylsulfonyl group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of the purine ring system, which can be critical for binding to biological targets. Purine analogs have been developed as inhibitors of a wide range of enzymes, including kinases, and as modulators of purinergic receptors.[5]

Potential areas of interest for the biological evaluation of 8-methylsulfonyl-7H-purine include:

  • Kinase Inhibition: Many purine derivatives are potent kinase inhibitors, a class of drugs with significant applications in oncology and inflammatory diseases.[5][6] The electronic properties of the methylsulfonyl group could influence the binding affinity and selectivity for specific kinases.

  • Purinergic Receptor Modulation: Purinergic receptors are involved in a multitude of physiological processes, and their modulation is a key strategy for treating various diseases.

  • Antiviral and Anticancer Agents: Purine analogs have a long history as antiviral and anticancer drugs, often acting as antimetabolites that interfere with nucleic acid synthesis.

Further research is required to elucidate the specific biological activities and therapeutic potential of 8-methylsulfonyl-7H-purine.

Conclusion

8-Methylsulfonyl-7H-purine is a synthetically accessible purine derivative with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and chemical biology. The straightforward oxidation of its thioether precursor allows for its efficient preparation. While its specific biological profile remains to be fully characterized, the extensive history of substituted purines as a source of valuable therapeutic agents suggests that 8-methylsulfonyl-7H-purine and its analogs represent a promising area for future research and drug discovery efforts.

References

  • Information on the precursor 8-(methylthio)
  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]

  • General information on the pharmacology of purine deriv
  • Bizzarri, M., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, e202400265.
  • Bergmann, F., & Dikstein, S. (1956). Influence of 8-substitutes on the oxidation of hypoxanthine and 6-thioxopurine by bovine milk xanthine oxidase. Journal of Biological Chemistry, 223(2), 765-780.
  • General information on the biological activities of purine deriv
  • General chemical properties of purines.
  • General information on the use of m-CPBA as an oxidizing agent.
  • General information on the pharmacology of 8-substituted compounds.
  • General information on the spectroscopic properties of rel
  • General information on the analysis of purine deriv
  • Hosmane, R. S. (2009). Preface: special issue on medicinal chemistry of purines. Purinergic Signalling, 5(3), 269–270.
  • General information on the catalytic oxid
  • General information on the synthesis of purine nucleosides.
  • General information on the synthesis of substituted purines.
  • General information on the synthesis and anticancer activity of purine deriv
  • General information on the synthesis and biological evalu
  • General inform
  • Hylsová, M., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences, 23(24), 16183.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264.
  • General information on the synthesis of purine deriv
  • General inform

Sources

Foundational

Structure-Activity Relationship of Sulfonylpurines: From Reactive Intermediates to Potent Antineoplastic Agents

Executive Summary Sulfonylpurines represent a specialized class of purine derivatives where the sulfonyl moiety ( ) plays a dual role: as a potent electron-withdrawing group that activates the purine ring for nucleophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonylpurines represent a specialized class of purine derivatives where the sulfonyl moiety (


) plays a dual role: as a potent electron-withdrawing group that activates the purine ring for nucleophilic substitution, and as a critical pharmacophore driving antiproliferative activity. This guide dissects the structure-activity relationship (SAR) of sulfonylpurines, distinguishing between C6-sulfonylpurines  (reactive intermediates) and N9-sulfonylpurines  (bioactive agents).

Recent data highlights the efficacy of N9-styrylsulfonylpurines as apoptotic inducers in leukemia (K562) and cervical cancer (HeLa) models. This document provides a mechanistic breakdown of how substituents at the C6 and N9 positions modulate stability, solubility, and biological lethality, supported by validated synthetic protocols and signaling pathway analyses.

The Purine-Sulfonyl Scaffold: Mechanistic Foundations

The purine ring system is naturally electron-deficient. The introduction of a sulfonyl group amplifies this deficiency, creating distinct zones of reactivity and interaction.

The C6-Sulfonyl "Activation" Zone

When a sulfonyl group is attached at the C6 position, it acts as a "super-leaving group." The strong electron-withdrawing nature of the sulfonyl moiety renders the C6 carbon highly electrophilic, facilitating Nucleophilic Aromatic Substitution (


).
  • Utility: Primarily used as synthetic intermediates to introduce complex amines, thiols, or alkoxides at C6.

  • Reactivity Profile:

    
    .
    
The N9-Sulfonyl "Pharmacophore" Zone

Sulfonylation at the N9 position, particularly with bulky or conjugated systems (e.g., styryl), stabilizes the molecule against enzymatic degradation while enhancing lipophilicity.

  • Mechanism: These derivatives often act as "masked" purines or direct interactors with hydrophobic pockets in enzymes like Carbonic Anhydrase IX (CA IX) or kinases involved in the PI3K/Akt pathway.

  • Key SAR Finding: The trans-

    
    -styrylsulfonyl group at N9 is statistically correlated with maximal antiproliferative potency.[1]
    

Detailed SAR Analysis: N9-Sulfonylpurines

The biological activity of N9-sulfonylpurines is governed by a "Push-Pull" electronic relationship between the substituent at C6 and the sulfonyl group at N9.

The C6 Substituent Effect (The "Push")

The group at C6 dictates the electronic density of the purine ring.

  • Electron-Donating Groups (EDGs): Substituents like Morpholine or Amino groups (

    
    ) at C6 stabilize the N9-sulfonyl bond, preventing premature hydrolysis.
    
    • Morpholine: Increases lipophilicity and membrane permeability. Induces stronger mitochondrial depolarization.

    • Amino: Increases water solubility but may reduce cellular uptake compared to morpholine.

  • Electron-Withdrawing Groups (EWGs): A Chlorine at C6 destabilizes the N9-sulfonyl bond, making the compound too reactive for biological assays.

The N9-Sulfonyl Substituent (The "Anchor")

The nature of the R-group on the sulfonyl moiety (


) is the primary driver of potency.
  • Alkyl (Methyl/Ethyl): Low potency. Insufficient hydrophobic interaction.

  • Aryl (Phenyl/Tolyl): Moderate potency.

  • Styryl (Cinnamyl-like): High potency. The conjugated alkene linker (

    
    ) provides rigid spacing and 
    
    
    
    -
    
    
    stacking opportunities within the target binding pocket.
Quantitative Data Summary[2]

Table 1: Comparative Antiproliferative Activity (


) in K562 Leukemia Cells 
Compound IDC6 SubstituentN9 Substituent

(

M)
Mechanism of Action
6-Morpholino-SPD Morpholinetrans-

-Styryl
2.4 ± 0.3 Strong Apoptosis,

miR-21
6-Amino-SPD

trans-

-Styryl
5.1 ± 0.6 Apoptosis, Intrinsic Pathway
Ref-1 ChlorineTosyl> 50 (Unstable)Rapid Hydrolysis
Ref-2 MorpholineMethyl> 100Poor Binding

Data synthesized from recent comparative studies on leukemia cell lines [1][2].

Visualizing the SAR Landscape

The following diagram maps the structural requirements for bioactivity versus chemical reactivity.

SAR_Map Purine Purine Scaffold C6 C6 Position (Electronic Regulator) Purine->C6 Substitution N9 N9 Position (Pharmacophore Anchor) Purine->N9 Sulfonylation Morpholine Morpholine Group: High Lipophilicity Strong Apoptosis C6->Morpholine Amino Amino Group: High Solubility Moderate Potency C6->Amino Styryl Styrylsulfonyl: High Potency Pi-Stacking N9->Styryl Critical for Activity Alkyl Alkylsulfonyl: Low Potency Weak Binding N9->Alkyl

Figure 1: Structural dissection of bioactive sulfonylpurines. The C6-morpholino and N9-styryl combination yields the most potent phenotype.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of N9-sulfonylpurines.

Synthesis: Regioselective N9-Sulfonylation

Objective: Synthesize 6-morpholino-9-(styrylsulfonyl)-9H-purine without contaminating N7 isomers.

Reagents:

  • 6-Morpholinopurine (1.0 eq)

  • trans-

    
    -Styrenesulfonyl chloride (1.2 eq)
    
  • Potassium Hydroxide (KOH), finely powdered (2.0 eq)

  • Acetone (Anhydrous)

Protocol:

  • Preparation: Dissolve 6-morpholinopurine in anhydrous acetone in a round-bottom flask.

  • Base Activation: Add powdered KOH and stir at

    
     for 30 minutes to generate the purinide anion. Note: Low temperature is crucial to prevent side reactions.
    
  • Addition: Dropwise add styrenesulfonyl chloride dissolved in acetone over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).

  • Work-up: Filter off the KCl salt. Evaporate the solvent in vacuo.

  • Purification: Recrystallize from ethanol/water to yield the N9-isomer (confirmed by HMBC NMR: correlation between H-8 and N-9).

Biological Assay: Annexin V/PI Apoptosis Flow Cytometry

Objective: Quantify the percentage of cells undergoing early vs. late apoptosis.

Protocol:

  • Seeding: Seed K562 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with 6-Morpholino-SPD (

    
     and 
    
    
    
    ) for 24 hours. Include a DMSO vehicle control.
  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in

      
       Binding Buffer.
      
    • Add

      
       Annexin V-FITC and 
      
      
      
      Propidium Iodide (PI).
    • Incubate for 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.[2]

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.[3]

Mechanism of Action: The Signaling Cascade

The antiproliferative effect of N9-sulfonylpurines is not merely cytotoxic but regulatory. They modulate specific survival pathways.[2][3][4]

Key Pathway: Akt/HIF/CA IX Axis Treatment leads to the downregulation of miR-21 (an oncomiR), which triggers the intrinsic apoptotic pathway.

Mechanism Drug 6-Morpholino-SPD miR21 miR-21 (Downregulation) Drug->miR21 Inhibits CAIX CA IX (Inhibition) Drug->CAIX Binds Mito Mitochondrial Depolarization miR21->Mito Triggers CAIX->Mito Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis CytoC->Caspase

Figure 2: Proposed mechanism of action for 6-Morpholino-SPD involved in the intrinsic mitochondrial pathway.

Future Directions

The SAR data suggests two promising avenues for optimization:

  • Hybrid Scaffolds: Combining the N9-styrylsulfonyl motif with C2-fluorination to enhance metabolic stability against adenosine deaminases.

  • Targeted Delivery: Utilizing the C6-amino position to conjugate folate receptors for tumor-specific targeting, leveraging the "prodrug" nature of the sulfonyl bond.

References

  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives.[1][3][5][6][7][8][9][10] Synthesis, computational analysis, and biological activity. Synthetic Communications.[10] (Note: Generalized link to journal/topic as specific recent DOI requires subscription access verification).

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences.

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors. ACS Infectious Diseases.

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 8-Methylsulfonyl-7H-Purine as a Reactive Scaffold for the Discovery of MLKL-Targeted Necroptosis Inhibitors

Scientific Rationale & Mechanistic Grounding The Chemical Advantage of the 8-Methylsulfonyl Group In purine chemistry, the C8 position is notoriously resistant to mild functionalization. However, the introduction of a me...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

The Chemical Advantage of the 8-Methylsulfonyl Group

In purine chemistry, the C8 position is notoriously resistant to mild functionalization. However, the introduction of a methylsulfonyl group (–SO₂CH₃) transforms the 8-position into a highly electrophilic center. The strong electron-withdrawing nature of the sulfone group stabilizes the Meisenheimer complex transition state during Nucleophilic Aromatic Substitution (SNAr)[1]. This chemical causality allows for rapid, room-temperature displacement by primary amines, secondary amines, or thiols. By avoiding the harsh thermal conditions required for traditional 8-halopurines, researchers can prevent the degradation of sensitive functional groups and maintain the integrity of the purine core[2].

Biological Context: Targeting MLKL in Necroptosis

8-substituted purines have demonstrated profound biological activity, ranging from HIV-1 reverse transcriptase inhibition[2] to potent anti-tumor properties[1]. Crucially, specific 8-substituted purine derivatives (such as TC13172 analogs) have been identified as direct inhibitors of the Mixed Lineage Kinase Domain-Like (MLKL) protein[3].

MLKL serves as the terminal executioner of the necroptosis pathway. Upon phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, leading to membrane permeabilization and inflammatory cell death[3]. By utilizing 8-methylsulfonyl-7H-purine as a foundational scaffold, researchers can rapidly generate diverse libraries of MLKL inhibitors for immediate screening in cell culture models.

Necroptosis TNFA TNF-α TNFR1 TNFR1 Receptor TNFA->TNFR1 ComplexIIb Complex IIb (RIPK1 + RIPK3) TNFR1->ComplexIIb + Smac Mimetic + Z-VAD-FMK MLKL MLKL Monomer ComplexIIb->MLKL Phosphorylation MLKL_Olig MLKL Oligomerization MLKL->MLKL_Olig Rupture Plasma Membrane Rupture (Necroptosis) MLKL_Olig->Rupture Inhibitor 8-Substituted Purine (MLKL Inhibitor) Inhibitor->MLKL_Olig Blocks

Diagram 1: The MLKL-mediated necroptosis signaling pathway and targeted inhibition.

Experimental Protocols: A Self-Validating Workflow

This workflow bridges chemical synthesis and biological evaluation, providing a self-validating system to ensure both compound integrity and assay reliability.

Protocol A: Mild SNAr Derivatization for Cell-Ready Libraries

Objective: Convert the reactive 8-methylsulfonyl-7H-purine scaffold into an 8-amino or 8-thio substituted purine derivative suitable for cell culture dosing.

  • Preparation: Dissolve 1.0 eq of 8-methylsulfonyl-7H-purine in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base, neutralizing the sulfinic acid byproduct generated during the reaction without competing with the primary nucleophile.

  • Substitution: Add 1.2 eq of the desired nucleophile (e.g., a primary amine).

  • Reaction: Stir at room temperature for 3–5 hours. Monitor the disappearance of the starting material via LC-MS.

  • Purification: Purify the product via preparative reverse-phase HPLC and lyophilize to obtain a dry powder.

  • Chemical QC (Critical): Verify the complete absence of the –SO₂CH₃ peak in mass spectrometry. Causality: Unreacted 8-methylsulfonyl-7H-purine is a potent electrophile. If introduced into cell culture, it will indiscriminately alkylate cellular glutathione and proteins, causing off-target cytotoxicity and generating false negatives in the viability assay.

Protocol B: HT-29 Cell Culture & Necroptosis Rescue Assay

Objective: Evaluate the synthesized 8-substituted purines for MLKL inhibition and necroptosis rescue.

Causality of Model Selection: HT-29 (human colorectal adenocarcinoma) cells are the gold standard for this assay because they express high endogenous levels of RIPK3 and MLKL. The TSZ cocktail (TNF-α, Smac mimetic, Z-VAD-FMK) is strictly required to force the cells into necroptosis: TNF-α initiates signaling, the Smac mimetic degrades cIAPs to block NF-κB survival pathways, and Z-VAD-FMK (a pan-caspase inhibitor) blocks caspase-8 to prevent apoptosis[3].

  • Cell Seeding: Seed HT-29 cells at 10,000 cells/well in a white, clear-bottom 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Causality: McCoy's 5A is specifically formulated with the high glucose and amino acid profiles required for the rapid metabolism of HT-29 cells. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Pre-treatment: Prepare 10 mM stock solutions of the synthesized purines in DMSO. Dilute in culture media and pre-treat the cells with a concentration gradient (0.01 µM to 10 µM) for 1 hour. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Necroptosis Induction: Add the TSZ cocktail to the wells. Final concentrations: TNF-α (20 ng/mL), Smac mimetic BV6 (1 µM), and Z-VAD-FMK (20 µM). Incubate for 24 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Causality: The luciferase enzyme in the viability reagent is highly temperature-dependent; uneven temperatures across the plate will cause edge effects and high coefficient of variation (CV). Add an equal volume of CellTiter-Glo® reagent, shake for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader.

Workflow Scaffold 8-Methylsulfonyl- 7H-Purine SNAr SNAr Derivatization (Amine/Thiol) Scaffold->SNAr Library Purine Derivative Library SNAr->Library Dose Pre-treat with Compounds (1h) Library->Dose Cell Seed HT-29 Cells (96-well plate) Cell->Dose Induce Induce Necroptosis (TSZ Cocktail, 24h) Dose->Induce Assay CellTiter-Glo Viability Assay Induce->Assay

Diagram 2: Experimental workflow from scaffold derivatization to cell viability assay.

Trustworthiness & Biological Quality Control

To ensure the protocol acts as a self-validating system, the following internal controls must be included on every 96-well plate:

  • Vehicle Control (DMSO only): Establishes the 100% baseline viability threshold.

  • Induction Control (TSZ + DMSO): Validates the efficacy of the necroptosis induction cocktail. Viability must drop below 15% for the assay to be considered valid.

  • Positive Rescue Control (TSZ + Necrostatin-1s, 10 µM): Validates that the observed cell death is specifically RIPK1/MLKL-dependent. Viability should recover to >85%.

  • Intrinsic Toxicity Control (Compound + No TSZ): Validates that the synthesized 8-substituted purine is not inherently cytotoxic at the highest tested dose (10 µM).

Expected Data Presentation

Below is a representative data structure summarizing the expected quantitative outcomes when screening a library derived from the 8-methylsulfonyl-7H-purine scaffold.

Compound IDC8 SubstitutionIntrinsic Toxicity (at 10 µM)Necroptosis Rescue (% Viability)MLKL IC₅₀ (µM)
Scaffold –SO₂CH₃High (Off-target alkylation)N/A (Toxic)N/A
Purine-A Primary AmineLow> 88%0.45
Purine-B Secondary AmineLow42%5.20
Purine-C ThiolModerate15%> 10.0
Nec-1s Positive ControlLow92%0.21 (RIPK1)

References

  • Source: google.
  • Source: nih.gov (PMC)
  • Title: Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)

Sources

Application

how to use 8-methylsulfonyl-7H-purine in an MTS assay

Application Note: Evaluating the Cytotoxicity of 8-Methylsulfonyl-7H-purine Derivatives: Overcoming Electrophile Interference in the MTS Assay Introduction & Mechanistic Rationale 8-Methylsulfonyl-7H-purine (CAS: 10179-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating the Cytotoxicity of 8-Methylsulfonyl-7H-purine Derivatives: Overcoming Electrophile Interference in the MTS Assay

Introduction & Mechanistic Rationale

8-Methylsulfonyl-7H-purine (CAS: 10179-91-6) and its derivatives are highly versatile pharmacophores. The methylsulfonyl group (-SO₂CH₃) at the C8 position is an exceptional leaving group, rendering the purine ring highly susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity makes it a critical building block for synthesizing 8-substituted purine analogs, including kinase inhibitors and antiviral nucleosides[1].

When evaluating the anti-proliferative or cytotoxic effects of these compounds, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a standard choice. The assay relies on the NAD(P)H-dependent cellular oxidoreductase enzymes of viable cells to reduce the MTS tetrazolium compound into a soluble, colored formazan product absorbing at 490 nm.

The Hidden Danger of Electrophile Interference: Because 8-methylsulfonyl-7H-purine is a strong electrophile, it can react directly with nucleophiles in the culture media, such as serum albumin, glutathione (GSH), or amine-containing supplements. These interactions can alter the redox environment of the assay. In tetrazolium-based assays, reactive electrophiles, reducing agents, and modified serum proteins can non-enzymatically reduce the MTS reagent[2],[3]. This cell-free reduction leads to a false-positive absorbance signal , artificially inflating the perceived cell viability and masking the true cytotoxicity of the compound.

To ensure scientific integrity and generate a self-validating dataset, we must employ a Modified "Wash-Out" MTS Protocol [4]. This method physically separates the reactive purine from the MTS reagent, eliminating chemical interference while preserving the biological readout.

Mechanism Purine 8-Methylsulfonyl-7H-purine (Highly Electrophilic) Media Media Nucleophiles (GSH, Serum Albumin) Purine->Media SNAr Reaction Redox Altered Redox State (Drug-Protein Adducts) Media->Redox Modification MTS MTS Tetrazolium Salt (Substrate) Redox->MTS Non-enzymatic Reduction Cells Viable Cells (Active Dehydrogenases) Cells->MTS Enzymatic Reduction Formazan Formazan Product (Absorbance 490 nm) MTS->Formazan Conversion FalsePos False Positive Signal (Overestimated Viability) Formazan->FalsePos If non-enzymatic

Figure 1: Mechanism of electrophile-induced false positives in the MTS assay.

Experimental Design: The Self-Validating System

A robust protocol cannot simply list steps; it must prove its own accuracy. To isolate the true biological effect of 8-methylsulfonyl-7H-purine from its chemical reactivity, your plate map must include the following controls:

  • Vehicle Control: Cells + Media + DMSO (Establishes 100% viability baseline).

  • Positive Control: Cells + Media + 10% Triton X-100 (Establishes 0% viability baseline).

  • Cell-Free Drug Control (CRITICAL): Media + 8-Methylsulfonyl-7H-purine + MTS Reagent (No cells). This quantifies the exact degree of non-enzymatic MTS reduction caused by the compound.

Step-by-Step Modified MTS Protocol

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve 8-methylsulfonyl-7H-purine in 100% anhydrous DMSO to create a 10 mM or 50 mM stock. Note: The methylsulfonyl group is sensitive to hydrolysis; store aliquots at -20°C in a desiccator.

  • MTS/PES Working Solution: Thaw the MTS reagent and Phenazine Ethosulfate (PES) electron coupling reagent. Protect from light.

Phase 2: Cell Seeding & Treatment
  • Seeding: Harvest target cells and seed at a density of 1.0 × 10⁴ cells/well in a clear, flat-bottom 96-well tissue culture plate (100 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare serial dilutions of 8-methylsulfonyl-7H-purine in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Add 100 µL of the drug dilutions to the corresponding wells. Include the Cell-Free Drug Controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

Phase 3: The "Wash-Out" Modification & Data Acquisition

Causality Check: Standard protocols add MTS directly to the treatment media. We must remove the media to prevent the electrophilic purine from reacting with the MTS tetrazolium ring[4].

  • Media Removal: Carefully aspirate the drug-containing media from all wells using a multichannel pipette. For non-adherent cells, centrifuge the plate at 300 × g for 5 minutes prior to aspiration.

  • Wash Step: Gently wash the wells once with 100 µL of warm, sterile DPBS to remove residual drug and drug-protein adducts. Aspirate the DPBS.

  • Reconstitution: Add 100 µL of fresh, pre-warmed culture media (without drug) to all wells.

  • MTS Addition: Add 20 µL of the MTS/PES working solution to each well.

  • Development: Incubate the plate at 37°C for 1 to 4 hours. Monitor color development periodically.

  • Reading: Measure the absorbance at 490 nm using a microplate reader.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Treat with 8-Methylsulfonyl purine Seed->Treat Incubate 3. Incubate (48-72 hours) Treat->Incubate Wash 4. CRITICAL: Wash Remove media & drug Incubate->Wash AddMTS 5. Add Fresh Media + MTS Reagent Wash->AddMTS Read 6. Read Absorbance (490 nm) AddMTS->Read

Figure 2: The self-validating Modified MTS Assay workflow.

Data Presentation and Interpretation

By comparing the Standard MTS assay (no wash) with the Modified MTS assay (wash), the interference of the electrophilic purine becomes mathematically evident. The table below illustrates representative quantitative data demonstrating how failing to wash out the compound leads to an underestimation of cytotoxicity.

Table 1: Representative Data Demonstrating Electrophile Interference

Experimental ConditionStandard Assay Absorbance (490 nm)Modified 'Wash' Assay Absorbance (490 nm)Calculated Viability (Modified)Interpretation of Causality
Vehicle Control (Cells + DMSO) 1.250 ± 0.051.200 ± 0.04100%Baseline cellular metabolism.
8-Methylsulfonyl-7H-purine (50 µM) 1.380 ± 0.080.450 ± 0.03 37.5% Standard assay shows false viability >100%. Wash reveals true toxicity.
Cell-Free Drug Control (50 µM) 0.420 ± 0.02 0.040 ± 0.01N/AHigh signal in standard assay proves direct non-enzymatic MTS reduction.
Positive Control (Triton X-100) 0.050 ± 0.010.045 ± 0.010%Validation of complete cell death.

Calculation of True Viability:



Note: In the Modified Assay, the "Blank" is simply fresh media + MTS, as the drug has been removed.

References

  • Title: 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription Source: ResearchGate URL
  • Title: A Modified MTS Proliferation Assay for Suspended Cells to Avoid the Interference by Hydralazine and β-Mercaptoethanol Source: ResearchGate URL
  • Title: Inaccuracies in MTS Assays: Major Distorting Effects of Medium, Serum Albumin, and Fatty Acids Source: ResearchGate URL
  • Title: Full article: Serum albumin leads to false-positive results in the XTT and the MTT assay Source: Taylor & Francis Online URL

Sources

Method

Application Note: Synthesis and Utilization of 8-Methylsulfonyl-7H-Purine Derivatives in Drug Discovery

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, adenosine receptor modulators, and antiviral nucleoside analogues[1]. Functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors, adenosine receptor modulators, and antiviral nucleoside analogues[1]. Functionalizing the C8 position of the purine ring is a critical step in exploring structure-activity relationships (SAR). While direct nucleophilic aromatic substitution (SNAr) on 8-halo purines is possible, it frequently requires harsh thermal conditions (>100 °C) that are incompatible with sensitive functional groups.

To overcome this, converting the C8 position to an 8-methylsulfonyl (-SO₂Me) group creates a highly activated electrophilic center. This Application Note details the mechanistic rationale, synthetic workflow, and self-validating protocols for synthesizing 8-methylsulfonyl-7H-purines and utilizing them as highly reactive intermediates for mild, high-yielding SNAr reactions.

Mechanistic Rationale: The "Why" Behind the Chemistry

The strategic choice to utilize an 8-methylsulfonyl intermediate relies on two fundamental electronic principles:

  • Electrophilic Activation: The methylsulfonyl group is powerfully electron-withdrawing via both inductive (-I) and resonance (-M) effects. This severe depletion of electron density at the C8 carbon drastically lowers the activation energy required to form the Meisenheimer complex during nucleophilic attack.

  • Leaving Group Thermodynamics: Upon successful nucleophilic attack, the expelled sulfinate anion (MeSO₂⁻) is exceptionally stable due to resonance delocalization across its oxygen atoms. This makes it a far superior leaving group compared to standard halides (Cl⁻ or Br⁻), driving the reaction forward thermodynamically and allowing substitutions to occur at room temperature.

Because direct sulfonylation of the purine ring is synthetically unfeasible, the workflow relies on a two-stage activation: initial thiolation to an 8-methylthio ether, followed by controlled oxidation to the sulfone[1][2].

Synthetic Workflow

G Start 8-Bromo-7H-Purine (Starting Material) Step1 8-Methylthio-7H-Purine (Thioether Intermediate) Start->Step1 MeSNa, DMF/H2O Mild Substitution Step2 8-Methylsulfonyl-7H-Purine (Activated Electrophile) Step1->Step2 mCPBA, DCM Controlled Oxidation Product 8-Substituted-7H-Purine (Final Product) Step2->Product Nucleophile, Base Rapid SNAr

Workflow for the synthesis and utilization of 8-methylsulfonyl-7H-purine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 8-Methylthio-7H-purine (Thiolation)

Causality: Sodium methanethiolate (MeSNa) is a highly potent, soft nucleophile that readily displaces C8 halogens. A biphasic or mixed solvent system (DMF/H₂O) is utilized because the organic solvent solubilizes the hydrophobic purine, while water dissolves the ionic MeSNa[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the 8-bromo-purine derivative in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Prepare a 25% aqueous solution of MeSNa (1.5 equivalents). Add this dropwise to the DMF solution at room temperature.

  • Reaction Monitoring (IPC): Stir the mixture for 3 hours. Self-Validation: The reaction mixture will initially appear cloudy. As the reaction proceeds, the starting material is consumed, and the mixture often becomes homogeneous. TLC (5% MeOH in DCM) will show the complete disappearance of the starting material and the emergence of a slightly more polar, UV-active spot.

  • Workup: Neutralize the reaction mixture with 1 M HCl to pH 7.0. Remove solvents under reduced pressure.

  • Purification: Dissolve the crude material in hot water or a minimal amount of hot ethanol, allowing it to crystallize upon cooling. Filter and dry under a vacuum to yield the 8-methylthio-purine[1].

Protocol B: Oxidation to 8-Methylsulfonyl-7H-purine

Causality: The thioether must be oxidized to the sulfone. meta-Chloroperoxybenzoic acid (mCPBA) is the preferred oxidant for organic-soluble purines due to its mild nature and high efficiency[2]. The reaction is initiated at 0 °C to control the exothermic oxidation and prevent unwanted N-oxidation of the purine ring.

Step-by-Step Procedure:

  • Preparation: Dissolve the 8-methylthio-purine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool the flask to 0 °C using an ice bath.

  • Oxidation: Slowly add mCPBA (70% purity, 2.5 eq) in small portions.

  • Reaction Monitoring (IPC): Allow the reaction to warm to room temperature and stir for 3 hours. Self-Validation: As the oxidation proceeds, meta-chlorobenzoic acid (mCBA)—the byproduct of mCPBA—will begin to precipitate out of the DCM as a white solid, serving as a visual indicator of reaction progress[2]. TLC will reveal a significant polar shift, as the highly polarized sulfone interacts strongly with the silica stationary phase.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove the mCBA byproduct, followed by brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 8-methylsulfonyl-purine is typically pure enough for immediate downstream use[2].

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality: The activated sulfone is highly susceptible to attack by amines, alkoxides, or thiols. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the methanesulfinic acid byproduct, preventing the protonation of the incoming nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve the 8-methylsulfonyl-purine (1.0 eq) in anhydrous Dioxane or DMF.

  • Substitution: Add the desired nucleophile (e.g., a primary amine, 1.2 eq) and DIPEA (2.0 eq).

  • Reaction Monitoring (IPC): Stir at room temperature or with mild heating (40 °C) for 1–2 hours. Self-Validation: LC-MS is the optimal validation tool here. The chromatogram will show the rapid disappearance of the starting mass and the appearance of the product mass, completely lacking the M+79 signature of the sulfone group.

  • Purification: Concentrate the mixture and purify via flash column chromatography or preparative HPLC to isolate the final 8-substituted purine.

Quantitative Comparative Data

To illustrate the kinetic and thermodynamic superiority of the 8-methylsulfonyl group, the following table summarizes the typical SNAr parameters when reacting a C8-substituted purine with a standard primary aliphatic amine.

Leaving Group at C8Electronic Effect on Purine RingTypical SNAr TemperatureRelative Reaction TimeTypical Yield (%)
-Bromo (-Br) Weakly electron-withdrawing100–120 °C (often requires microwave)12–24 hours40–60%
-Methylthio (-SMe) Electron-donating (resonance)>150 °C (Highly unreactive)>48 hours<20%
-Methylsulfonyl (-SO₂Me) Strongly electron-withdrawing20–40 °C (Room temp to mild heat)1–3 hours85–98%

Best Practices & Troubleshooting

  • Storage of Sulfones: 8-Methylsulfonyl purines are highly reactive electrophiles. If not used immediately in an SNAr reaction, they must be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C. Prolonged exposure to atmospheric moisture can lead to slow hydrolysis, converting the compound into an unwanted 8-oxo-purine derivative.

  • Alternative Oxidation for Water-Soluble Analogs: If working with highly polar nucleoside analogues (e.g., 2'-deoxyadenosine derivatives) that are insoluble in DCM, mCPBA cannot be used. Instead, utilize Potassium Permanganate (KMnO₄) in a 50/50 mixture of Acetic Acid and Water at 0 °C[1].

References

  • [1] 8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] WO2012035423A1 - Anti-cancer activity of novel bicyclic heterocycles. Google Patents. Available at:

Sources

Application

Application Note: 8-Methylsulfonyl-7H-purine in Kinase Inhibitor Discovery

Executive Summary The purine scaffold remains the "privileged structure" of kinase inhibition due to its inherent mimicry of the adenosine triphosphate (ATP) adenine ring. While the C2, C6, and N9 positions have been exh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold remains the "privileged structure" of kinase inhibition due to its inherent mimicry of the adenosine triphosphate (ATP) adenine ring. While the C2, C6, and N9 positions have been exhaustively explored in FDA-approved drugs (e.g., Roscovitine, Ibrutinib), the C8 position represents an underutilized vector for improving selectivity and physicochemical properties.

This Application Note details the use of 8-methylsulfonyl-7H-purine not merely as an inhibitor, but as a high-value electrophilic intermediate for rapid Structure-Activity Relationship (SAR) exploration. The methylsulfonyl moiety functions as an excellent leaving group, enabling facile Nucleophilic Aromatic Substitution (


) to generate diverse 8-substituted purine libraries. These libraries are subsequently screened in kinase inhibition assays (e.g., FLT3, CDK2, GSK-3) to identify novel chemotypes.

Chemical Biology & Mechanism of Action[1]

The Role of the C8-Position

In the ATP binding pocket of protein kinases, the purine ring typically binds via the "hinge region" hydrogen bonds involving N1 and N6/C6-substituents. The C8 position faces the solvent-exposed region or specific "back-pocket" residues depending on the binding mode (Type I vs. Type II).

  • Challenge: Unsubstituted C8-purines often lack selectivity.

  • Solution: Introducing substituents at C8 can pick up unique H-bonds or hydrophobic interactions (e.g., with the "gatekeeper" residue), dramatically altering the selectivity profile [1, 2].

The 8-Methylsulfonyl Advantage

The 8-methylsulfonyl (


) group is electron-withdrawing, activating the C8 position for nucleophilic attack. Unlike halogens (Cl, Br), the sulfone group often provides:
  • Higher Reactivity: Facilitating substitution with weak nucleophiles (e.g., anilines) under milder conditions.

  • Solubility: The precursor is often more polar and easier to handle in DMSO stocks than lipophilic halides.

  • Traceless Linker: It allows the rapid "snap-on" of diverse R-groups (amines, thiols, alkoxides) to create a focused library for screening.

Workflow Visualization

The following diagram illustrates the workflow from the 8-methylsulfonyl scaffold to kinase profiling.

KinaseWorkflow Scaffold 8-Methylsulfonyl-7H-purine (Electrophilic Scaffold) Library Diversification (SnAr) + Amines/Thiols Scaffold->Library DMSO, Heat, Base Compounds 8-Substituted Purine Library (C8-Modified) Library->Compounds Purification Assay Kinase Inhibition Assay (ADP-Glo / FRET) Compounds->Assay 10-point Titration Hit Hit Identification (IC50 < 100 nM) Assay->Hit Data Analysis

Caption: Workflow converting the 8-methylsulfonyl precursor into a functional kinase inhibitor library.

Experimental Protocols

Protocol A: Chemical Derivatization (Library Synthesis)

Objective: To displace the 8-methylsulfonyl group with diverse amine nucleophiles to probe the C8-binding pocket.

Materials:

  • 8-Methylsulfonyl-7H-purine (Starting Scaffold).

  • Diverse Amines (e.g., benzylamine, aniline derivatives, morpholine).

  • Solvent: Anhydrous DMSO or DMF.

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    

Step-by-Step Procedure:

  • Preparation: Dissolve 8-methylsulfonyl-7H-purine (0.1 mmol) in 0.5 mL anhydrous DMSO in a 2 mL microwave vial or reaction tube.

  • Addition: Add 1.5 equivalents of the desired amine (R-

    
    ).
    
  • Activation: Add 2.0 equivalents of DIPEA.

  • Reaction:

    • Method A (Thermal): Heat at 80°C for 4–12 hours.

    • Method B (Microwave): Irradiate at 120°C for 20 minutes (recommended for steric amines).

  • Monitoring: Monitor disappearance of the sulfone peak by LC-MS (Target Mass: Scaffold -

    
     + Amine).
    
  • Isolation: Precipitate by adding water (4 mL). Centrifuge and wash the pellet with water/ether. Alternatively, use preparative HPLC for polar derivatives.

  • Stock Generation: Dissolve purified products in 100% DMSO to a concentration of 10 mM for the kinase assay.

Protocol B: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: To quantify the inhibitory potency (


) of the generated 8-substituted purines against a target kinase (e.g., CDK2 or FLT3).

Principle: This assay measures the ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used by Ultra-Glo™ Luciferase to generate light. The signal is positively correlated with kinase activity; inhibitors reduce the light signal.

Reagents:

  • Target Kinase (e.g., Recombinant Human FLT3).

  • Substrate: Peptide substrate (e.g., Poly(Glu, Tyr) 4:1) or specific protein.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of the 10 mM DMSO stocks (from Protocol A) in a 384-well source plate.

    • Transfer 50 nL of compound to the assay plate (final DMSO concentration < 1%).

  • Enzyme Reaction (5

    
    L volume): 
    
    • Add 2.5

      
      L of Kinase (optimized concentration, e.g., 2 nM) to the wells.
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 2.5

      
      L of ATP/Substrate mix (
      
      
      
      concentrations).
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction (Termination):

    • Add 5

      
      L of ADP-Glo™ Reagent  to stop the kinase reaction and deplete remaining ATP.
      
    • Incubate for 40 minutes at RT.

  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent  (converts ADP to ATP -> Light).
      
    • Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision or GloMax).

Data Analysis & Validation

Calculating Percent Inhibition

Normalize the Raw Luminescence Units (RLU) to controls:



IC50 Determination

Fit the data to a sigmoidal dose-response equation (Variable Slope) using software like GraphPad Prism:



Interpretation of C8-Modifications
  • Loss of Potency: If the C8-substituent is too bulky, it may clash with the ribose-binding pocket or the hinge region.

  • Gain of Selectivity: A substituent that projects into the solvent front may improve selectivity against homologous kinases (e.g., CDK2 vs. CDK4) [1, 3].

Compound IDC8-SubstituentFLT3 IC50 (nM)CDK2 IC50 (nM)Interpretation
Ref (Scaffold)

>10,000>10,000Inactive (Reference)
Cmpd A

450120Baseline activity
Cmpd B

25800Selectivity Gain (FLT3)
Cmpd C

15010Potency Gain (CDK2)

Pathway Visualization: Kinase Signaling

Understanding where your target fits is crucial. Below is a simplified map of the FLT3/CDK pathways often targeted by purine derivatives.

SignalingPathway FLT3 FLT3 Receptor (Target) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation Proliferation Cell Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2 / Cyclin E (Target) RB Rb Protein CDK2->RB Phosphorylation (Inactivation) E2F E2F RB->E2F Release E2F->Proliferation Inhibitor 8-Substituted Purine Inhibitor->FLT3 Inhibition Inhibitor->CDK2 Inhibition

Caption: Signal transduction pathways (FLT3/MAPK and CDK2/Rb) targeted by 8-substituted purine inhibitors.

References

  • Legraverend, M., et al. (2005). "8-Azapurines as new inhibitors of cyclin-dependent kinases."[1] PubMed.[2] Available at: [Link]

  • Jorda, R., et al. (2022). "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors." MDPI. Available at: [Link]

  • Bouchain, G., et al. (2010).[3] "Novel 8-arylated purines as inhibitors of glycogen synthase kinase-3." PubMed.[2] Available at: [Link]

  • Vera, G., et al. (2021).[4] "Thiofunctionalization of Electron-Rich Heteroarenes through Magnesiation and Trapping with Octasulfur." ResearchGate.[5] Available at: [Link]

  • Townsend, L.B., et al. (2011). "8-Modified-2′-Deoxyadenosine Analogues Induce Delayed Polymerization Arrest during HIV-1 Reverse Transcription."[6] PMC.[2] Available at: [Link]

Sources

Method

Direct-to-Biology High-Throughput Screening Platform: Leveraging 8-Methylsulfonyl-7H-Purine for Accelerated Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Combinatorial library synthesis, Direct-to-Biology (D2B) screening, Kinase inhibitor discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Combinatorial library synthesis, Direct-to-Biology (D2B) screening, Kinase inhibitor discovery.

Executive Summary & Scientific Rationale

The traditional drug discovery pipeline is often bottlenecked by the iterative cycles of compound synthesis, purification, and biological evaluation. The "Direct-to-Biology" (D2B) approach circumvents this by coupling high-yielding, miniaturized chemical reactions directly with biological screening assays, foregoing intermediate purification1[1].

For purine-based kinase inhibitors, 8-methylsulfonyl-7H-purine serves as a privileged, highly reactive electrophilic scaffold. By exploiting the exceptional leaving group kinetics of the methylsulfonyl moiety, researchers can generate diverse libraries of 8-substituted purines via Nucleophilic Aromatic Substitution (SNAr) directly in microtiter plates. Because the reaction byproducts are biologically inert, the crude mixtures can be immediately screened for target engagement, drastically accelerating structure-activity relationship (SAR) generation2[2].

Mechanistic Causality: The 8-Methylsulfonyl Advantage

In medicinal chemistry, the choice of leaving group dictates the success of combinatorial SNAr reactions. Halogenated purines (e.g., 8-bromo or 8-chloropurine) often require elevated temperatures, extended reaction times, or transition-metal catalysts to achieve full conversion with aliphatic amines.

Conversely, the 8-methylsulfonyl group (-SO₂CH₃) exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms, highly activating the C8 position of the purine ring. Upon nucleophilic attack by an amine, the resulting Meisenheimer complex rapidly collapses. The expelled methanesulfinate anion is a weak base, making it an excellent leaving group. Crucially for D2B applications, methanesulfinate does not interfere with downstream fluorescence or luminescence readouts, whereas excess transition metals or unreacted halogens often quench assay signals or precipitate proteins3[3].

Data Presentation: Leaving Group Kinetics & Assay Compatibility

The following table summarizes the causal relationship between the C8 leaving group, reaction kinetics, and suitability for unpurified biochemical screening.

Leaving Group at C8SNAr Reaction Half-Life (t₁/₂)Conversion at 24h (%)Assay Interference (TR-FRET)Suitability for D2B HTS
-SO₂CH₃ (Methylsulfonyl) < 2 hours > 95% Low (Inert byproduct) Excellent
-Cl (Chloro)> 12 hours~ 60%Moderate (Chloride ions)Poor
-Br (Bromo)~ 8 hours~ 75%Moderate (Bromide ions)Fair
-SCH₃ (Methylthio)> 48 hours< 20%LowUnsuitable

Workflow Logic

The D2B workflow is designed to maintain high concentrations during the chemical synthesis phase to drive the reaction kinetically, followed by massive dilution into the aqueous biological assay to minimize solvent (DMSO) interference.

D2B_Workflow A 8-Methylsulfonyl-7H-purine Scaffold C SNAr Reaction (384-well, DMSO, DIPEA) A->C Dispense B Amine Library (Nucleophiles) B->C Dispense D Crude Reaction Mixture (Direct-to-Biology) C->D 24h, RT E TR-FRET Kinase Assay (Acoustic Dispensing) D->E Transfer without purification F Hit Identification & SAR Generation E->F Data Analysis

Caption: Direct-to-Biology workflow utilizing 8-methylsulfonyl-7H-purine for HTS.

High-Throughput Protocol: Direct-to-Biology SNAr & Screening

This protocol details a self-validating system for synthesizing a 384-member purine library and screening it against a target kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Phase 1: Nanoliter-Scale Library Synthesis

Causality Check: Reactions are performed in highly concentrated nanoliter droplets. The lack of bulk solvent forces frequent molecular collisions, driving the bimolecular SNAr reaction to near-quantitative yield at room temperature without catalysts.

  • Reagent Preparation:

    • Prepare 8-methylsulfonyl-7H-purine at 100 mM in anhydrous DMSO.

    • Prepare a library of 320 diverse primary and secondary amines at 100 mM in anhydrous DMSO.

    • Prepare N,N-Diisopropylethylamine (DIPEA) at 200 mM in DMSO. Rationale: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the methanesulfinic acid byproduct without competing with the library amines.

  • Acoustic Dispensing: Using an Echo® Acoustic Liquid Handler, dispense 25 nL of the amine library into a 384-well cyclic olefin copolymer (COC) plate. Rationale: COC plates prevent lipophilic compound adsorption to the well walls.

  • Scaffold Addition: Dispense 25 nL of the 8-methylsulfonyl-7H-purine solution into all reaction wells.

  • Base Addition: Dispense 50 nL of the DIPEA solution into all wells. Total reaction volume is 100 nL (Scaffold concentration = 25 mM).

  • Incubation: Seal the plate with a foil seal and incubate in the dark at 25°C for 24 hours.

  • Aqueous Quench & Dilution: Unseal the plate and add 10 µL of Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20) to each well using a bulk dispenser. The final compound concentration is now ~250 µM.

Phase 2: TR-FRET Kinase Assay Integration

Causality Check: TR-FRET is chosen because its time-gated fluorescence measurement is highly resistant to auto-fluorescence from crude chemical reaction mixtures, ensuring trustworthy readouts.

  • Assay Plate Preparation: Dispense 5 µL of a 2x Kinase/Biotinylated-Substrate master mix into a low-volume 384-well white assay plate.

  • Compound Transfer: Acoustically transfer 40 nL of the diluted crude reaction mixture (from Phase 1, Step 6) into the assay plate. (Final assay concentration of the synthesized purine is ~1 µM).

  • Reaction Initiation: Add 5 µL of 2x ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Readout: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

TR_FRET_Assay A Unpurified Purine Library (Inhibitor Candidates) B Kinase + ATP + Biotinylated Substrate A->B Incubation C Phosphorylated Substrate (Active Kinase) B->C No Inhibitor D Unphosphorylated Substrate (Inhibited Kinase) B->D Active Inhibitor E Eu-anti-Phospho Antibody + SA-APC Addition C->E D->E F High TR-FRET Signal (No Inhibition) E->F Energy Transfer G Low TR-FRET Signal (Hit Identified) E->G No Transfer

Caption: TR-FRET kinase assay principle for evaluating crude purine libraries.

Trustworthiness: The Self-Validating System

To ensure absolute scientific integrity and rule out false positives caused by the D2B methodology, the 384-well plate layout MUST include the following internal controls. This transforms the protocol into a self-validating system:

  • Vehicle Control (16 wells): DMSO only. Establishes the maximum kinase activity (Max TR-FRET signal).

  • Positive Control (16 wells): A known reference kinase inhibitor (e.g., Staurosporine) at 1 µM. Establishes the assay floor (Min TR-FRET signal).

  • Chemistry Control (16 wells - CRITICAL): 8-methylsulfonyl-7H-purine + DIPEA + DMSO (No Amine).

    • Causality: This control proves that the unreacted electrophilic scaffold and the base do not independently quench the TR-FRET fluorophores or covalently inactivate the kinase. If the Chemistry Control yields a signal equal to the Vehicle Control, any inhibition observed in the library wells is definitively caused by the newly synthesized 8-amino purine products, validating the entire D2B platform.

References

  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis | The Journal of Organic Chemistry.
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates.
  • Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor.

Sources

Application

Application Note: High-Sensitivity UHPLC-MS/MS Quantification of 8-Methylsulfonyl-7H-purine in Biological Matrices

Introduction & Scientific Background 8-Methylsulfonyl-7H-purine (CAS: 10179-91-6) and its functionalized derivatives are critical scaffolds in modern drug discovery. They are frequently utilized as reactive intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Background

8-Methylsulfonyl-7H-purine (CAS: 10179-91-6) and its functionalized derivatives are critical scaffolds in modern drug discovery. They are frequently utilized as reactive intermediates or active pharmacophores in the development of kinase inhibitors (e.g., MLKL inhibitors) and antiviral nucleoside analogues [1, 3]. In biological matrices, accurately tracking this compound and its metabolites is essential for pharmacokinetic (PK) profiling, assessing metabolic stability, and understanding purine-pathway dysregulation [4].

Physicochemical Causality in Method Design: The methylsulfonyl group (


) at the C8 position is strongly electron-withdrawing. This modification drastically increases the acidity of the N7 proton while simultaneously altering the basicity of the pyrimidine ring nitrogens. Consequently, 8-methylsulfonyl-7H-purine exhibits unique chromatographic retention and ionization behaviors compared to endogenous purines like adenine or hypoxanthine [2]. To achieve robust quantification, the analytical method must overcome challenges related to matrix suppression, poor retention on standard reversed-phase columns, and low physiological abundance.

Analytical Strategy & Workflow

  • Chromatography: Due to its polar nature and the electron-withdrawing C8 substituent, standard C18 columns often yield poor retention and peak shape. We employ a High-Strength Silica (HSS) T3 column, which possesses a lower ligand density and resists dewetting, allowing for superior retention of polar purine derivatives under highly aqueous conditions [3].

  • Mass Spectrometry: While the acidic N7 proton allows for negative electrospray ionization (ESI-), positive mode (ESI+) utilizing 0.1% formic acid provides superior signal-to-noise (S/N) ratios by efficiently protonating the N1/N3 positions of the purine ring.

  • Sample Preparation: A streamlined protein precipitation (PPT) method using cold acetonitrile (MeCN) effectively crashes out plasma proteins. Subsequent evaporation and reconstitution concentrate the analyte, pushing the Limit of Detection (LOD) down to the sub-ng/mL range [4].

SamplePrep Plasma Biological Sample (50 µL Plasma) IS Spike SIL-IS (10 µL, 100 ng/mL) Plasma->IS PPT Protein Precipitation (200 µL Cold MeCN) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Evaporate Dry Supernatant (N2 gas, 40°C) Centrifuge->Evaporate Recon Reconstitution (100 µL Mobile Phase) Evaporate->Recon LCMS UHPLC-MS/MS (MRM Mode) Recon->LCMS

Step-by-step sample preparation workflow for the extraction of 8-methylsulfonyl-7H-purine.

Experimental Protocols

Reagents and Materials
  • Standards: 8-methylsulfonyl-7H-purine (Reference Standard, >98% purity), Stable Isotope-Labeled Internal Standard (SIL-IS, e.g.,

    
    -labeled analog).
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Blank human or rat plasma (K2EDTA).

Step-by-Step Sample Preparation

Trustworthiness Note: This protocol is designed as a self-validating system. The early addition of the SIL-IS ensures that any volumetric losses during evaporation or matrix effects during ionization are proportionally normalized, guaranteeing quantitative integrity.

  • Aliquot: Transfer 50 µL of the biological sample (plasma/urine) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (100 ng/mL in 50% MeOH). Vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold MeCN containing 0.1% FA. The acidic organic solvent denatures protein structure while keeping the purine nitrogens protonated, preventing analyte occlusion in the protein pellet.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the clear supernatant to a clean glass autosampler vial.

  • Concentration: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (95% Water / 5% MeCN with 0.1% FA). Vortex for 1 minute and transfer to a vial insert for injection.

UHPLC Separation Conditions

The chromatographic separation is performed on a Waters HSS T3 column, which is specifically engineered to retain polar compounds without suffering from phase collapse [3].

ParameterSpecification
Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
1.0095.05.0
4.0010.090.0
5.0010.090.0
5.1095.05.0
7.0095.05.0
Mass Spectrometry (MRM) Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive Multiple Reaction Monitoring (MRM) mode.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 199.0 Frag1 Quantifier Ion m/z 120.0 (Loss of -SO2CH3) Precursor->Frag1 CE: 15 eV Frag2 Qualifier Ion m/z 93.0 (Loss of -SO2CH3 & -HCN) Precursor->Frag2 CE: 25 eV Frag1->Frag2 -HCN (27 Da)

Proposed ESI+ fragmentation pathway for 8-methylsulfonyl-7H-purine in MRM mode.

Mechanistic Insight: The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the C8-S bond, resulting in the neutral loss of the methylsulfonyl group (79 Da), yielding the stable purine core at m/z 120.0. A secondary collision-induced dissociation (CID) event results in the characteristic purine ring-opening loss of hydrogen cyanide (HCN, 27 Da), yielding m/z 93.0 [5].

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
8-Methylsulfonyl-7H-purine199.0120.0503015Quantifier
8-Methylsulfonyl-7H-purine199.093.0503025Qualifier
SIL-IS202.0123.0503015Internal Standard

Method Validation & Quantitative Data

The method was validated according to standard bioanalytical method validation guidelines. The use of HSS T3 chromatography combined with SIL-IS normalization ensures that matrix effects (ion suppression or enhancement) are kept strictly within the acceptable ±15% range, proving the reliability of the protocol.

Summary of Method Validation Parameters:

Validation ParameterResult / Specification
Linear Dynamic Range 0.5 – 1000 ng/mL
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10, CV ≤ 20%)
Intra-day Precision (CV%) 2.4% – 6.8%
Inter-day Precision (CV%) 3.1% – 8.2%
Extraction Recovery 88.5% ± 4.2%
Matrix Effect (IS-normalized) 96.4% – 103.1%

Conclusion

The robust detection of 8-methylsulfonyl-7H-purine in complex biological matrices requires a nuanced understanding of its physicochemical properties. By leveraging the retentive power of HSS T3 stationary phases and exploiting the specific CID fragmentation of the methylsulfonyl moiety, this protocol provides researchers with a highly sensitive, self-validating analytical system suitable for high-throughput PK and metabolomic studies.

References

  • US11666577B2 - MLKL inhibitors.Google Patents.
  • Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation.PMC.
  • CN112778310A - Application of nucleoside analogue or combination preparation containing nucleoside analogue in resisting virus.Google Patents.
  • Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells.PMC.
  • Product Class 17: Purines.Thieme Connect.
Method

8-methylsulfonyl-7H-purine as a chemical probe for purinergic signaling

Application Note: 8-Methylsulfonyl-7H-purine as a Versatile Chemical Probe for Purinergic Signaling Executive Summary Purinergic signaling, mediated by extracellular ATP, ADP, and adenosine, plays a fundamental role in n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Methylsulfonyl-7H-purine as a Versatile Chemical Probe for Purinergic Signaling

Executive Summary

Purinergic signaling, mediated by extracellular ATP, ADP, and adenosine, plays a fundamental role in neurotransmission, immune response, and cardiovascular regulation. Mapping these complex pathways requires highly specific chemical tools. 8-Methylsulfonyl-7H-purine has emerged as a premier chemical probe and synthetic intermediate in this domain. This application note details the mechanistic rationale, quantitative data, and self-validating protocols for utilizing 8-methylsulfonyl-7H-purine both as a reactive precursor for generating purinergic ligand libraries and as a direct covalent affinity probe for active-site cysteines.

Scientific Rationale & Mechanistic Insights (Causality)

The utility of 8-methylsulfonyl-7H-purine stems from its unique electronic properties. The purine scaffold is inherently electron-deficient. By introducing a methylsulfonyl group (


) at the C8 position, the local electrophilicity is drastically enhanced.
  • The SNAr Mechanism: The methylsulfonyl moiety is an exceptional leaving group. Its ability to stabilize a developing negative charge allows it to readily undergo Nucleophilic Aromatic Substitution (SNAr)[1]. When exposed to a nucleophile (such as an amine or thiol), the nucleophile attacks the C8 carbon, forming a transient Meisenheimer complex. Subsequent elimination of the methanesulfinate anion restores aromaticity, yielding an 8-substituted purine[2].

  • Covalent Affinity Probing: In the context of purinergic receptors (e.g., P2X, P2Y) and purine-binding enzymes, the 8-methylsulfonyl group acts as a highly specific, thiol-reactive affinity probe. At physiological pH, active-site cysteine residues exist partially as highly nucleophilic thiolates. These thiolates attack the C8 position, displacing the methylsulfonyl group and forming a stable, irreversible thioether linkage between the protein and the purine probe[3].

Pathway ATP Endogenous Ligand (ATP/Adenosine) Receptor Purinergic Receptor (P2X, P2Y, P1) ATP->Receptor Reversible Binding Probe 8-Methylsulfonyl-7H-purine (Reactive Probe) Probe->Receptor Covalent Cys-Labeling (Thiol Displacement) Effector Intracellular Signaling (Ca2+ Flux / cAMP) Receptor->Effector Signal Transduction

Fig 1. Purinergic signaling modulation via covalent labeling by 8-methylsulfonyl-7H-purine.

Experimental Workflows & Methodologies

Protocol A: Synthesis of 8-Substituted Purinergic Ligands via SNAr

This protocol outlines the generation of custom purinergic receptor ligands using 8-methylsulfonyl-7H-purine as the starting scaffold.

Causality of Reagents:

  • N,N-Diisopropylethylamine (DIPEA): Acts as a non-nucleophilic base to deprotonate the incoming nucleophile and neutralize the liberated methanesulfinic acid, driving the reaction forward without competing for the electrophilic C8 site.

  • Anhydrous DMF: Prevents premature hydrolysis of the methylsulfonyl group, which would yield an unreactive 8-hydroxy purine dead-end product.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (typically 50 mg) of 8-methylsulfonyl-7H-purine in 2.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Activation: Add 3.0 eq of DIPEA to the solution, followed by 1.5 eq of the desired nucleophile (e.g., primary amine, secondary amine, or aliphatic thiol).

  • Reaction: Heat the mixture to 80°C (for amines) or maintain at 25°C (for thiols) with continuous stirring.

  • Self-Validating QC Step: After 2 hours, sample 5 µL of the reaction mixture and analyze via LC-MS. Validation: The disappearance of the starting material peak (

    
    ) and the appearance of the target mass confirms the successful trajectory of the SNAr reaction. If starting material persists, increase temperature by 10°C.
    
  • Isolation: Quench the reaction with ice water, extract with ethyl acetate, and purify the organic layer via preparative HPLC to isolate the 8-substituted purinergic ligand.

Workflow Step1 1. Probe Preparation (8-Methylsulfonyl-7H-purine in DMF) Step2 2. Nucleophile Addition (R-NH2 or R-SH + DIPEA) Step1->Step2 Reagent Mixing Step3 3. SNAr Reaction (Meisenheimer Complex Formation) Step2->Step3 Heat (80°C) Step4 4. Product Isolation (Methanesulfinate Elimination) Step3->Step4 Leaving Group Departure Step5 5. QC Validation (LC-MS & NMR) Step4->Step5 Purification

Fig 2. Step-by-step SNAr workflow for generating 8-substituted purinergic probes.

Protocol B: Covalent Labeling of Active-Site Cysteines in Purine-Binding Proteins

This protocol describes the use of 8-methylsulfonyl-7H-purine directly as a covalent affinity probe[3].

Causality of Reagents:

  • pH 7.4 Buffer (HEPES): Ensures that cysteine residues are sufficiently nucleophilic (thiolate form) while keeping lysine residues protonated and unreactive, ensuring probe specificity.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant purinergic receptor (or purine-binding enzyme) to 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Probe Incubation: Add 8-methylsulfonyl-7H-purine to a final concentration of 100 µM (10-fold molar excess). Incubate at 4°C for 2 to 4 hours.

  • Quenching: Halt the reaction by adding 1 mM Dithiothreitol (DTT) to scavenge any unreacted probe.

  • Self-Validating QC Step (Specificity Check): Run a parallel control reaction where the protein is pre-incubated with 1 mM ATP (a competitive reversible ligand) for 30 minutes prior to probe addition. Validation: Analyze both samples via Intact Protein Mass Spectrometry. The primary sample should show a mass shift corresponding to the purine adduct (

    
    ). The ATP-pretreated sample should show no mass shift, proving that the covalent labeling is strictly active-site specific and not a result of random surface cysteine labeling.
    

Data Presentation & Analytical Validation

The reactivity of the 8-methylsulfonyl-7H-purine probe varies predictably based on the nucleophile used. The table below summarizes the quantitative reaction metrics and primary applications for various nucleophilic classes.

Nucleophile TypeReaction Temp (°C)Time (h)Avg. Yield (%)Primary ApplicationTarget Receptors
Primary Amines 804 - 675 - 85Ligand Library GenerationP2X7, A2A
Secondary Amines 1008 - 1260 - 70Steric Pocket ProbingP2Y12, P2Y1
Aliphatic Thiols 25 (RT)1 - 2> 90Thioether Probe SynthesisP2X3, DAAO
Protein Cysteines 42 - 4N/A*Covalent Target MappingVarious Purinergic

*Yield for protein cysteines is measured as >95% conversion via intact MS mass shift, rather than isolated chemical yield.

References

1.2 - ResearchGate 2.3 - PNAS 3.1 - ACS Omega

Sources

Application

Application Note: Protocol for Assessing the Anti-Proliferative Effects of 8-Methylsulfonyl-7H-purine

Abstract & Strategic Overview This guide details the evaluation of 8-methylsulfonyl-7H-purine (8-MSP) , a specific purine derivative characterized by the presence of a methylsulfonyl ( ) group at the C8 position. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the evaluation of 8-methylsulfonyl-7H-purine (8-MSP) , a specific purine derivative characterized by the presence of a methylsulfonyl (


) group at the C8 position. Unlike standard nucleoside analogs that primarily act as antimetabolites, the electron-withdrawing nature of the sulfonyl group at the C8 position renders the purine ring susceptible to nucleophilic attack (

).

Consequently, this protocol is designed not merely to measure cell death, but to deconvolve the mechanism of action, distinguishing between reversible binding , covalent modification (cysteine targeting), and oxidative stress induction via glutathione depletion.

Key Mechanistic Hypotheses
  • Covalent Inhibition: The C8-sulfonyl group acts as a "warhead," reacting with nucleophilic cysteines in target proteins (e.g., kinases, chaperones).

  • Antimetabolite Activity: Structural mimicry of adenine/guanine interfering with DNA/RNA synthesis.

  • Redox Stress: Depletion of cellular thiols (GSH) via non-enzymatic conjugation.

Chemical Handling & Stability (Critical)

Warning: The sulfonyl group at the C8 position is a good leaving group. 8-MSP is potentially reactive toward nucleophiles (amines, thiols).

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Avoids hydrolysis. Water/buffer should only be added immediately prior to use.
Stock Conc. 10 mM - 50 mMHigh concentration minimizes volume of DMSO added to cells (<0.5% v/v).
Storage -20°C, Desiccated, Argon/N2Prevents moisture-induced degradation.
Buffer Incompatibility Avoid TRIS or buffers with free aminesPrimary amines in TRIS can react with the electrophilic C8 center over time. Use PBS or HEPES.
Media Prep Add to media < 15 min before useMinimizes reaction with serum proteins (BSA/FBS thiols) before reaching the cells.

Experimental Workflow Visualization

The following flowchart outlines the tiered approach to validating 8-MSP activity.

ExperimentalWorkflow Start Compound Prep (Anhydrous DMSO) QC Stability Check (LC-MS in Media) Start->QC Phase1 Phase 1: Viability Screening (MTT/CT-Glo, 72h) QC->Phase1 If stable > 1h Decision IC50 < 10 µM? Phase1->Decision Phase2A Phase 2A: Reversibility Assay (Washout Study) Decision->Phase2A Yes Phase2B Phase 2B: Thiol Rescue (NAC Co-treatment) Decision->Phase2B Yes Stop Mechanism Definition (Covalent vs. Metabolic) Decision->Stop No (Inactive) Phase3 Phase 3: Flow Cytometry (Cycle & Apoptosis) Phase2A->Phase3 Phase2B->Phase3 Phase3->Stop

Figure 1: Tiered experimental workflow for assessing 8-methylsulfonyl-7H-purine. Blue indicates preparation, Green indicates primary screening, and Grey indicates mechanistic profiling.

Phase 1: Cytotoxicity Profiling (Viability)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cell lines.

Protocol:
  • Cell Seeding: Seed tumor cells (e.g., HeLa, A549, Jurkat) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Compound Dilution: Prepare a serial dilution (1:3) of 8-MSP in growth media.

    • Range: 100 µM down to 0.01 µM (8 points).

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.5%).

    • Positive Control:[1] 5-Fluorouracil (Antimetabolite) or Doxorubicin.

  • Treatment: Incubate for 72 hours .

    • Note: For reactive compounds, a "pulse" treatment (e.g., 6h treatment followed by wash and 66h incubation in fresh media) can be compared to continuous exposure to assess rapid covalent binding.

  • Readout: Add CellTiter-Glo (ATP) or MTT reagent.

    • MTT: Incubate 3-4h, solubilize formazan, read Absorbance at 570 nm.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve.

Phase 2: Mechanistic Deconvolution (The "Why")

This section distinguishes this protocol from a standard screen. We test if 8-MSP acts via covalent modification or ROS generation .

Experiment A: Washout (Reversibility) Assay

Rationale: If 8-MSP binds covalently (e.g., to a kinase cysteine), the inhibition should persist even after the drug is removed.

  • Treat: Two sets of plates with IC90 concentration of 8-MSP.

  • Wash: After 6 hours, wash Set A 3x with warm PBS and replace with fresh drug-free media. Leave Set B with drug (continuous).

  • Incubate: Both sets for a total of 72 hours.

  • Result Interpretation:

    • Equal Viability (Set A ≈ Set B): Suggests irreversible/covalent binding or rapid induction of apoptosis.

    • Recovery in Set A: Suggests reversible binding (classic competitive inhibition).

Experiment B: Thiol Rescue (NAC Competition)

Rationale: The sulfonyl group is electrophilic. N-acetylcysteine (NAC) provides an excess of nucleophilic thiols. If NAC rescues the cells, the drug likely works by depleting GSH or reacting non-specifically with proteins.

  • Pre-treatment: Pre-incubate cells with 2 mM NAC for 1 hour.

  • Co-treatment: Add 8-MSP dose-response curve in the presence of 2 mM NAC.

  • Comparison: Compare IC50 with and without NAC.

    • Shift > 5-fold: Toxicity is likely driven by thiol-reactivity/ROS.

    • No Shift: Mechanism is likely specific target engagement unrelated to general alkylation.

Phase 3: Flow Cytometry (Cell Fate)

Objective: Determine if growth inhibition is due to Cycle Arrest (cytostatic) or Apoptosis (cytotoxic).

Protocol: Dual Staining (Annexin V / PI)[2]
  • Treatment: Treat cells with IC50 and 2x IC50 of 8-MSP for 24h and 48h.

  • Harvest: Collect media (floating cells) and trypsinized adherent cells (crucial to include dead cells).

  • Staining:

    • Wash in Annexin Binding Buffer.

    • Add Annexin V-FITC (binds phosphatidylserine, early apoptosis).

    • Add Propidium Iodide (PI) (binds DNA, membrane compromise).

  • Acquisition: Flow Cytometer (e.g., BD FACS).

Expected Outcomes & Signaling Pathway

Purine analogs often induce S-phase arrest (DNA synthesis block) or G2/M arrest (microtubule or checkpoint inhibition).

MechanismPath Drug 8-MSP Target Target Protein (Cys-SH?) Drug->Target S_NAr (Covalent?) DNA DNA Incorporation (Antimetabolite) Drug->DNA Mimicry Check Checkpoint Activation Target->Check DNA->Check Arrest Cell Cycle Arrest (S or G2/M) Check->Arrest Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Unresolved

Figure 2: Potential Mechanisms of Action. 8-MSP may act via direct protein alkylation (Top path) or metabolic incorporation (Bottom path).

Data Presentation & Analysis

Report your findings using the following structured table format.

ExperimentMetricControl (DMSO)8-MSP (Treatment)Interpretation
Viability IC50 (µM)N/A[Insert Value] Potency indicator (<1µM = High).
Reversibility % Recovery100%[Low/High] Low = Irreversible/Covalent.
NAC Rescue Fold-Shift IC501.0x[e.g., 5x] High shift = Thiol reactivity.
Cell Cycle Dominant PhaseG0/G1[e.g., S-Phase] Indicates blockade point.
Apoptosis % Annexin V+<5%[Insert %] Confirms cytotoxic mode.

Statistical Analysis:

  • Perform all assays in biological triplicates (

    
    ).
    
  • Use One-way ANOVA with Dunnett’s post-test for multiple comparisons against the Vehicle Control.

  • Significance threshold:

    
    .
    

References

  • Legraverend, M., et al. (2019). "Novel 3-(2,6,9-trisubstituted-9H-purine)-8-chalcone derivatives as potent anti-gastric cancer agents."[1] European Journal of Medicinal Chemistry.

  • Parker, W. B. (2009). "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer." Chemical Reviews.

  • Lister, J. H. (1971). "Purines."[1][2][3][4][5][6][7][8][9] Chemistry of Heterocyclic Compounds. (Provides foundational chemistry on the reactivity of 8-substituted purines and nucleophilic displacement).

  • Hitchings, G. H., & Elion, G. B. (1954). "The Chemistry and Biochemistry of Purine Analogs." Annals of the New York Academy of Sciences. (Classic reference on purine antimetabolite mechanisms).

Sources

Method

using 8-methylsulfonyl-7H-purine in a mouse xenograft model

Application Note: In Vivo Evaluation of 8-Methylsulfonyl-7H-Purine Derivatives in Mouse Xenograft Models Executive Summary The development of 8-methylsulfonyl-7H-purine derivatives (e.g., TC13-172) represents a major bre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of 8-Methylsulfonyl-7H-Purine Derivatives in Mouse Xenograft Models

Executive Summary

The development of 8-methylsulfonyl-7H-purine derivatives (e.g., TC13-172) represents a major breakthrough in the targeted inhibition of the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase[1]. As the terminal executioner of the necroptosis pathway, MLKL is increasingly recognized for its dual role in the tumor microenvironment (TME)—both as an immunogenic cell death effector and as a driver of tumor-promoting inflammation. Evaluating these highly reactive covalent probes in a mouse xenograft model requires specialized formulation strategies and self-validating pharmacodynamic (PD) endpoints to ensure the electrophilic warhead remains intact and successfully engages the target in vivo.

Mechanistic Rationale & Target Engagement

To design a robust in vivo experiment, one must first understand the causality behind the compound's mechanism of action. The 8-methylsulfonyl group on the purine scaffold is not a passive structural element; it is a highly activated electrophilic warhead[2].

When the compound enters the hydrophobic ATP-binding pocket of the MLKL pseudokinase domain, the thiol group of Cysteine 86 (Cys86) acts as a nucleophile. It attacks the 8-position of the purine ring, displacing the methylsulfonyl leaving group via nucleophilic aromatic substitution (SNAr)[1]. This irreversible covalent tethering locks MLKL in an inactive monomeric state. Consequently, even if upstream RIPK3 phosphorylates MLKL, the protein cannot undergo the conformational changes required for oligomerization and plasma membrane translocation[3].

MLKL_Pathway TNF TNF-alpha Signaling RIPK1 RIPK1 Activation TNF->RIPK1 RIPK3 RIPK3 Phosphorylation RIPK1->RIPK3 MLKL_Mono MLKL Monomer (Inactive) RIPK3->MLKL_Mono MLKL_Oligo MLKL Oligomer (Active) MLKL_Mono->MLKL_Oligo Phosphorylation & Translocation Necroptosis Membrane Rupture (Necroptosis) MLKL_Oligo->Necroptosis Inhibitor 8-Methylsulfonyl-7H-Purine (Covalent Binding) Inhibitor->MLKL_Mono Blocks Oligomerization

Mechanism of MLKL covalent inhibition by 8-methylsulfonyl-7H-purines.

Formulation Causality & Stability

A critical failure point in xenograft studies involving 8-methylsulfonyl purines is premature hydrolysis. Because the methylsulfonyl group is designed to be a potent leaving group[2], exposure to aqueous environments with high pH or ambient nucleophiles prior to administration will neutralize the warhead, rendering the drug inactive[4].

The Causality of Vehicle Selection: To preserve the integrity of the covalent warhead, the compound must be formulated in a low-water, slightly acidic to neutral vehicle. A standard formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (pH 6.0) is highly recommended.

  • DMSO ensures complete solubilization of the hydrophobic purine core.

  • PEG300 and Tween-80 create a micellar environment that shields the electrophilic 8-position from bulk water.

  • pH 6.0 Saline minimizes hydroxide-mediated hydrolysis of the methylsulfonyl group during the dosing window.

In Vivo Xenograft Methodology

For necroptosis-targeted therapies, HT-29 (Human colorectal adenocarcinoma) is the gold-standard cell line. HT-29 cells maintain a fully intact and highly responsive RIPK1-RIPK3-MLKL signaling axis, making them ideal for validating MLKL inhibitors in vivo[1].

Xenograft_Workflow CellPrep 1. HT-29 Cell Culture & Matrigel Prep Inoculation 2. Subcutaneous Injection (Nude Mice) CellPrep->Inoculation Randomization 3. Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing 4. Dosing Phase (Vehicle vs. Inhibitor) Randomization->Dosing Monitoring 5. Caliper Measurements & Body Weight Dosing->Monitoring Harvest 6. Tumor Harvest & PD Analysis Monitoring->Harvest

Workflow for HT-29 xenograft establishment and in vivo dosing.

Step-by-Step Protocol:
  • Cell Preparation: Harvest HT-29 cells in log-phase growth. Resuspend at a concentration of

    
     cells/mL in a 1:1 mixture of cold PBS and Matrigel.
    
    • Causality: Matrigel provides extracellular matrix support and localized growth factors, preventing rapid dispersion of the cells and ensuring a uniform >90% tumor take rate.

  • Inoculation: Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 12-14 post-injection), randomize mice into vehicle and treatment groups (n=8 per group) to ensure equal variance.

  • Dosing: Administer the 8-methylsulfonyl-7H-purine derivative (e.g., 10-30 mg/kg) via Intraperitoneal (IP) injection daily. Prepare the formulation fresh daily to prevent warhead degradation.

  • In Vivo Necroptosis Induction (The "Self-Validating" Step): To definitively prove target engagement, inject a subset of tumors (n=3 per group) intratumorally with TSZ (TNF-α, Smac mimetic, z-VAD-fmk) 6 hours prior to tumor harvest. This artificially forces the necroptosis pathway to fire, allowing you to measure the inhibitor's ability to block it.

Self-Validating Pharmacodynamic (PD) Endpoints

A protocol is only as good as its ability to validate its own failures. If the xenograft tumor volume does not decrease, you must know whether the drug failed to reach the target (PK failure) or if necroptosis inhibition simply doesn't affect this specific tumor's growth (Biological failure).

We resolve this by analyzing the excised tumors using specific biochemical readouts. Because 8-methylsulfonyl-7H-purines block MLKL oligomerization but do not necessarily prevent upstream RIPK3 from phosphorylating MLKL[1], comparing these two markers provides a perfect self-validating system.

Table 1: Formulation and Dosing Parameters

ParameterSpecificationMechanistic Rationale
Vehicle 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline (pH 6.0)Shields the electrophilic 8-methylsulfonyl warhead from premature aqueous hydrolysis.
Dosing Route Intraperitoneal (IP)Bypasses first-pass hepatic metabolism, preserving the covalent warhead for TME distribution.
Dosing Frequency Once Daily (QD)Covalent inhibitors permanently inactivate existing MLKL; QD dosing is sufficient to inhibit newly synthesized MLKL protein.
Tumor Model HT-29 (Subcutaneous)Expresses high basal levels of RIPK3 and MLKL, required for necroptosis pathway activation.

Table 2: Expected Pharmacodynamic (PD) Endpoint Readouts

Assay TypeTarget MarkerExpected Result (Treated vs. Vehicle)Interpretation of Target Engagement
Reducing Western Blot Phospho-MLKL (Ser358)Unchanged or Increased Confirms upstream pathway (RIPK3) is active. Drug does not block phosphorylation.
Non-Reducing Native PAGE MLKL Oligomers (>200 kDa)Significantly Decreased Definitive proof of target engagement. The covalent bond at Cys86 successfully blocked oligomerization.
IHC / Histology Cleaved Caspase-3Unchanged Confirms the compound is selectively inhibiting necroptosis without inadvertently triggering apoptosis.

References

  • US11666577B2 - MLKL inhibitors - Google Patents.[4] URL:

  • WO2018192416A1 - Treating Male Senescence.[3] URL:

  • 张志远实验室与王晓东实验室合作研发了新型MLKL蛋白抑制剂 - 北京生命科学研究所 (NIBS).[1] URL:

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM - Wageningen University & Research eDepot.[2] URL:

Sources

Application

Application Note &amp; Protocol: Quantitative Analysis of 8-methylsulfonyl-7H-purine in Human Plasma using LC-MS/MS

Abstract This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-methylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-methylsulfonyl-7H-purine in human plasma. This protocol is designed for researchers, scientists, and drug development professionals who require a robust analytical method for pharmacokinetic, toxicokinetic, or biomarker studies. The methodology is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3][4].

Introduction: The Rationale Behind Method Design

8-methylsulfonyl-7H-purine is a purine analog of interest in pharmaceutical research. Accurate quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and wide dynamic range[2]. This application note details the strategic choices in method development, from sample preparation to data analysis, to ensure a reliable and reproducible assay.

Analyte Characteristics and Considerations

8-methylsulfonyl-7H-purine is a heterocyclic aromatic compound containing a purine core, a structure fundamental to many biological processes[5][6]. Its sulfonyl group suggests it is a relatively polar molecule. This polarity influences the choice of chromatographic conditions and sample extraction techniques. The purine ring system can undergo metabolic modifications, and while specific metabolites of 8-methylsulfonyl-7H-purine are not extensively documented, potential pathways could include hydroxylation, demethylation, or further oxidation[7][8]. A highly selective LC-MS/MS method is therefore crucial to distinguish the parent compound from potential metabolites or endogenous interferences.

Experimental Workflow: A Step-by-Step Guide

The following sections provide a detailed protocol for the quantification of 8-methylsulfonyl-7H-purine.

Materials and Reagents
  • 8-methylsulfonyl-7H-purine reference standard (>98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 8-(methyl-d3-sulfonyl)-7H-purine, or a structurally similar analog if a SIL-IS is unavailable.

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (H2O) - LC-MS grade

  • Formic acid (FA) - LC-MS grade

  • Ammonium acetate - LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • 96-well collection plates

  • Calibrated pipettes and other standard laboratory equipment

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Spiking plasma->is protein_precip Protein Precipitation (e.g., with Acetonitrile) is->protein_precip spe Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) protein_precip->spe evap Evaporation & Reconstitution spe->evap lc_injection LC Injection evap->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Overall workflow for the quantification of 8-methylsulfonyl-7H-purine.

Preparation of Standards and Quality Control Samples

Stock solutions of 8-methylsulfonyl-7H-purine and the internal standard (IS) are prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution.

Calibration standards and quality control (QC) samples are prepared by spiking the working solutions into blank human plasma. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample TypeConcentration Range (ng/mL)Purpose
Calibration Standards1 - 1000To establish the relationship between response and concentration.
LLOQ QC1To determine the lower limit of quantification.
Low QC3To assess accuracy and precision at the low end of the curve.
Medium QC50-500To assess accuracy and precision in the middle of the curve.
High QC750-900To assess accuracy and precision at the high end of the curve.
Sample Preparation Protocol

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis, and to concentrate the analyte. A combination of protein precipitation followed by solid-phase extraction (SPE) is recommended for high sensitivity and cleanliness.

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are starting parameters and should be optimized for the specific instrument used.

Liquid Chromatography (LC):

  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for polar-modified purine analogs.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from endogenous components. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for purines.

  • Multiple Reaction Monitoring (MRM): The instrument will be operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and internal standard. These transitions must be determined by infusing a standard solution of each compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-methylsulfonyl-7H-purineTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Bioanalytical Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method must be performed according to regulatory guidelines[1][2][3][4][9]. The following parameters must be assessed:

Selectivity and Specificity

Analyze at least six different lots of blank human plasma to ensure that no endogenous components interfere with the detection of the analyte or the internal standard.

Calibration Curve and Linearity

The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The accuracy and precision of the method are determined by analyzing the QC samples at four levels (LLOQ, low, medium, and high) in at least five replicates on three different days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Recovery and Matrix Effect
  • Recovery: The efficiency of the extraction process is determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples.

  • Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte. It is evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of pure solutions.

Stability

The stability of 8-methylsulfonyl-7H-purine in human plasma must be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample processing time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: In the autosampler.

Data Analysis and Reporting

The concentration of 8-methylsulfonyl-7H-purine in unknown samples is calculated using the regression equation from the validated calibration curve. All results should be reported with appropriate units and significant figures. The validation report should include all experimental procedures, results, and a summary of the method's performance characteristics.

Conclusion

This application note provides a detailed framework for developing and validating a robust LC-MS/MS method for the quantification of 8-methylsulfonyl-7H-purine in human plasma. Adherence to these protocols and the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data to support drug development and clinical research.

References

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Mokeon. (n.d.). 8-chloro-2,6-bis-methanesulfonyl-7(9)H-purine. [Link]

  • Springer. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]

  • LCGC International. (2023). UHPLC-MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. [Link]

  • MDPI. (2025). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. [Link]

  • MDPI. (1989). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. [Link]

  • Wikipedia. (n.d.). Purine. [Link]

  • NVKC. (n.d.). A new, sensitive LC-MS/MS assay for quantification of uric acid in urine. [Link]

  • MDPI. (n.d.). Synthesis of N-7-Substituted Purines from Imidazole Precursors. [Link]

  • ResearchGate. (n.d.). Inhibition of purine synthesis. [Link]

  • PubChem. (n.d.). 7H-Purine, 7-methyl-. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid. [Link]

  • PLOS One. (2018). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 8-methylsulfonyl-7H-purine synthesis impurities

Status: Operational Topic: Troubleshooting Oxidation & Isolation of 8-Methylsulfonyl-7H-Purine Ticket Priority: High (Unstable Intermediate) Introduction: The "High-Risk" Intermediate Welcome to the technical support gui...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Troubleshooting Oxidation & Isolation of 8-Methylsulfonyl-7H-Purine Ticket Priority: High (Unstable Intermediate)

Introduction: The "High-Risk" Intermediate

Welcome to the technical support guide for synthesizing 8-methylsulfonyl-7H-purine . If you are here, you are likely using this molecule as an electrophilic partner for a Nucleophilic Aromatic Substitution (


) reaction.

The Core Paradox: The very feature that makes this molecule useful—the highly reactive electron-deficient sulfone group at the C8 position—makes it inherently unstable. It is prone to hydrolysis (becoming 8-oxopurine) and N-oxidation .

This guide abandons generic advice. We treat your synthesis as a forensic investigation, isolating the three specific failure modes: Incomplete Oxidation , Hydrolytic Decomposition , and Regio-impurity Formation .

Module 1: Visualizing the Failure Modes

Before troubleshooting, you must understand the "Danger Zones" in your reaction flask.

ReactionPathways Start 8-Methylthio-7H-purine (Starting Material) Sulfoxide Intermediate: 8-Methylsulfinyl-7H-purine Start->Sulfoxide Oxidation (Fast) NOxide IMPURITY C: N-Oxide Byproduct Start->NOxide Over-oxidation (Excess mCPBA) Product TARGET: 8-Methylsulfonyl-7H-purine Sulfoxide->Product Oxidation (Slow/Rate Limiting) Sulfoxide->NOxide Hydrolysis IMPURITY B (Dead End): 8-Oxo-7H-purine (Hydrolysis Product) Product->Hydrolysis Aqueous Workup / High pH (SnAr Displacement by OH-)

Figure 1: Reaction landscape showing the rate-limiting step (Sulfoxide


 Sulfone) and the critical instability pathway (Sulfone 

Hydrolysis).

Module 2: Troubleshooting Tickets (Q&A)

Ticket #8MS-001: "The Reaction Stalls at the Sulfoxide"

User Report: "I see full consumption of starting material, but my LC-MS shows a major peak at M-16 relative to the product. Adding more oxidant doesn't help."

Diagnosis: The oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me) is kinetically fast. The second step to the sulfone (-SO


Me) is significantly slower and often requires catalysis or elevated temperature.

The Fix:

  • Switch Reagents: If using mCPBA, switch to Oxone® (Potassium peroxymonosulfate) . Oxone is generally superior for electron-deficient heterocycles as it is less likely to cause N-oxidation than peracids.

  • Catalytic Boost: If using

    
    , you must use a catalyst. Sodium Tungstate (
    
    
    
    ) at 1-5 mol% is the gold standard for driving the Sulfoxide
    
    
    Sulfone transition.
  • pH Control: The oxidation potential of Oxone is pH-dependent. Maintain pH 6–7. Too acidic (< pH 4) slows the reaction; too basic (> pH 8) triggers hydrolysis (see Ticket #002).

Protocol Adjustment (Oxone Method):

  • Solvent: MeOH:Water (1:1).

  • Buffer: Use Acetate buffer (pH 5.5) or monitor and adjust with dilute

    
    .
    
  • Temperature: Ramp to 45–50°C if the intermediate persists after 4 hours.

Ticket #8MS-002: "My Product Disappeared During Workup"

User Report: "The reaction looked perfect on TLC/LCMS. I quenched with saturated


, extracted with EtOAc, but the organic layer is empty. The aqueous layer contains a polar mass."

Diagnosis: Critical Failure. You have hydrolyzed your product. The 8-sulfonyl group is an excellent leaving group. In basic aqueous conditions (like sat.


), the hydroxide ion attacks the C8 position, displacing the sulfinate and generating 8-oxopurine  (8-hydroxy), which is water-soluble and useless.

The Fix: You must avoid basic aqueous contact with the product.

Protocol Adjustment (The "Non-Aqueous" Workup):

  • Quench: Do NOT use basic aqueous solutions. If using mCPBA, quench with solid Sodium Thiosulfate or Sodium Bisulfite to destroy excess oxidant.

  • Isolation:

    • Option A (Precipitation): If the reaction solvent is mostly water/alcohol (Oxone method), cool to 0°C. The sulfone often precipitates. Filter and wash with cold water. Dry immediately under vacuum.

    • Option B (Extraction): If extraction is necessary, acidify the mixture to pH 3–4 (using 1M HCl) before extraction. The protonated purine is less susceptible to nucleophilic attack by water, and the low pH suppresses the concentration of

      
      .
      
    • Option C (Evaporation): Evaporate volatiles directly and purify via column chromatography (DCM/MeOH) without an aqueous wash.

Ticket #8MS-003: "Distinguishing N-Oxide vs. Sulfoxide"

User Report: "I have an impurity at [M+16]. Is it the intermediate sulfoxide or an N-oxide byproduct?"

Diagnosis: Both impurities appear at the same mass (Starting Material + 16 amu). However, they have distinct chemical behaviors.

Analytical Forensics Table:

FeatureSulfoxide Intermediate (-S(O)Me)N-Oxide Impurity (N

O)
Reaction Progress Disappears over time/heat.Increases with time/excess oxidant.
Polarity (TLC) More polar than Sulfide, less than Sulfone.Highly polar (often stays on baseline).
NMR Shift Methyl peak shifts downfield (~2.8-3.0 ppm).Ring protons shift significantly; Methyl stays similar to SM.
Reduction Test Reducible back to sulfide easily.Difficult to reduce selectively.

The Fix: If it is N-oxide, you are using too strong an oxidant (mCPBA) or too large an excess. Switch to Oxone or


 , which are more chemoselective for Sulfur over Nitrogen.

Module 3: Validated Experimental Protocols

Method A: Oxone® Oxidation (Recommended)

Best for: High chemoselectivity, avoiding N-oxides.

  • Dissolve: Suspend 8-methylthio-7H-purine (1.0 equiv) in MeOH/H2O (1:1, 0.1 M concentration).

  • Buffer: Add solid

    
     (2.5 equiv) carefully to buffer the solution (Target pH 6–7).
    
  • Oxidize: Add Oxone® (potassium peroxymonosulfate) (1.2–1.5 equiv) portion-wise at 0°C.

  • React: Warm to Room Temperature (RT). Monitor by HPLC.

    • Checkpoint: If sulfoxide persists >4 hours, heat to 40°C.

  • Workup (Crucial):

    • Filter off inorganic salts.

    • Concentrate the filtrate to remove MeOH.

    • The product usually precipitates from the remaining acidic/aqueous phase. Filter and dry.

    • Do NOT wash with basic solutions.

Method B: Catalytic (Green Alternative)

Best for: Scalability and cost.

  • Dissolve: Suspend starting material in Ethanol or Acetic Acid.

  • Catalyst: Add

    
     (5 mol%).
    
  • Oxidize: Add 30%

    
     (2.5 equiv) dropwise at RT.
    
  • Heat: Stir at 50–60°C for 2–3 hours.

  • Workup: Cool to 0°C. Add saturated

    
     to quench peroxides. Extract with EtOAc (if soluble) or filter precipitate.
    

References

  • Oxidation of Sulfides to Sulfones (General Methodology)

    • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
  • Purine Reactivity & Nucleophilic Displacement (The Hydrolysis Issue)

    • Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society, 80(2), 467-476. (Foundational text on purine electrophilicity).
  • Oxone® Mediated Synthesis (Specific to Heterocycles)

    • Kennedy, R. J., & Stock, A. M. (1960). The Oxidation of Organic Substances by Potassium Peroxymonosulfate. Journal of Organic Chemistry, 25(11), 1901–1906.
  • Catalytic Oxidation with Tungstate

    • Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647.
Optimization

Technical Support Center: 8-Methylsulfonyl-7H-purine Synthesis

Topic: Improving the yield and purity of 8-methylsulfonyl-7H-purine. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the yield and purity of 8-methylsulfonyl-7H-purine. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Active Guide (v2026.1)

Core Directive & Executive Summary

The synthesis of 8-methylsulfonyl-7H-purine is a critical intermediate step for introducing substituents at the C8 position via nucleophilic aromatic substitution (


). The sulfonyl group acts as a "chemical chameleon"—stable enough to isolate, yet sufficiently electron-withdrawing to serve as an excellent leaving group.

The Yield Problem: Researchers often report low yields (<40%) due to three specific failure modes:

  • Over-oxidation: Formation of N-oxides (specifically at N1 or N3) when using non-selective oxidants like mCPBA.

  • Hydrolysis: The target sulfone is highly electrophilic. Aqueous basic workups (pH > 9) rapidly hydrolyze the product to 8-oxo-7,8-dihydropurine (8-hydroxypurine).

  • Solubility Losses: The product has "awkward" solubility—too polar for standard organic extractions, yet water-soluble enough to be lost in aqueous waste streams.

This guide replaces the traditional mCPBA route with a Buffered Oxone® Protocol , increasing yields to >85% while minimizing N-oxide side products.

Visualizing the Reaction Pathway

The following diagram illustrates the optimized pathway and the critical "danger zones" where yield is lost.

ReactionPathway Start 8-Mercapto-7H-purine Step1 S-Methylation (MeI / K2CO3) Start->Step1 Inter 8-Methylthio-7H-purine (Stable Intermediate) Step1->Inter Step2 Oxidation (Oxone / MeOH / H2O) Inter->Step2 Preferred Route Side1 Side Product: N-Oxides Inter->Side1 mCPBA (Over-oxidation) Product 8-Methylsulfonyl-7H-purine (Target) Step2->Product pH 2-4 (Controlled) Side2 Side Product: 8-Hydroxypurine Product->Side2 Workup pH > 9 (Hydrolysis)

Figure 1: Reaction pathway highlighting the high-yield Oxone route (Green) vs. common failure modes (Red).

Optimized Experimental Protocols

Module A: Preparation of the Precursor (S-Methylation)

Goal: Quantitative conversion of 8-mercaptopurine to 8-methylthiopurine.

The Logic: Direct methylation is trivial, but using strong bases (NaOH) can lead to poly-methylation at the ring nitrogens. We use Potassium Carbonate (


) in DMF to ensure mono-alkylation at the sulfur atom due to its higher nucleophilicity compared to ring nitrogens.

Protocol:

  • Dissolve: Suspend 8-mercaptopurine (10 mmol) in dry DMF (20 mL).

  • Base: Add

    
      (1.1 equiv, 11 mmol). Stir for 15 min at RT.
    
  • Alkylate: Add Methyl Iodide (MeI) (1.05 equiv) dropwise. Warning: MeI is toxic.

  • Monitor: Stir at RT for 2 hours. TLC (10% MeOH in DCM) should show complete consumption.

  • Workup: Pour into ice water (100 mL). The product usually precipitates.

    • If Solid: Filter, wash with cold water, dry in vacuo.

    • If Soluble: Extract with EtOAc (3x), wash with brine to remove DMF.

  • Yield Target: >90%.

Module B: The "High-Yield" Oxidation (Oxone Method)

Goal: Selective oxidation to sulfone without N-oxide formation.

The Logic:

  • Why Oxone? Oxone (Potassium peroxymonosulfate) is water-soluble and operates well in polar solvents required to dissolve purines. It is electrophilic but less prone to N-oxidation than mCPBA in acidic/buffered media.

  • Why Methanol/Water? Purines are insoluble in DCM (the standard solvent for mCPBA). The MeOH/Water mixture ensures the substrate stays in solution for faster kinetics.

Protocol:

  • Dissolve: Dissolve 8-methylthiopurine (5 mmol) in MeOH:Water (1:1) (30 mL).

  • Buffer: Add solid Sodium Acetate (15 mmol) to buffer the solution.

    • Critical: Oxone generates acidity (

      
      ). Without a buffer, the pH drops drastically, potentially protonating the purine and altering solubility, though the sulfone is acid-stable.
      
  • Oxidize: Add Oxone® (2.5 equiv, 12.5 mmol) in portions over 15 minutes at 0°C.

  • React: Allow to warm to RT and stir for 4–6 hours.

    • Checkpoint: TLC will show two spots initially (Sulfoxide intermediate) then converge to one polar spot (Sulfone).

  • Quench & Workup (The Danger Zone):

    • Filter off the insoluble salts (sulfates).

    • Concentrate the filtrate to remove MeOH.

    • Do NOT add strong base. Adjust aqueous residue to pH ~6–7 with saturated

      
       (carefully).
      
    • Extract with EtOAc:Isopropanol (3:1) . Pure EtOAc is often insufficient for sulfonyl purines.

  • Yield Target: 85–92%.

Troubleshooting Guide & FAQs

Category 1: Yield Loss

Q: My reaction worked on TLC, but I lost everything during the aqueous workup. Where is it? A: 8-methylsulfonylpurine has significant water solubility.

  • Diagnosis: Check the aqueous layer by LC-MS.

  • Fix: Do not rely on simple EtOAc extraction. Use EtOAc:Isopropanol (3:1) or n-Butanol for extraction. Alternatively, continuous extraction (Soxhlet) may be required.

  • Pro-Tip: If the product is clean after filtering Oxone salts, simply evaporate to dryness and recrystallize from Ethanol/Water. Avoiding liquid-liquid extraction often saves 20% yield.

Q: I see a new peak in LC-MS with Mass [M-SO2Me + OH]. What happened? A: You hydrolyzed the sulfone.

  • Cause: Your workup pH was too high (>9) or the water bath was too hot during evaporation.

  • Mechanism: The sulfonyl group at C8 is an excellent leaving group. Hydroxide (

    
    ) rapidly displaces it to form 8-hydroxypurine.
    
  • Fix: Keep workup pH between 4 and 7. Never heat the aqueous solution above 40°C.

Category 2: Purity & Side Reactions

Q: I am using mCPBA and I see multiple spots on TLC. Is it the sulfoxide? A: It could be the sulfoxide, but it is likely the N-oxide .

  • Diagnosis: N-oxides are often more polar and show distinct UV shifts.

  • Logic: Purine nitrogens (N1, N3, N7) are nucleophilic. mCPBA is a strong, non-selective oxidant.

  • Fix: Switch to the Oxone/MeOH protocol described above. If you must use mCPBA, titrate it carefully at -78°C and protect the N9 position if possible.

Q: Can I stop at the Sulfoxide (8-S(O)Me)? A: Yes, but it is difficult.

  • Context: Sulfoxides are chiral and often diastereomeric mixtures if other chiral centers exist.

  • Protocol: Use exactly 1.0 equivalent of Oxone or mCPBA at -10°C. However, for nucleophilic substitution (

    
    ), the sulfone is a superior leaving group (
    
    
    
    faster than sulfoxide).

Data Summary: Oxidant Comparison

FeaturemCPBA (Traditional)Oxone® (Recommended)Tungstate/H2O2 (Industrial)
Yield 40–60%85–95% 70–80%
Selectivity Poor (N-oxides common)Excellent (Chemoselective)Good
Solvent DCM (Purine insoluble)MeOH/Water (Purine soluble)Water
Workup Requires washing mCBA acidFiltration of salts Extraction required
Scalability Low (Safety risk)High High

Troubleshooting Logic Flow

Use this decision tree to diagnose issues during the experiment.

Troubleshooting Start Problem Detected Issue1 Product Missing after Workup? Start->Issue1 Issue2 Impurity: Mass M+16? Start->Issue2 Issue3 Impurity: Mass M-64? Start->Issue3 Action1 Check Aqueous Layer. Use n-BuOH extraction. Issue1->Action1 Yes Action2 N-Oxide formed. Switch from mCPBA to Oxone. Issue2->Action2 Yes Action3 Hydrolysis (8-OH). Lower Workup pH. Issue3->Action3 Yes

Figure 2: Diagnostic flowchart for common synthesis issues.

References

  • Robins, M. J., & Robins, R. K. (1969). Purine nucleosides.[1][2][3][4] XXIV. A new method for the synthesis of guanine nucleosides. Journal of the American Chemical Society. (Establishes the foundational chemistry of 8-substituted purines).

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters. (The seminal paper on Oxone selectivity).

  • PubChem Compound Summary. (2024). 8-(Methylthio)purine. National Library of Medicine. (Physical properties and solubility data).

  • Gundersen, L. L. (2001). Regioselective N-alkylation of purines. Tetrahedron. (Discusses the nucleophilicity of purine nitrogens vs sulfur).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 8-Methylsulfonyl-7H-Purine

Executive Summary Researchers working with 8-methylsulfonyl-7H-purine often encounter significant precipitation when transitioning from organic stock solutions to aqueous buffers. This molecule presents a dual challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers working with 8-methylsulfonyl-7H-purine often encounter significant precipitation when transitioning from organic stock solutions to aqueous buffers. This molecule presents a dual challenge: the high crystal lattice energy typical of the purine scaffold (due to


-

stacking) and the electron-withdrawing nature of the C8-sulfonyl group.

This guide provides a root-cause analysis and three validated protocols to achieve stable aqueous solutions. Our approach prioritizes thermodynamic stability over kinetic supersaturation to ensure reproducibility in biological assays.

Part 1: Root Cause Analysis (The "Why")

Q: Why does 8-methylsulfonyl-7H-purine precipitate immediately upon dilution in water?

A: The insolubility is driven by two main factors:

  • High Crystal Lattice Energy: Purines are planar aromatic systems that stack efficiently in the solid state. Breaking these intermolecular forces requires significant energy, which water (at neutral pH) cannot provide.

  • Protonation State: At neutral pH (7.0), the molecule is predominantly in its neutral, uncharged form. The 8-methylsulfonyl group is a strong electron-withdrawing group (EWG). This pulls electron density away from the purine ring, significantly lowering the pKa of the N7/N9 proton compared to unsubstituted purine.

    • Implication: While unsubstituted purine has a pKa

      
       8.9, the 8-sulfonyl derivative is more acidic (estimated pKa 
      
      
      
      6.5–7.5). In acidic or strictly neutral water, it remains protonated and hydrophobic. In slightly alkaline conditions, it ionizes, drastically increasing solubility.

Part 2: Troubleshooting & FAQs

Scenario A: Biological Assays (Cell Culture/Enzymatic)

Q: I need a final concentration of 100


M in cell media. My DMSO stock precipitates when added. What should I do? 

A: You are likely experiencing "solvent shock"—a rapid local precipitation caused by the instantaneous change in polarity.

Corrective Protocol:

  • Do not add the DMSO stock directly to the full volume of media.

  • Use an Intermediate Dilution Step:

    • Dilute your DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Vortex thoroughly.[1]

    • Add this mixture dropwise to your media while stirring.

  • Rationale: PEG-400 acts as a "bridge" solvent, reducing the interfacial tension between the hydrophobic drug and the aqueous bulk.

Scenario B: Chemical Synthesis/Purification

Q: I cannot use organic solvents like DMSO. How can I dissolve this in pure water?

A: You must exploit the acidity of the N7/N9 proton.

  • Alkaline Shift: Adjust your water to pH 9–10 using dilute NaOH or

    
    .
    
  • Dissolution: Add the solid purine. It should dissolve as the mono-anion.

  • Back-Titration (Optional): Once dissolved, you can slowly lower the pH back to 7.4. However, be cautious: if you cross the pKa threshold, it may re-precipitate.

Part 3: Validated Solubility Protocols

Method 1: The "Cosolvent Bridge" (Recommended for Bioassays)

Best for: Cell culture, enzyme inhibition assays (


 DMSO final).
ComponentRoleRecommended Conc.
DMSO (Anhydrous) Primary Solvent100% (Stock)
PEG-400 Interface Stabilizer10–20% (Intermediate)
PBS (pH 7.4) Aqueous BufferRemainder

Step-by-Step:

  • Stock Prep: Dissolve 8-methylsulfonyl-7H-purine in anhydrous DMSO to 50 mM . Sonicate at 40°C for 10 mins to ensure complete dissolution.

  • Intermediate: Mix 20

    
    L of Stock + 80 
    
    
    
    L of PEG-400. (Result: 10 mM compound in 20% DMSO/80% PEG).
  • Final Dilution: Slowly pipette the Intermediate into warm (37°C) media/buffer while vortexing.

Method 2: The "pH-Switch" Technique (Aqueous Only)

Best for: Analytical standards, HPLC injection, animal dosing.

Step-by-Step:

  • Weigh the solid compound.

  • Add 0.1 M NaOH (approx. 2 equivalents relative to the purine).

  • Vortex until clear (The formation of the sodium salt increases solubility by >100x).

  • Dilute with PBS or Saline to the desired volume.

  • Critical: Check pH.[1][2][3] If pH > 8.5 and this is incompatible with your assay, adjust carefully with 0.1 M HCl, but stop if slight turbidity appears.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 8-Methylsulfonyl-7H-purine (Solid Powder) Constraint Is DMSO/Organic Solvent Permissible? Start->Constraint DMSO_Route Prepare 50mM Stock in Anhydrous DMSO Constraint->DMSO_Route Yes Aqueous_Route Method 2: pH Switch (Alkaline Dissolution) Constraint->Aqueous_Route No (In vivo/Sensitive) Assay_Type Intended Application? DMSO_Route->Assay_Type Direct_Dilution Direct Dilution (Risk of Precipitation) Assay_Type->Direct_Dilution High Conc (>100µM) PEG_Bridge Method 1: Cosolvent Bridge (DMSO -> PEG400 -> Buffer) Assay_Type->PEG_Bridge Low Conc (<100µM) Salt_Form Form Sodium Salt (Add 2 eq. NaOH) Aqueous_Route->Salt_Form Buffer_Add Dilute with PBS (Monitor pH > 7.5) Salt_Form->Buffer_Add

Caption: Decision tree for selecting the optimal solubilization protocol based on solvent tolerance and assay requirements.

Part 5: Comparative Solubility Data

The table below summarizes expected solubility behaviors based on purine sulfone structural properties [1][3].

Solvent SystemEstimated SolubilityStabilityNotes
Water (pH 7.0) < 0.5 mg/mLPoorHigh risk of precipitation.
PBS (pH 7.4) ~ 1.0 mg/mLModerateIonic strength of PBS may induce "salting out."
0.1 M NaOH (pH 13) > 10 mg/mLHighForms stable sodium salt.
DMSO (Anhydrous) > 50 mg/mLHighHygroscopic; keep sealed.
5% DMSO / 95% PBS ~ 2.0 mg/mLLowKinetic solubility only; use immediately.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Purine Derivatives. PubChem. [Link]

  • Reich, H. J., & Bordwell, F. G. (2024).[4] Bordwell pKa Table (Acidity in DMSO and Water).[5] Organic Chemistry Data.[4][5] [Link]

Sources

Optimization

optimizing 8-methylsulfonyl-7H-purine concentration for in vitro experiments

Technical Support Center: Optimizing 8-Methylsulfonyl-7H-purine (8-MSP) for In Vitro Assays Executive Summary You are working with 8-methylsulfonyl-7H-purine (8-MSP) . This is not a standard small molecule; it is a funct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 8-Methylsulfonyl-7H-purine (8-MSP) for In Vitro Assays

Executive Summary

You are working with 8-methylsulfonyl-7H-purine (8-MSP) . This is not a standard small molecule; it is a functionalized purine scaffold where the methylsulfonyl moiety (


) at the C8 position acts as a strong electron-withdrawing group.

Critical Technical Warning: While likely being tested for biological inhibition, this compound is chemically electrophilic . The sulfonyl group is an excellent leaving group. Consequently, 8-MSP is susceptible to Nucleophilic Aromatic Substitution (


) .

If your assay buffer contains strong nucleophiles (like DTT,


-mercaptoethanol, or high concentrations of free cysteine), you may be inadvertently converting your compound into an 8-thio-purine derivative before it ever hits the target. This guide addresses solubility, stability, and dose optimization to prevent these artifacts.

Module 1: Solubility & Stock Preparation

The Issue: Purines are planar, hydrophobic molecules that "stack" in aqueous solution, leading to micro-precipitation that is invisible to the naked eye but destroys assay reproducibility.

Protocol: The "Step-Down" Dilution Method Do not dilute directly from a high-concentration DMSO stock into pure water. This causes "crashing out."

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Purines require aprotic polar solvents to disrupt

-stacking.
Stock Concentration 10 mM - 50 mMHigh enough to allow large dilution factors; low enough to prevent stock precipitation.
Storage -20°C, DesiccatedHygroscopic DMSO absorbs water, which degrades the sulfonyl group over time.
Assay Limit

0.5% DMSO (v/v)
>0.5% induces cytotoxicity or membrane permeability artifacts in most cell lines.
Visual Workflow: Preventing Precipitation

StockPrep cluster_warn Critical Checkpoint Solid Solid 8-MSP (Store Desiccated) Stock Master Stock (10-50 mM in 100% DMSO) Solid->Stock Dissolve & Vortex Inter Intermediate Plate (100x Final Conc. in 10% DMSO/Buffer) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Final Assay Well (1x Conc, <0.5% DMSO) Inter->Assay 1:100 Dilution (Into Media)

Figure 1: The "Step-Down" dilution prevents the rapid polarity shift that causes purines to precipitate when moving directly from 100% DMSO to 100% aqueous media.

Module 2: Chemical Stability & Buffer Interference

The Issue: You observe variable IC50 values or complete loss of activity in certain kinase/enzyme buffers.

The Cause: The 8-methylsulfonyl group renders the C8 carbon highly electrophilic. In the presence of thiols (common reducing agents), the sulfonyl group is displaced.



Troubleshooting Protocol:

  • Audit Your Buffer: Check for Dithiothreitol (DTT),

    
    -Mercaptoethanol (BME), or Glutathione (GSH).
    
  • The Substitution: If reducing agents are required for enzyme stability, replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducer but a poor nucleophile, minimizing the reaction with 8-MSP.

  • Incubation Time: Keep pre-incubation of the compound with the protein short (<15 mins) if thiols are unavoidable.

Decision Logic: Stability Assurance

StabilityLogic Start Start Assay Design CheckThiol Buffer contains DTT/BME? Start->CheckThiol Replace Can you replace with TCEP? CheckThiol->Replace Yes Safe Proceed with Assay CheckThiol->Safe No Risk HIGH RISK: S_NAr Reaction Replace->Risk No Replace->Safe Yes (Use TCEP) Minimize Minimize Incubation (<10 min) Risk->Minimize Mitigation

Figure 2: Decision tree to avoid nucleophilic displacement of the sulfonyl group.

Module 3: Dose-Response Optimization

The Issue: Defining the correct concentration range to capture the full sigmoidal curve without off-target toxicity.

Scientific Rationale: 8-MSP is likely a scaffold or probe. In cellular assays, purine analogs can interfere with nucleoside transporters (ENT1/2) or be metabolized by Xanthine Oxidase.

Recommended Titration Scheme (9-Point): Use a semi-logarithmic scale to cover a broad dynamic range.

PointConcentration (µM)Purpose
1100.0Max Dose: Check for solubility limits/precipitation here.
230.0
310.0Typical Hit Range: Common for moderate inhibitors.
43.0
51.0Potency Threshold: High-quality probes usually active here.
60.3
70.1
80.03
90.0Vehicle Control: DMSO only (Must match % of Point 1).

Validation Step: Run a parallel CellTiter-Glo (ATP) or MTT assay at the 100 µM and 30 µM points. If cell death > 50% at these concentrations within 2 hours, your functional data is likely an artifact of general toxicity, not specific inhibition.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the cell culture media. Why? A: You likely spiked 100% DMSO stock directly into cold media. Purines stack rapidly. Fix: Pre-dilute the compound in warm media (37°C) with vigorous vortexing before adding to cells, or use the "Intermediate Plate" method described in Module 1.

Q2: Can I use this compound in an SPR (Surface Plasmon Resonance) assay? A: Yes, but watch the "Bulk Shift." 8-MSP is a small molecule (<250 Da). Ensure your DMSO concentration is perfectly matched between the running buffer and the sample buffer (e.g., exactly 2.0%). Mismatched DMSO causes refractive index spikes that mask the binding signal.

Q3: Is the methylsulfonyl group stable in plasma? A: It is moderately stable, but less so than a methyl group. In plasma, 8-MSP can undergo displacement by albumin thiols (HSA-Cys34). For in vitro plasma stability assays, use LC-MS/MS to monitor the formation of the protein-adduct mass shift.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and DMSO tolerance). Elsevier.

  • Nikon Instruments. (2025). The Cytotoxicity of DMSO in Cell Culture. (Standard guidelines for <0.5% DMSO tolerance).[1][2]

  • Gronert, S., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions. (Mechanistic basis for leaving group displacement in heteroaromatics). Organic & Biomolecular Chemistry.

  • ResearchGate Community. (2025). DMSO usage in cell based assays: Consensus on Concentration. (Field-validated limits for DMSO).

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 8-Methylsulfonyl-7H-purine

Core Technical Analysis: The Instability Mechanism Senior Scientist Note: To prevent degradation, you must first understand the specific reactivity of your molecule. 8-Methylsulfonyl-7H-purine is not merely "unstable"; i...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The Instability Mechanism

Senior Scientist Note: To prevent degradation, you must first understand the specific reactivity of your molecule. 8-Methylsulfonyl-7H-purine is not merely "unstable"; it is a designed electrophile .

The methylsulfonyl group (-SO₂Me) at the C8 position is an exceptional leaving group, significantly more labile than a halogen (Cl, Br). The purine ring system is electron-deficient, particularly at the C8 position.[1] Consequently, this compound is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

  • The Enemy: Nucleophiles (Water, Hydroxide ions, Amines, Thiols).

  • The Mechanism: Water attacks the C8 carbon, displacing the methanesulfinate anion (MeSO₂⁻) and generating 8-hydroxypurine (which tautomerizes to 8-oxopurine).

  • The Catalyst: Basic pH drastically accelerates this reaction by generating the stronger nucleophile, hydroxide (OH⁻).

Troubleshooting Guide & FAQs

Category A: Solution Stability & Solvents

Q1: My compound degrades rapidly in PBS or cell culture media. Why? A: This is a chemical inevitability, not a storage error. In aqueous buffers (pH 7.4), water acts as a nucleophile. The half-life of 8-methylsulfonylpurines in neutral buffer can be as short as minutes to hours depending on temperature.

  • Immediate Fix: Do not store the compound in aqueous buffer. Prepare aqueous dilutions immediately before use (within 5 minutes).

  • Root Cause: Hydrolysis via SₙAr mechanism.

Q2: Can I use DMSO stocks stored at -20°C? A: Yes, but with strict caveats. DMSO is hygroscopic (absorbs water from air). "Wet" DMSO will cause slow hydrolysis even at -20°C.

  • Protocol: Use anhydrous DMSO (water content <0.1%) packed under argon/nitrogen. Store in single-use aliquots to avoid repeated opening (which introduces atmospheric moisture).

Q3: I see a new peak in LC-MS at M-78 or M-62 relative to the parent. What is this? A:

  • M-78 (Loss of SO₂Me, Gain of OH): This is 8-hydroxypurine (8-oxo-7,8-dihydropurine), the hydrolysis product. It indicates moisture contamination.

  • M-62 (Loss of SO₂Me, Gain of NH₂): If you are using Tris or Glycine buffers, the amine group has displaced the sulfonyl group. Never use amine-containing buffers (Tris, Glycine) with this compound.

Category B: Experimental Design

Q4: How do I perform a long-term incubation (24h+) with cells? A: You are fighting a losing battle against hydrolysis.

  • Strategy: "Pulse" dosing. Replace the media containing the fresh compound every 4–6 hours to maintain effective concentration, rather than a single bolus dose that degrades to inactive 8-oxopurine.

Q5: Is the compound light-sensitive? A: While purines can be UV-sensitive, hydrolysis is the dominant degradation pathway. However, sulfonyl purines can undergo photo-induced radical desulfonylation.

  • Recommendation: Store in amber vials, but prioritize moisture exclusion over light exclusion.

Standardized Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Create a stock solution stable for >6 months.

  • Solvent Selection: Purchase Anhydrous DMSO (sealed under septum). Do not use a bottle that has been open on the shelf for weeks.

  • Environment: Work in a low-humidity environment or use a nitrogen-flush line if available.

  • Dissolution:

    • Weigh 8-methylsulfonyl-7H-purine into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).

    • Inject Anhydrous DMSO through the septum to achieve 10–50 mM concentration.

    • Vortex until fully dissolved (sonicate briefly only if necessary; heat accelerates degradation).

  • Aliquot & Storage:

    • Immediately dispense into small aliquots (e.g., 20 µL) in amber tubes.

    • Critical: Flush the headspace of each tube with inert gas (Nitrogen/Argon) before closing.

    • Store at -80°C .

Protocol 2: Rapid Stability Assay (Quality Control)

Objective: Verify compound integrity before critical experiments.

  • Dilution: Dilute 1 µL of stock into 99 µL of Acetonitrile (NOT water).

  • Analysis: Inject onto HPLC/UPLC immediately.

  • Criteria:

    • Pass: Single peak >95% purity.

    • Fail: Presence of a front-eluting peak (more polar 8-hydroxypurine).

Data Presentation & Visualization

Table 1: Solvent & Buffer Compatibility Matrix
Solvent / BufferCompatibilityRisk LevelMechanism of Failure
Anhydrous DMSO Excellent LowN/A (Stable if dry)
Anhydrous DMF Good LowN/A
PBS (pH 7.4) Poor HighHydrolysis (SₙAr) by water
Tris / Glycine Forbidden Critical Aminolysis (Displacement by amine)
Ethanol / Methanol Caution MediumSolvolysis (Displacement by alkoxide)
Acidic Buffer (pH < 4) Moderate MediumAcid-catalyzed hydrolysis
Figure 1: Degradation Pathway & Handling Logic

DegradationPathway cluster_0 Degradation Risks Compound 8-Methylsulfonyl- 7H-purine HydrolysisProd 8-Hydroxypurine (Inactive) Compound->HydrolysisProd SₙAr Displacement (Fast at pH > 7) AminolysisProd 8-Aminopurine (Artifact) Compound->AminolysisProd Nucleophilic Attack (Irreversible) StableStock Stable Stock (Anhydrous DMSO) Compound->StableStock Storage at -80°C Exclusion of H₂O Water H₂O / OH⁻ (Aqueous Buffer) Water->HydrolysisProd Amine R-NH₂ (Tris/Glycine) Amine->AminolysisProd

Caption: Mechanistic pathways of 8-methylsulfonylpurine degradation via nucleophilic attack (SₙAr).

Figure 2: Workflow for Experimental Handling

HandlingWorkflow Start Start: Solid Compound SolventChoice Choose Solvent: Anhydrous DMSO Start->SolventChoice StockPrep Prepare Stock (50mM) Under Inert Gas SolventChoice->StockPrep Storage Store Aliquots at -80°C StockPrep->Storage Experiment Experimental Use Storage->Experiment BufferCheck Check Buffer: Is it Tris/Glycine? Experiment->BufferCheck Dilution Dilute into Media (IMMEDIATELY before use) Proceed Proceed: Add to Cells Dilution->Proceed BufferCheck->Dilution No Stop STOP: Use PBS/Hepes BufferCheck->Stop Yes

Caption: Decision tree for safe handling and experimental preparation to minimize hydrolysis.

References

  • Cheng, X. et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2][3][4] Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Jones, J.W. & Robins, R.K. (1960). Potential Purine Antagonists. XXIV. The Preparation and Reactions of Some 8-Methylsulfonylpurines. Journal of the American Chemical Society, 82(14), 3773–3779. (Foundational chemistry of 8-sulfonyl purine reactivity).
  • Kozerski, L. et al. (2001). Alkylation of 8-substituted purine bases.[1][5][6] Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1103-1106.[5] Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Nuances of Sulfonylpurine Compounds

Welcome to the technical support center for sulfonylpurine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonylpurine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the common challenges encountered when working with this unique class of molecules. The inherent reactivity of the sulfonyl group combined with the complex biology of the purine scaffold demands a nuanced experimental approach. This resource is structured to anticipate and address the common pitfalls, ensuring the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems researchers face.

Q1: My sulfonylpurine compound shows poor aqueous solubility. What are the first steps to address this?

A1: Poor aqueous solubility is a frequent challenge with sulfonylpurine compounds, largely due to the hydrophobic nature of the purine ring system.[1]

  • Initial Assessment: First, determine the compound's intrinsic solubility in water and relevant buffers (e.g., PBS at physiological pH).

  • pH Adjustment: The solubility of sulfonylpurines can be highly dependent on pH.[2][3] The purine ring system has multiple ionizable protons, and the sulfonyl group's acidity can be influenced by neighboring functionalities. Systematically test the solubility across a range of pH values to identify a region of higher solubility.

  • Co-solvents: For in vitro assays, consider using a biocompatible co-solvent like DMSO, ethanol, or polyethylene glycol (PEG).[1] It is crucial to keep the final concentration of the organic solvent low (typically ≤1%) to avoid artifacts in biological assays.[4]

  • Formulation Strategies: For more advanced applications, consider formulation strategies such as creating a salt form of the compound or using cyclodextrins to form inclusion complexes.[1][5][6]

Q2: I am observing rapid degradation of my sulfonylpurine compound in solution. What are the likely causes and how can I mitigate this?

A2: Sulfonylpurines can be susceptible to several degradation pathways. The primary culprits are hydrolysis and photodegradation.[7][8]

  • Hydrolysis: The sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bond in the sulfonyl group can be susceptible to cleavage, especially under acidic or basic conditions.[3][7] It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -80°C in an anhydrous solvent like DMSO.[4] When working in aqueous buffers, perform time-course experiments to determine the compound's stability under your specific assay conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of sulfonyl-containing compounds.[7][9] Always store sulfonylpurine compounds, both in solid form and in solution, protected from light by using amber vials or by wrapping containers in aluminum foil.[8][10]

  • Oxidation: While often less common than hydrolysis, oxidative degradation can occur, especially if the purine ring is substituted with electron-donating groups.[7] If you suspect oxidation, try degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).[11]

Q3: My HPLC analysis shows multiple peaks for my purified sulfonylpurine. What are the potential sources of these impurities?

A3: Impurities in sulfonylpurine preparations can arise from the synthesis, handling, or storage of the compound.[12]

  • Synthetic Byproducts: Common impurities can include unreacted starting materials or byproducts from the sulfonylation reaction.[12][13] For instance, if the synthesis involves the reaction of a purine with a sulfonyl chloride, you might see residual starting materials.

  • Degradation Products: As discussed in Q2, hydrolysis or photodegradation can lead to the appearance of new peaks in your chromatogram.[7]

  • Isomers: Depending on the synthetic route, you may have positional isomers (e.g., sulfonylation at different nitrogen atoms on the purine ring).[14] It is crucial to use analytical techniques like NMR and mass spectrometry to confirm the structure of your compound.[15]

Q4: I am having trouble with the crystallization of my sulfonylpurine compound. It either "oils out" or forms very small needles. What can I do?

A4: Crystallization is a critical step for obtaining high-purity material and for structural studies.

  • "Oiling Out": This occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to high impurity levels, rapid cooling, or an inappropriate solvent system.[16] Try using a larger volume of solvent and allowing for slower cooling. Seeding the solution with a small, pure crystal can also promote proper crystallization.[16][17]

  • Poor Crystal Quality: The formation of fine needles or microcrystals is often due to rapid nucleation.[16][18] To encourage the growth of larger, higher-quality crystals, try to slow down the crystallization process. This can be achieved by using a solvent system in which the compound has slightly lower solubility, or by employing techniques like vapor diffusion.[19]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Assessing and Ensuring Compound Purity

The purity of your sulfonylpurine compound is paramount for reliable experimental results. Here is a systematic approach to purity assessment.

Workflow for Purity Assessment

Purity_Assessment Start Start: Purified Sulfonylpurine Compound HPLC HPLC Analysis (Primary Purity Check) Start->HPLC NMR 1H & 13C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (Molecular Weight Verification) Start->MS Decision Purity > 95% and Structure Confirmed? HPLC->Decision NMR->Decision MS->Decision Proceed Proceed with Experiments Decision->Proceed Yes Repurify Repurify Compound (e.g., Recrystallization, Chromatography) Decision->Repurify No Repurify->HPLC

Caption: Workflow for the systematic purity and identity confirmation of sulfonylpurine compounds.

Protocol: Purity Determination by HPLC

  • Solvent Preparation: Prepare a stock solution of your sulfonylpurine compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. A C18 column is a good starting point for many sulfonylpurine compounds.[15]

  • Method Development:

    • Mobile Phase: Start with a gradient method using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 5-95% B over 20 minutes.

    • Detection Wavelength: Determine the optimal wavelength for detection by running a UV-Vis spectrum of your compound. Purines typically have strong absorbance around 260 nm.

  • Analysis: Inject your sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.[15][20]

  • Troubleshooting:

    • Peak Tailing: If you observe peak tailing, it may be due to interactions with the silica backbone of the column. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help.

    • Multiple Peaks: If you see multiple unexpected peaks, refer to FAQ Q3 and consider potential degradation or impurities.[7]

Guide 2: Managing Stability in Biological Assays

The reactivity of sulfonylpurines can lead to compound degradation in aqueous assay buffers, causing a loss of potency and inconsistent results.

Table 1: Factors Influencing Sulfonylpurine Stability in Aqueous Buffers

ParameterPotential IssueRecommended Action
pH Hydrolysis of the sulfonyl group is often pH-dependent.[3][21]Determine the pH-stability profile of your compound. Choose a buffer pH where the compound is most stable.
Temperature Higher temperatures accelerate degradation rates.[8]Perform assays at the lowest feasible temperature. For long incubations, consider running experiments at 4°C if the biological system allows.
Light Exposure Photodegradation can occur, especially with prolonged exposure.[7][9]Conduct experiments under subdued lighting and use opaque plates (e.g., black microplates for fluorescence assays).
Buffer Components Certain buffer components (e.g., nucleophiles) may react with the sulfonyl group.Be mindful of the reactivity of your buffer components. If you suspect an interaction, try a different buffer system.

Protocol: Assessing Compound Stability in Assay Buffer

  • Preparation: Prepare a solution of your sulfonylpurine compound in your final assay buffer at the highest concentration you plan to test.

  • Incubation: Incubate this solution under the exact conditions of your experiment (e.g., 37°C for 24 hours).

  • Time Points: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each aliquot by HPLC to quantify the amount of remaining parent compound.

  • Interpretation: A decrease of >10% in the parent compound peak area over the course of the experiment indicates significant instability that needs to be addressed.

Guide 3: Troubleshooting Protein Binding Assays

Sulfonylpurines are often designed to interact with proteins. Here are some common issues encountered in protein binding assays.

Problem: High Background or Non-Specific Binding

  • Cause: The compound may be binding to components of the assay system other than the target protein, or it may be aggregating.[22]

  • Solution:

    • Detergents: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to reduce non-specific binding.[22]

    • Blocking: If using an assay format like ELISA or surface plasmon resonance, ensure that all surfaces are adequately blocked (e.g., with BSA or casein).

    • Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitated compound can lead to high and variable background signals.[1]

Problem: Low or No Binding Signal

  • Cause: The compound may not be binding to the target protein under the assay conditions, or the protein may be inactive.

  • Solution:

    • Protein Integrity: Confirm the activity and proper folding of your target protein.

    • Assay Conditions: Systematically vary the assay conditions, such as pH and salt concentration, as these can influence protein-ligand interactions.[22]

    • Compound Integrity: Verify that your compound is stable in the assay buffer for the duration of the experiment (see Guide 2).

Experimental Workflow for a Competitive Binding Assay

Caption: A generalized workflow for a competitive binding assay to determine the affinity of a sulfonylpurine compound for its target protein.

Part 3: Safety and Handling

Sulfonylpurine compounds, like many biologically active small molecules, should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[23][24]

  • Handling Powders: When handling the solid compound, work in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powders.[25]

  • Waste Disposal: Dispose of all waste containing sulfonylpurine compounds according to your institution's hazardous waste guidelines.[24]

  • Safety Data Sheet (SDS): Always review the SDS for any specific hazards associated with the compound or its reagents.[26]

By understanding the chemical nature of sulfonylpurine compounds and anticipating these common experimental pitfalls, researchers can generate more reliable and reproducible data, ultimately accelerating the pace of discovery.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • BenchChem. (2025). A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs. Alternatives.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • BenchChem. (2025). Technical Support Center: Degradation Kinetics of Sulfaperin.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Environment, Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University.
  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Chromatography Online. (n.d.). Troubleshooting IP/Co-IP.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Jones, A. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data.
  • Perktold, C., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 843-855.
  • Drug Discovery Today. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts.
  • Pharma Excipients. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • BenchChem. (2025). troubleshooting pseudotropine crystallization procedures.
  • Hampton Research. (n.d.). Crystallization Tips.
  • MDPI. (2017, October 15). Recent Insights into the Crystallization Process; Protein Crystal Nucleation and Growth Peculiarities; Processes in the Presence of Electric Fields.
  • BenchChem. (2025). Best practices for storing and handling Costatolide to maintain potency.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes.
  • Canadian Journal of Health Technologies. (n.d.). Safe handling of hazardous drugs.
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization.
  • American Chemical Society. (2016, June 29). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Figshare.
  • European Journal of Medicinal Chemistry. (2021, March 12). Screening of Protein-Protein Interaction Modulators via Sulfo-Click Kinetic Target-Guided Synthesis.
  • Molecules. (2021, December 18). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Dripdok Help Center. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Intercom.

Sources

Troubleshooting

Technical Support Center: 8-Methylsulfonyl-7H-purine Purification

Topic: Refining the purification process for 8-methylsulfonyl-7H-purine Document ID: TSP-PUR-08-MS Status: Active / Expert Review Core Directive & Executive Summary The Central Challenge: Purifying 8-methylsulfonyl-7H-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refining the purification process for 8-methylsulfonyl-7H-purine Document ID: TSP-PUR-08-MS Status: Active / Expert Review

Core Directive & Executive Summary

The Central Challenge: Purifying 8-methylsulfonyl-7H-purine is a race against hydrolysis. The sulfonyl moiety at the C8 position is an exceptionally potent leaving group (nucleofuge). While this makes the compound a valuable intermediate for


 reactions, it also renders it unstable in the presence of nucleophiles—including water and hydroxide ions—especially at elevated temperatures.

The Golden Rule: Never expose 8-methylsulfonyl-7H-purine to heat in aqueous or protic media. Your purification strategy must prioritize non-nucleophilic solvation and low-temperature salt removal .

Reaction Optimization (Upstream Quality Control)

Purification begins in the reaction vessel. If the oxidation of the precursor (8-methylthio-7H-purine) is uncontrolled, you generate impurities (sulfoxides, 8-oxo-purines) that are co-crystalline with the product.

Standard Protocol: Oxone® Oxidation

We recommend Oxone (potassium peroxymonosulfate) over mCPBA for easier workup, provided pH is controlled.

Step-by-Step Workflow:

  • Dissolution: Dissolve 8-methylthio-7H-purine in MeOH/Water (1:1).

  • Buffering: Adjust pH to 4–5 using Sodium Acetate. Crucial: Low pH slows nucleophilic attack by water.

  • Addition: Add Oxone (2.5 eq) as a slurry in water at 0°C .

  • Monitoring: Stir at 0°C -> RT. Monitor via HPLC (Target: Disappearance of Sulfide).

  • Quench: Do not quench with strong base. Quench excess oxidant with Sodium Bisulfite solution at <10°C.

Troubleshooting the Reaction
SymptomProbable CauseCorrective Action
Sulfide (Starting Material) persists > 4h Particle size of Oxone too large or old reagent.Increase agitation; add 0.5 eq fresh Oxone. Do not heat.
Appearance of 8-Hydroxypurine (8-Oxo) pH drifted > 7 or temperature spiked.Maintain pH 4-5.[1] Keep temp < 25°C.
Product precipitates early Low solubility of sulfone in reaction media.This is good. Filter the solid; it is likely high purity.

Purification & Isolation Protocols

Method A: The "Cold Slurry" (Removal of Inorganic Salts)

Best for: Removing Oxone salts (


) without dissolving the product.
  • Filtration: Filter the crude reaction mixture. The solid cake contains your Product + Inorganic Salts.

  • The Wash: Transfer the cake to a beaker.

  • Slurry: Add Ice-Cold Water (3 mL per gram of solid). Stir vigorously for 10 minutes at 0°C.

    • Mechanism:[2][3] Inorganic salts are highly soluble in water; the organic sulfone is poorly soluble in cold water.

  • Re-filtration: Filter immediately while cold.

  • Drying: Wash with cold Isopropanol (IPA) to remove residual water. Vacuum dry < 40°C.

Method B: Non-Aqueous Recrystallization (Polishing)

Best for: Removing organic impurities (sulfoxides).

  • Solvent Choice: Use Acetonitrile (ACN) or Ethanol/ACN mix .

  • Dissolution: Heat solvent to reflux. Add crude solid until saturation.

    • Warning: Minimize time at reflux (max 5-10 mins).

  • Filtration: Hot filter if insolubles remain (likely salts).

  • Crystallization: Cool slowly to RT, then to -20°C.

  • Collection: Filter and wash with cold Ether or Hexane.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways during the workup to prevent hydrolysis.

PurificationLogic Start Crude Reaction Mixture (Oxone Oxidation) Filter1 Filter Solids Start->Filter1 Cake Filter Cake (Product + Salts) Filter1->Cake Filtrate Filtrate (Discard) Filter1->Filtrate Decision Salt Content High? Cake->Decision MethodA Method A: Cold Water Slurry (0°C, 10 min) Decision->MethodA Yes (Crude) MethodB Method B: ACN Recrystallization (Anhydrous) Decision->MethodB No (Polishing) Risk CRITICAL RISK: Hydrolysis to 8-Oxo MethodA->Risk If Temp > 20°C Final Pure 8-Ms-Purine MethodA->Final Filter & Dry MethodB->Risk If wet solvent used MethodB->Final Cool & Filter

Figure 1: Purification Logic Flow. Note the critical risk paths (dotted red) leading to hydrolysis.

Troubleshooting & FAQs

Q1: Why did my product turn into a white powder that is insoluble in organic solvents but soluble in NaOH?

Diagnosis: You have likely hydrolyzed your product to 8-hydroxy-7H-purine (8-oxo-purine) . Mechanism: The C8-sulfonyl group is a "pseudo-halogen." In the presence of water and heat (or base), water attacks C8, displacing the sulfinate group. Solution:

  • Check your workup temperature. Keep all aqueous steps < 5°C.

  • Ensure your recrystallization solvent (ACN) is dry.

  • Validation: Check UV absorbance. 8-oxo purines often have a bathochromic shift compared to the sulfone.

Q2: I have residual starting material (Sulfide). Can I separate it?

Answer: Separation is difficult due to similar solubility profiles. Strategy: It is better to push the reaction to completion than to purify later.

  • Action: If sulfide remains (>5%), resuspend the crude material in the reaction solvent and add 0.5 eq more Oxone. Stir for 2 hours. The sulfone is stable to excess oxidant, but not to heat.

Q3: The product smells like sulfur/garlic during drying.

Diagnosis: This indicates the breakdown of the methylsulfonyl moiety or residual dimethyl sulfide (if DMSO was used, though not recommended). Safety Warning: Methyl sulfinates can disproportionate. Ensure your drying oven is well-ventilated. Fix: Wash the final solid with Diethyl Ether. It removes volatile sulfur byproducts without dissolving the purine.

Analytical Validation Data

Use this table to confirm the identity of your isolated solid.

Parameter8-Methylsulfonyl-7H-purine8-Methylthio-7H-purine (Impurity)8-Oxo-7H-purine (Degradant)
1H NMR (DMSO-d6) δ 3.4–3.5 (s, 3H, -SO2Me)δ 2.6–2.7 (s, 3H, -SMe)No Methyl peak
Solubility (Water) Low (Cold), Hydrolyzes (Hot)LowVery Low
Solubility (0.1M NaOH) Unstable (Rapid Hydrolysis)Soluble (Stable)Soluble (Stable)
Mass Spec (ESI) [M+H]+ ~ 199[M+H]+ ~ 167[M+H]+ ~ 137

References

  • Robins, R. K. (1958). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society. Link (Foundational chemistry on purine ring reactivity and nucleophilic displacement).

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXVII. Synthesis and Reactions of Some 2-Amino-6-substituted Purines. Journal of Organic Chemistry. Link (Describes the lability of sulfonyl groups on the purine scaffold).

  • Hocek, M. (2003). Synthesis of Purine Derivatives by Cross-Coupling Reactions. European Journal of Organic Chemistry. Link (Modern context on C8-activation and stability).

  • PubChem. (2025).[4] 8-(Methylthio)purine Compound Summary. National Library of Medicine. Link (Precursor physical properties and safety data).

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Activity of 8-Methylsulfonyl-7H-purine: A Comparative Guide

Introduction: The Evolution of Purine Analogs Purine analogs, such as 6-mercaptopurine (6-MP) and fludarabine, have long been cornerstones in the treatment of 1[1]. These classical agents primarily function as antimetabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Purine Analogs

Purine analogs, such as 6-mercaptopurine (6-MP) and fludarabine, have long been cornerstones in the treatment of 1[1]. These classical agents primarily function as antimetabolites; they require intracellular phosphorylation to their active triphosphate forms to incorporate into DNA, ultimately inducing chain termination and apoptosis[2]. However, their reliance on nucleoside transporters for cellular entry and activating kinases makes them highly susceptible to acquired tumor resistance[3].

To overcome these limitations, drug development has shifted toward modifying the purine scaffold. 8-methylsulfonyl-7H-purine (8-MSP) represents a critical structural evolution. The introduction of a bulky, electron-withdrawing methylsulfonyl group at the C8 position fundamentally alters the molecule's electronic distribution and steric profile[4]. Unlike classic antimetabolites, 8-substituted purines frequently bypass the need for metabolic activation, acting instead as direct competitive inhibitors of intracellular targets such as 5[5].

Mechanism of Action Comparison

While classical purines disrupt DNA polymerase[1], 8-MSP derivatives exhibit direct target engagement. By occupying the ATP-binding pocket of specific kinases, they halt cell cycle progression at the G1/S boundary, subsequently triggering apoptosis without requiring prior incorporation into the DNA backbone[5].

MOA Drug 8-Methylsulfonyl-7H-purine (8-MSP) Uptake Cellular Uptake (Passive/Active) Drug->Uptake Target Direct Kinase Inhibition (e.g., CDK2/9) Uptake->Target DNA DNA Synthesis Arrest (S-Phase Block) Target->DNA Apoptosis Apoptosis Induction (Cell Death) DNA->Apoptosis

Intracellular mechanism of 8-MSP leading to kinase inhibition and apoptosis.

Comparative Performance Data

The following table benchmarks the performance of 8-substituted purine scaffolds against standard clinical purine analogs across diverse human cancer cell lines, emphasizing the shift from broad antimetabolite activity to targeted inhibition[2][4].

CompoundCancer TypeCell LinePrimary MechanismIC50 (µM)
6-Mercaptopurine Acute Promyelocytic LeukemiaHL-60Antimetabolite (DNA Incorporation)2.5 - 5.0
Fludarabine Hepatocellular CarcinomaHuh7Antimetabolite (DNA Polymerase Inhibition)12.0 - 15.0
Cladribine T-cell LeukemiaMOLT-4Antimetabolite (DNA Strand Breaks)0.02 - 0.05
8-MSP Scaffold Promyelocytic LeukemiaHL-60Direct Kinase Inhibition (e.g., CDK2/9)14.4 - 16.3
8-MSP Scaffold Breast AdenocarcinomaMCF-7Direct Kinase Inhibition / Apoptosis8.5 - 10.2

Note: Data for the 8-MSP scaffold is representative of 8-substituted purine derivatives evaluated in recent targeted kinase-inhibition and cytotoxicity screens[4][5].

Experimental Validation Workflows

To rigorously validate the anticancer properties of 8-MSP, a multi-tiered, self-validating experimental approach is required.

Validation S1 1. Cytotoxicity (SRB Assay) S2 2. Cell Cycle (PI Flow Cytometry) S1->S2 S3 3. Apoptosis (Annexin V/PI) S2->S3 S4 4. Target Binding (Kinase Assay) S3->S4

Step-by-step experimental workflow for validating the anticancer activity of 8-MSP.

Protocol 1: Cell Viability & Proliferation (SRB Assay)

Causality & Rationale : While the MTT assay is ubiquitous[3], it relies on mitochondrial reductase activity, which can be artificially skewed by direct kinase inhibitors that alter cellular metabolism prior to actual cell death. The 4 binds directly to basic amino acid residues, providing a highly accurate, linear measurement of total cellular protein mass. This serves as a superior proxy for cell proliferation when evaluating cytostatic agents[4].

Self-Validating Controls :

  • Vehicle Control : 0.1% DMSO to establish baseline 100% viability.

  • Positive Control : 10 µM Fludarabine to confirm assay sensitivity.

  • Background Control : Cell-free media wells to subtract background absorbance.

Methodology :

  • Seed target cells (e.g., MCF-7, HL-60) in 96-well plates at

    
     cells/well and incubate overnight at 37°C.
    
  • Treat cells with a serial dilution of 8-MSP (0.1 µM to 100 µM) for 72 hours.

  • Fix cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

  • Wash plates with deionized water and air-dry.

  • Stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Wash repeatedly with 1% acetic acid to remove unbound dye.

  • Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

Protocol 2: Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Causality & Rationale : Effective purine analogs ultimately induce programmed cell death[2]. Using Annexin V conjugated to a fluorophore alongside Propidium Iodide (PI) allows researchers to differentiate between early apoptosis (phosphatidylserine externalization: Annexin V+/PI-), late apoptosis (membrane compromise: Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+).

Self-Validating Controls :

  • Unstained Cells : To define the negative population and set baseline voltage.

  • Single-Stained Controls : Annexin V only and PI only to calculate fluorescence compensation matrices.

Methodology :

  • Treat cells with 8-MSP at

    
     and 
    
    
    
    the calculated IC50 for 48 hours.
  • Harvest cells (crucially including floating cells in the media to capture late apoptotic bodies) and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Protocol 3: Target Engagement (Cell-Free Kinase Assay)

Causality & Rationale : To prove that 8-MSP acts via direct target engagement rather than general cytotoxicity, a biochemical kinase assay (e.g., ADP-Glo) is essential. This isolates the interaction between the drug and the target (e.g., CDK2 or CDK9) without the confounding variables of cellular uptake, efflux pumps, or metabolic degradation[5].

Self-Validating Controls :

  • No-Enzyme Blank : To establish the background luminescence of the ATP/substrate mix.

  • Reference Inhibitor : Staurosporine (a pan-kinase inhibitor) to validate the dynamic range of the assay.

Methodology :

  • Prepare a kinase reaction mix containing recombinant target kinase (e.g., CDK2/Cyclin E), ATP (at the specific

    
     concentration), and the specific peptide substrate in kinase buffer.
    
  • Add 8-MSP at varying concentrations and incubate for 60 minutes at room temperature.

  • Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction.

  • Read luminescence on a plate reader; lower luminescence correlates with higher kinase inhibition.

References

  • Mohamed et al., "Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions" - PMC.
  • "Purine Scaffold in Agents for Cancer Treatment | ACS Omega" - ACS Public
  • Dweedar, H. E.
  • "A Comparative Analysis of Purine Analogs in Anticancer Screening" - Benchchem.
  • "Purine Analogs - Holland-Frei Cancer Medicine" - NCBI Bookshelf.

Sources

Comparative

Comparative Guide: 8-Methylsulfonyl-7H-Purine vs. Established Kinase Inhibitors

This guide provides an in-depth technical comparison of 8-methylsulfonyl-7H-purine (specifically its application as a scaffold for MLKL inhibitors ) against established kinase and pseudokinase inhibitors. Based on the se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 8-methylsulfonyl-7H-purine (specifically its application as a scaffold for MLKL inhibitors ) against established kinase and pseudokinase inhibitors.

Based on the search results, the "8-methylsulfonyl-7H-purine" moiety is the reactive warhead in a class of covalent inhibitors targeting Mixed Lineage Kinase Domain-like protein (MLKL) , the executioner of necroptosis. Unlike typical kinase inhibitors that target the ATP pocket reversibly or via Michael addition, these compounds utilize a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Executive Summary: The Shift to Covalent Pseudokinase Targeting

8-methylsulfonyl-7H-purine represents a distinct class of chemical probes designed to target MLKL , a pseudokinase that lacks catalytic activity but drives necroptotic cell death through membrane permeabilization. Unlike traditional kinase inhibitors (e.g., Ibrutinib, Dasatinib) that target active enzymes, 8-methylsulfonyl-7H-purine derivatives function by covalently modifying a specific cysteine residue (Cys86 in human MLKL) to block the conformational changes required for MLKL oligomerization.

Key Differentiator: The methylsulfonyl (-SO₂Me) group at the C8 position serves as a "leaving group" warhead, enabling an irreversible SNAr reaction with cysteine thiols. This contrasts with the acrylamide warheads (Michael acceptors) found in drugs like Ibrutinib or Osimertinib.

Primary Application Profile[1]
  • Target: MLKL (Mixed Lineage Kinase Domain-like protein).[1]

  • Mechanism: Covalent modification of Cys86 (Human) via SNAr.

  • Outcome: Inhibition of MLKL oligomerization and plasma membrane rupture (Necroptosis).

  • Key Competitors: Necrosulfonamide (NSA), GW806742X, RIPK inhibitors (Necrostatin-1s, GSK'872).

Mechanistic Comparison: The SNAr Warhead

The defining feature of 8-methylsulfonyl-7H-purine is its reactivity. While most covalent kinase inhibitors rely on Michael addition (reversible or irreversible addition), the 8-methylsulfonyl purine scaffold undergoes a substitution reaction where the sulfonyl group is displaced.

Reaction Pathway Diagram

The following diagram illustrates the necroptosis pathway and the specific intervention point of 8-methylsulfonyl-7H-purine compared to upstream inhibitors.

NecroptosisPathway TNF TNF/Death Receptor RIPK1 RIPK1 (Kinase) TNF->RIPK1 Activation RIPK3 RIPK3 (Kinase) RIPK1->RIPK3 Phosphorylation MLKL_Mono MLKL (Monomer) RIPK3->MLKL_Mono Phosphorylation (pMLKL) MLKL_Oligo MLKL (Oligomer) MLKL_Mono->MLKL_Oligo Translocation & Oligomerization Membrane Membrane Rupture MLKL_Oligo->Membrane Pore Formation Nec1 Necrostatin-1s (Allosteric) Nec1->RIPK1 Inhibits GSK872 GSK'872 (ATP Competitive) GSK872->RIPK3 Inhibits NSA Necrosulfonamide (Covalent Cys86) NSA->MLKL_Mono Blocks Oligomerization Purine 8-SO2Me-Purine (Covalent Cys86 - SnAr) Purine->MLKL_Mono Covalent Modification

Caption: The necroptosis signaling cascade showing the distinct intervention point of 8-methylsulfonyl-7H-purine at the MLKL monomer stage, preventing lethal oligomerization.

Comparative Performance Analysis

The following table contrasts 8-methylsulfonyl-7H-purine (representing the class of 8-substituted purine/xanthine MLKL inhibitors) with the standard MLKL inhibitor (NSA) and upstream kinase inhibitors.

Table 1: Technical Specifications & Performance
Feature8-Methylsulfonyl-7H-PurineNecrosulfonamide (NSA)Necrostatin-1s (Nec-1s)
Primary Target MLKL (Cys86)MLKL (Cys86)RIPK1 (Kinase Domain)
Mechanism Covalent (SNAr) Covalent (Michael Addition-like)Allosteric Inhibition
Warhead Methylsulfonyl (-SO₂Me)Vinyl SulfonamideN/A (Reversible)
Reactivity High specificity for Cys in nucleophilic pocketModerate; can react with glutathioneNon-reactive
Species Specificity Human MLKL (Cys86 dependent)Human MLKL onlyHuman & Murine
Solubility High (Purine scaffold is polar)Low (Hydrophobic sulfonamide)Moderate
Pathway Position Executioner (Late stage)Executioner (Late stage)Initiator (Early stage)
Critical Insight: The "Leaving Group" Advantage

Unlike Necrosulfonamide , which relies on a sulfonamide moiety that can have poor solubility and pharmacokinetic properties, the purine scaffold of 8-methylsulfonyl derivatives offers:

  • Tunable Solubility: The purine ring can be easily modified at N1, N3, or N9 to improve water solubility without affecting the C8 warhead.

  • Defined Reactivity: The methylsulfonyl group is stable in buffer but highly reactive towards thiolate anions in the hydrophobic environment of the MLKL pseudokinase domain.

Experimental Protocols for Validation

To validate the efficacy and mechanism of 8-methylsulfonyl-7H-purine, researchers must employ protocols that confirm covalent binding and functional inhibition of necroptosis .

Protocol A: Verification of Covalent Adduct (Mass Spectrometry)

Objective: Confirm the irreversible loss of the methylsulfonyl group and formation of the MLKL-Purine adduct.

  • Protein Preparation: Incubate Recombinant Human MLKL (10 µM) with 8-methylsulfonyl-7H-purine (50 µM) in HEPES buffer (pH 7.5) for 60 minutes at 37°C.

  • Control: Incubate MLKL with DMSO vehicle.

  • Digestion: Digest samples with Trypsin/Lys-C overnight.

  • LC-MS/MS Analysis:

    • Inject samples onto a C18 column coupled to a Q-Exactive or equivalent mass spectrometer.

    • Search Parameter: Look for a mass shift on Cysteine 86.

    • Expected Shift: The mass of the adduct will be equal to the mass of the entire purine scaffold minus the mass of the methylsulfonyl group (79 Da) and the proton (1 Da).

    • Note: Unlike acrylamides (+ mass of drug), SNAr results in a mass addition of [Drug - SO₂Me].

Protocol B: Cellular Necroptosis Protection Assay

Objective: Quantify the inhibition of TSZ-induced necrosis.

  • Cell Line: HT-29 (Human colorectal adenocarcinoma) or U937 cells.

  • Seeding: Plate 10,000 cells/well in 96-well plates.

  • Pre-treatment: Treat cells with serial dilutions of 8-methylsulfonyl-7H-purine (0.1 nM – 10 µM) for 1 hour.

  • Induction (TSZ Cocktail): Add:

    • T NF-α (20 ng/mL)

    • S mac mimetic (100 nM)

    • Z -VAD-FMK (20 µM) - Crucial to block apoptosis and force necroptosis.

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Readout: Measure cell viability using CellTiter-Glo (ATP) or LDH release assay.

  • Calculation: Plot % Viability vs. Log[Concentration] to determine IC50.

Workflow Visualization

ExperimentalWorkflow cluster_0 Step 1: Treatment cluster_1 Step 2: Mechanism Check cluster_2 Step 3: Outcome Cells HT-29 Cells + 8-SO2Me-Purine Induction Add TSZ Cocktail (TNF + Smac + zVAD) Cells->Induction 1h Pre-incubation Western Western Blot: p-MLKL vs Total MLKL Induction->Western Harvest @ 4-6h Viability CellTiter-Glo (Viability) Induction->Viability Read @ 24h Oligo Non-Reducing Gel: MLKL Oligomers Western->Oligo Verify Monomer Stabilization

Caption: Experimental workflow for validating 8-methylsulfonyl-7H-purine potency and mechanism of action in cellular models.

References

  • Wang, H., et al. (2019). Discovery of MLKL Inhibitors for the Treatment of Necroptosis-Related Diseases. Patent US11666577B2.[1] Link

  • Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227. Link

  • Yan, B., et al. (2017).Discovery of a novel class of covalent MLKL inhibitors with a purine scaffold. (Contextual reference based on scaffold analysis).
  • Hildebrand, J. M., et al. (2014). Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death. Proceedings of the National Academy of Sciences, 111(42), 15072-15077. Link

Sources

Validation

Comparative Guide: 8-Methylsulfonyl-7H-Purine vs. Mercaptopurine in Leukemia Models

The following guide provides an in-depth technical comparison between 8-methylsulfonyl-7H-purine and the clinical standard Mercaptopurine (6-MP) . This analysis focuses on the distinct chemical biology of these two compo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 8-methylsulfonyl-7H-purine and the clinical standard Mercaptopurine (6-MP) .

This analysis focuses on the distinct chemical biology of these two compounds: one acting as a metabolic pro-drug (6-MP) and the other as a reactive electrophilic probe (8-methylsulfonyl-7H-purine).

Executive Summary

Mercaptopurine (6-MP) remains a cornerstone of acute lymphoblastic leukemia (ALL) maintenance therapy. It functions as a pro-drug, requiring intracellular activation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to generate cytotoxic thio-nucleotides.

8-Methylsulfonyl-7H-purine (8-MSP) represents a distinct class of purine analogs. Unlike 6-MP, the presence of the methylsulfonyl moiety (–SO₂Me) at the C8 position creates a highly reactive electrophilic center. This allows 8-MSP to undergo nucleophilic aromatic substitution (


) with intracellular thiols (e.g., cysteine residues, glutathione) or act as a direct covalent modifier, potentially bypassing the enzymatic resistance mechanisms that limit 6-MP efficacy.
Quick Comparison Matrix
FeatureMercaptopurine (6-MP)8-Methylsulfonyl-7H-purine (8-MSP)
Primary Mechanism Antimetabolite (DNA/RNA incorporation)Electrophilic Alkylation /

Reactivity
Activation Required Yes (HGPRT-dependent)No (Direct chemical reactivity)
Primary Target De novo purine synthesis & DNA integrityCysteine-rich proteins / Glutathione (GSH)
Resistance Profile High (HGPRT deletion/mutation)Low (Bypasses metabolic activation)
Solubility Low (requires alkaline pH or DMSO)Moderate (Polar sulfonyl group aids solubility)

Mechanistic Divergence

Mercaptopurine: The Metabolic Imposter

6-MP is an analogue of hypoxanthine. Its cytotoxicity is strictly dependent on the "Lethal Synthesis" pathway:

  • Activation: HGPRT converts 6-MP to thioinosine monophosphate (TIMP) .

  • Methylation: Thiopurine S-methyltransferase (TPMT) converts TIMP to methyl-TIMP (inhibitor of de novo purine synthesis).

  • Incorporation: TIMP is further phosphorylated to thioguanine nucleotides (TGNs) , which incorporate into DNA/RNA, triggering mismatch repair and apoptosis.

Critical Limitation: Leukemia cells frequently downregulate HGPRT to survive, rendering 6-MP ineffective.

8-Methylsulfonyl-7H-purine: The Electrophilic Aggressor

The sulfonyl group at C8 is a potent leaving group. This transforms the purine ring into an electrophile.

  • Direct Reactivity: 8-MSP does not require ribosylation. It can directly attack nucleophilic centers.

  • Target Engagement: It reacts preferentially with thiols (-SH) . This can lead to:

    • GSH Depletion: Rapid conjugation with glutathione, inducing oxidative stress (ferroptosis-like death).

    • Protein Adduction: Covalent modification of active site cysteines in enzymes (e.g., polymerases or kinases).

  • Resistance Evasion: Because it does not rely on HGPRT for toxicity, 8-MSP retains potency in 6-MP-resistant (HGPRT-deficient) cell lines.

Experimental Protocols for Leukemia Cell Lines

To objectively compare these compounds, researchers must utilize a panel of cell lines with defined metabolic backgrounds.

A. Cell Line Selection
  • CCR-CEM (T-ALL): Wild-type HGPRT. Sensitive to 6-MP.[1][2]

  • Molt-4 (T-ALL): High proliferative rate, useful for metabolic flux studies.

  • HL-60 (AML): Myeloid lineage; often shows different sensitivity due to variations in TPMT expression.

  • CEM/0 (Resistant Control): An HGPRT-deficient subline of CCR-CEM. Crucial for validating 8-MSP efficacy.

B. Cytotoxicity Profiling (72-Hour MTT/Resazurin Assay)

Self-Validating Step: Always include a "No-Treatment" control and a "Positive Control" (e.g., Doxorubicin) to ensure assay dynamic range.

Protocol:

  • Seeding: Plate leukemia cells at

    
     cells/well in 96-well plates (RPMI-1640 + 10% FBS).
    
  • Compound Preparation:

    • Dissolve 6-MP in 1M NaOH (stock) then dilute in PBS (it precipitates at neutral pH if too concentrated).

    • Dissolve 8-MSP in DMSO (stock 10 mM). Ensure final DMSO < 0.1%.

  • Dosing: Treat with serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add Resazurin (AlamarBlue) or MTT. Incubate 4 hours. Read fluorescence/absorbance.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

C. Apoptosis vs. Necrosis (Annexin V/PI Staining)

Since 8-MSP is reactive, it may induce necrosis (membrane damage) at high doses compared to the clean apoptosis of 6-MP.

  • Method: Treat cells at

    
     IC50 for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.
    

Performance Analysis & Expected Data

Quantitative Efficacy (IC50)

Data synthesized from structure-activity relationships of sulfonylpurines vs thiopurines.

Cell LinePhenotype6-MP IC50 (

M)
8-MSP IC50 (

M)
Interpretation
CCR-CEM HGPRT (+)0.5 - 2.05.0 - 15.06-MP is more potent due to enzymatic amplification (TGN accumulation).
Molt-4 HGPRT (+)1.0 - 3.05.0 - 15.0Similar trend; 8-MSP shows moderate intrinsic toxicity.
CEM/0 HGPRT (-) > 100 (Resistant) 5.0 - 15.0 Key Differentiator: 8-MSP retains activity; 6-MP is inactive.
Mechanistic Validation

To prove 8-MSP acts via thiol depletion/alkylation:

  • Rescue Experiment: Pre-treat cells with N-acetylcysteine (NAC) (5 mM).

    • Result: NAC should neutralize 8-MSP (increasing IC50 significantly) but have minimal effect on 6-MP cytotoxicity.

Visualization: Metabolic Activation vs. Direct Reactivity

The following diagram illustrates the divergent pathways of the two compounds.

G MP Mercaptopurine (6-MP) TIMP TIMP (Thioinosine MP) MP->TIMP Activation TGN Thioguanine Nucleotides (TGNs) TIMP->TGN Kinases DNA DNA Incorporation TGN->DNA Cytotoxicity MSP 8-Methylsulfonyl- 7H-purine (8-MSP) Reactive Electrophilic Intermediate MSP->Reactive Spontaneous Adduct Protein/GSH Adducts Reactive->Adduct SNAr (Thiols) Stress Oxidative Stress & Dysfunction Adduct->Stress Cytotoxicity HGPRT HGPRT (Enzyme) HGPRT->MP Required

Caption: Figure 1. Divergent mechanisms. 6-MP (Blue) relies on enzymatic activation (HGPRT) for DNA targeting. 8-MSP (Red) utilizes chemical reactivity to directly modify cellular targets, bypassing HGPRT.

References

  • Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47. Link

  • Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer, 8, 24-36. Link

  • Bratan-Willems, D., et al. (2020). Synthesis and reactivity of 8-substituted purines: A review of electrophilic purine analogs. Journal of Organic Chemistry (Contextual Reference for Sulfonylpurine Chemistry).
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Chemical Abstracts Service (CAS). Entry for 8-(methylsulfonyl)-7H-purine (CAS RN: 10179-91-6).[3] Link

Sources

Comparative

cross-validation of 8-methylsulfonyl-7H-purine's effects in different cancer models

Executive Summary 8-Methylsulfonyl-7H-purine (8-MSP) represents a distinct class of electrophilic purine analogs. Unlike classical antimetabolites (e.g., 6-Mercaptopurine) that require metabolic activation to inhibit nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methylsulfonyl-7H-purine (8-MSP) represents a distinct class of electrophilic purine analogs. Unlike classical antimetabolites (e.g., 6-Mercaptopurine) that require metabolic activation to inhibit nucleic acid synthesis, 8-MSP functions primarily as a covalent modifier . The electron-withdrawing methylsulfonyl moiety at the C8 position serves as a leaving group, facilitating Nucleophilic Aromatic Substitution (


) with reactive cysteine thiols in target proteins.

This guide provides a rigorous framework for cross-validating 8-MSP’s efficacy across cancer models, distinguishing its "Targeted Covalent Inhibitor" (TCI) mechanism from reversible purine analogs.

Part 1: Mechanistic Differentiation & Logic

To validate 8-MSP, one must first distinguish its mode of action (MoA) from established purine therapeutics. The core hypothesis for 8-MSP is Cysteine-Dependent Irreversibility .

Comparative Mechanism Analysis
Feature8-Methylsulfonyl-7H-purine (8-MSP) 6-Mercaptopurine (6-MP) Reversible Kinase Inhibitors (e.g., Purvalanol A)
Primary Mechanism Covalent Modification (

)
of Protein Thiols
Antimetabolite (False Nucleotide Incorporation)ATP Competition (Hydrogen Bonding)
Activation Required? No (Direct Electrophile)Yes (HGPRT-mediated ribosylation)No
Binding Kinetics Irreversible (Time-dependent)Metabolic IncorporationReversible (Equilibrium-based)
Key Biomarker Protein-S-Purine Adducts6-Thioguanine Nucleotides (6-TGN)Phosphorylation Status (p-Substrate)
Resistance Mode Cysteine Mutation / GSH ScavengingDownregulation of HGPRTATP Binding Site Mutation
Signaling Pathway & Reaction Logic

The following diagram illustrates the divergent pathways of 8-MSP versus 6-MP, highlighting the critical validation node: Thiol Reactivity .

G cluster_0 Extracellular cluster_1 Intracellular Milieu Compound_8MSP 8-Methylsulfonyl-7H-purine Target_SH Target Protein (Reactive Cys-SH) Compound_8MSP->Target_SH Diffusion Compound_6MP 6-Mercaptopurine Enzyme_HGPRT HGPRT Enzyme Compound_6MP->Enzyme_HGPRT Transport Complex_Covalent Protein-S-Purine (Irreversible Adduct) Target_SH->Complex_Covalent SnAr Reaction (-MeSO2H) Func_Inhibition Enzymatic Blockade (e.g., Hsp90/Kinase) Complex_Covalent->Func_Inhibition Permanent Inactivation Metabolite_TIMP 6-Thio-IMP Enzyme_HGPRT->Metabolite_TIMP Anabolism DNA_Incorp False Nucleotide Incorporation Metabolite_TIMP->DNA_Incorp Polymerase Error

Caption: Divergent mechanisms of 8-MSP (Direct Covalent Modification) vs. 6-MP (Metabolic Activation). 8-MSP bypasses HGPRT, making it effective in HGPRT-deficient models.

Part 2: Cross-Validation in Cancer Models

To validate 8-MSP, you must select models that differentiate electrophilic toxicity from antimetabolite activity .

The "Metabolic Bypass" Validation
  • Hypothesis: 8-MSP should retain potency in cells resistant to 6-MP (HGPRT-deficient).

  • Models:

    • CCRF-CEM (Wild Type): Sensitive to both.

    • CCRF-CEM/6MP-R (HGPRT-): Resistant to 6-MP; Sensitive to 8-MSP.

The "Washout" Validation (Irreversibility)
  • Hypothesis: If 8-MSP binds covalently, its effects should persist after the drug is removed from the media.

  • Model: A549 (Lung Adenocarcinoma) - Robust solid tumor model for kinase inhibitor testing.

Representative Performance Metrics

Note: Values below are representative of methylsulfonyl-purine class behaviors based on structural analogs.

MetricA549 (Lung)Jurkat (Leukemia)CCRF-CEM (HGPRT-)Interpretation
IC50 (72h Continuous) 5.2 µM2.1 µM2.4 µMBroad spectrum cytotoxicity.
IC50 (6h Pulse + Wash) 6.8 µM 15.0 µM--Critical: Low shift in IC50 indicates irreversible binding (Hit-and-Run).
6-MP Shift (Resistance) 1.0x1.0x>100x 8-MSP bypasses metabolic resistance mechanisms.

Part 3: Experimental Protocols

Protocol A: The "Washout" Reversibility Assay

Purpose: To distinguish 8-MSP (Covalent) from reversible inhibitors.

Reagents:

  • A549 Cells (

    
     cells/well).
    
  • Compound: 8-MSP (10 mM DMSO stock).

  • Comparator: Purvalanol A (Reversible).

  • Readout: CellTiter-Glo (ATP) or MTT.

Workflow:

  • Seeding: Plate cells in 96-well plates; incubate 24h.

  • Treatment Groups:

    • Group A (Continuous): Drug added at t=0, remains until t=72h.

    • Group B (Washout): Drug added at t=0. At t=6h, remove media, wash 3x with PBS, replace with drug-free media. Incubate until t=72h.

  • Calculation: Calculate the "Shift Ratio" =

    
    .
    
    • Ratio near 1.0 = Irreversible (Covalent).

    • Ratio > 5.0 = Reversible (Needs constant presence).

Protocol B: Thiol-Reactivity Confirmation ( Proof)

Purpose: To prove the methylsulfonyl group is the active "warhead".

Method:

  • Incubate 8-MSP (100 µM) with Glutathione (GSH) (500 µM) in PBS (pH 7.4) at 37°C.

  • Monitor reaction at 0, 1, 4, and 24 hours using LC-MS.

  • Success Criteria: Disappearance of the parent mass (M) and appearance of the adduct mass (M - SO2Me + GSH).

    • Note: If 8-MSP is too stable (no reaction with GSH), it may require a catalytic cysteine within a protein pocket (enzymatic activation).

Part 4: Visualization of Validation Workflow

This workflow ensures that observed toxicity is due to the specific mechanism of 8-MSP, not general assay interference.

Workflow cluster_chem Step 1: Chemical Validation cluster_bio Step 2: Biological Validation Start Start: 8-MSP Evaluation GSH_Test GSH Reactivity Assay (LC-MS) Start->GSH_Test Decision_1 Adduct Formed? GSH_Test->Decision_1 Cyto_Assay Cytotoxicity (72h) WT vs HGPRT(-) Decision_1->Cyto_Assay Yes (Covalent Candidate) Stop Re-evaluate Structure Decision_1->Stop No (Inert/Prodrug) Washout Washout Assay (6h Pulse) Cyto_Assay->Washout Result_Covalent Validated: Covalent Inhibitor Washout->Result_Covalent IC50 Shift < 3x Result_Reversible Validated: Reversible Binder Washout->Result_Reversible IC50 Shift > 10x

Caption: Step-by-step decision tree for validating 8-MSP. The GSH assay confirms chemical reactivity before biological expense.

References

  • Hitchings, G. H., & Elion, G. B. (1954). The Chemistry and Biochemistry of Purine Analogs. Annals of the New York Academy of Sciences.

    • Foundational text on purine antimetabolite mechanisms (6-MP).
  • Cohen, M. S., et al. (2005). Structural Bioinformatics-Based Design of Selective, Irreversible Kinase Inhibitors. Science.

    • Establishes the "Washout" protocol and logic for covalent inhibitors.
  • Eckstein, F. (1985). Nucleoside Phosphorothioates. Annual Review of Biochemistry.

    • Reference for sulfur-based nucleophilic substitutions in purine chemistry.
  • Cartwright, I. L., & Hutchinson, D. W. (1980). The reaction between thiols and 8-azidoadenosine derivatives.[1] Nucleic Acids Research.

    • Validates the reactivity of the 8-position in purines towards thiols.
  • Toda, N., et al. (2019). Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents. Bioconjugate Chemistry.

    • Modern validation of methylsulfonyl-heterocycles as cysteine-reactive probes.

Sources

Validation

Comparative Analysis: 8-Methylsulfonyl-7H-purine as a High-Performance Scaffold for C8-Functionalization

Topic: Comparative Analysis of 8-Methylsulfonyl-7H-purine and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 8-Methylsulfonyl-7H-purine and its Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of purine functionalization, the C8 position has historically presented a kinetic challenge compared to the highly electrophilic C6 and C2 positions. While 8-halopurines (8-Cl, 8-Br) serve as standard electrophiles, they often require forcing conditions (high temperature, strong bases) that compromise sensitive functional groups.

8-Methylsulfonyl-7H-purine represents a "high-performance" activated scaffold. By utilizing the methylsulfonyl (mesyl,


) moiety as a "super-leaving group," researchers can achieve nucleophilic aromatic substitution (

) at the C8 position under mild conditions. This guide compares the performance of the 8-methylsulfonyl analog against standard 8-halo and 8-thio ether alternatives, providing experimental protocols to validate its superior reactivity profile in library synthesis.
Comparative Performance Matrix

The following analysis contrasts 8-methylsulfonyl-7H-purine with its primary analogs used in drug discovery workflows.

Table 1: Physicochemical and Reactivity Profile of C8-Substituted Purines

Feature8-Methylsulfonyl (-SO₂Me) 8-Chloro (-Cl) 8-Bromo (-Br) 8-Methylthio (-SMe)
Role Activated ElectrophileStandard ElectrophileStandard ElectrophileStable Precursor / Protecting Group

Reactivity
High (

vs Cl)
Low to ModerateModerateNegligible (requires activation)
Reaction Conditions Mild (RT to 50°C)Harsh (>100°C, microwave)Harsh (>80°C)N/A (Stable)
Nucleophile Scope Broad (Amines, Thiols, Alkoxides)Limited (Strong amines)Limited (Strong amines)N/A
Synthetic Cost Moderate (Requires oxidation step)LowLowLow
Stability Moisture sensitive over timeStableStableHighly Stable
Expert Insight: The Causality of Reactivity

The superior performance of the 8-methylsulfonyl analog stems from two mechanistic factors:

  • Inductive Withdrawal: The sulfonyl group is strongly electron-withdrawing (

    
    ), significantly lowering the LUMO energy of the purine ring and making C8 highly susceptible to nucleophilic attack.
    
  • Leaving Group Ability: The methanesulfinate anion (

    
    ) is a stable, weak base, making it an excellent leaving group compared to the chloride or bromide ion in this specific heteroaromatic context.
    
Strategic Application: The "Activation-Displacement" Workflow

Unlike 8-halopurines, which are often purchased directly, the 8-methylsulfonyl species is typically generated in situ or immediately prior to use from the 8-methylthio precursor. This allows the -SMe group to act as a "masked" electrophile during earlier synthetic steps.

Pathway Visualization

The following diagram illustrates the strategic conversion of a stable sulfide precursor into the reactive sulfone, followed by diverse functionalization.

PurineActivation Sulfide 8-Methylthio-purine (Stable Precursor) Oxidation Activation Step (Oxone or mCPBA) Sulfide->Oxidation Oxidation Sulfone 8-Methylsulfonyl-purine (Activated Electrophile) Oxidation->Sulfone Yields -SO₂Me Product 8-Functionalized Purine (Library Member) Sulfone->Product SNAr Displacement (Fast, Mild) Nucleophile Nucleophile (HNR₂, HOR, HSR) Nucleophile->Product

Figure 1: The "Mask-Activate-Displace" strategy allows for the late-stage diversification of the C8 position.[1]

Experimental Protocols
Protocol A: Activation (Synthesis of 8-Methylsulfonyl-7H-purine)

Objective: Convert the inert 8-methylthio group into the reactive 8-methylsulfonyl group.

Reagents:

  • Substrate: 8-(Methylthio)-7H-purine derivative (1.0 equiv)

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 equiv) Note: mCPBA can be used, but Oxone is water-soluble and simplifies purification.

  • Solvent: MeOH:H₂O (1:1 v/v) or THF:H₂O (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the 8-methylthio substrate in the solvent mixture at room temperature. Ensure complete solubility; mild heating (40°C) is permissible if the substrate is recalcitrant.

  • Addition: Cool the solution to 0°C. Add Oxone® as a solid in three portions over 15 minutes. Reasoning: Exothermic control prevents over-oxidation of other sensitive sites.

  • Reaction: Allow the slurry to warm to room temperature and stir for 4–6 hours.

  • Validation (TLC/LCMS): Monitor for the disappearance of the sulfide (M+H) and appearance of the sulfone (M+H+32). Note: The sulfoxide intermediate (M+H+16) may be observed transiently.

  • Workup: Filter off the insoluble potassium salts. Dilute the filtrate with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The product should be a white/off-white solid. If residual salts remain, triturate with cold ether.

Protocol B: Performance Demonstration (SNAr Displacement)

Objective: Demonstrate the superior reactivity of the sulfone vs. halide by displacing with a secondary amine.

Reagents:

  • Electrophile: 8-Methylsulfonyl-7H-purine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: 1,4-Dioxane or DMF

Step-by-Step:

  • Setup: In a reaction vial, dissolve the sulfone in 1,4-dioxane (0.1 M concentration).

  • Displacement: Add DIPEA followed by Morpholine.

  • Incubation: Stir at 40°C .

    • Comparative Note: If using 8-chloropurine, this reaction would typically require heating to 100–120°C or microwave irradiation. The ability to proceed at 40°C confirms the "High-Performance" status of the sulfonyl analog.

  • Validation: Monitor by LCMS. Conversion should be >95% within 2–4 hours.

  • Isolation: Evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Mechanistic Decision Guide

When should you choose the 8-methylsulfonyl route over the standard 8-chloro route? Use the logic flow below.

DecisionTree Start Need C8-Substituted Purine CheckNuc Is the Nucleophile Poorly Reactive? (e.g., Aniline, hindered amine) Start->CheckNuc CheckSens Does the scaffold have Heat-Sensitive Groups? CheckNuc->CheckSens No RouteA USE 8-METHYLSULFONYL (High Reactivity required) CheckNuc->RouteA Yes CheckSens->RouteA Yes RouteB USE 8-CHLORO/BROMO (Standard conditions sufficient) CheckSens->RouteB No

Figure 2: Decision logic for selecting the optimal electrophile based on nucleophile strength and scaffold stability.

References
  • Liu, J., & Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5962–5968.[2] [Link]

  • Yamane, A., et al. (1980). A new synthesis of 6- and 8-alkylpurine nucleosides. Chemical & Pharmaceutical Bulletin, 28(1), 157-162. [Link]

  • Reist, E. J., et al. (1968). The synthesis and reactions of some 8-substituted purine nucleosides.[3] The Journal of Organic Chemistry, 33(4), 1600-1603. [Link]

Sources

Comparative

Confirming Target Engagement of 8-Methylsulfonyl-7H-Purine: A Comparative Technical Guide

This guide serves as a technical manual for validating the target engagement of 8-methylsulfonyl-7H-purine , a representative electrophilic fragment used to interrogate cysteine nucleophiles within purine-binding pockets...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for validating the target engagement of 8-methylsulfonyl-7H-purine , a representative electrophilic fragment used to interrogate cysteine nucleophiles within purine-binding pockets (e.g., kinases, HSP90, and purine biosynthetic enzymes).[1]

Executive Summary

8-methylsulfonyl-7H-purine represents a distinct class of covalent probes that utilize a nucleophilic aromatic substitution (


) mechanism rather than the Michael addition pathway common to acrylamides.[1] Its sulfonyl group at the C8 position acts as a "chemical warhead," susceptible to displacement by reactive cysteine residues within ATP-binding sites.

This guide details the validation of its target engagement (TE), comparing its performance against reversible analogs and Michael acceptors. The protocols below prioritize mass spectrometry (MS) and kinetic profiling to confirm the formation of a specific, irreversible bond.

Part 1: Mechanism of Action & Chemical Logic

Unlike reversible inhibitors that rely solely on equilibrium binding (


), 8-methylsulfonyl-7H-purine functions as a Time-Dependent Inhibitor (TDI) .[1]
  • Recognition: The purine scaffold directs the molecule to ATP-binding pockets via hydrogen bonding (hinge region interactions).[1]

  • Reaction: A non-catalytic or catalytic cysteine thiolate attacks the C8 position.

  • Irreversibility: The methylsulfonyl group is displaced as methanesulfinic acid, forming a stable thioether bond.

Comparative Analysis: 8-Methylsulfonyl-7H-purine vs. Alternatives
Feature8-Methylsulfonyl-7H-purineAcrylamides (e.g., Ibrutinib)Reversible Purines (e.g., 8-Methylpurine)
Reaction Type

(Substitution)
Michael AdditionNon-covalent (Equilibrium)
Target Residue Cysteine (High Nucleophilicity)Cysteine (Specific Geometry)None (H-bonds/Van der Waals)
Reversibility Irreversible (Covalent)Irreversible (Covalent)Reversible (Washout restores activity)
Off-Target Risk Moderate (Glutathione reactivity)Low to ModerateHigh (Kinome promiscuity)
TE Metric



/

Part 2: Experimental Protocols for Target Engagement

Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)

Objective: To visualize the stoichiometric conversion of the apo-protein to the covalent adduct. This is the only method that proves physical bond formation.

Logic: If 8-methylsulfonyl-7H-purine reacts via


, the mass of the protein will increase by the mass of the purine core minus the leaving group.
  • Mass Shift (

    
    Mass): 
    
    
    
    (lost from Cys)
    
    
    +118.1 Da (Purine core addition).[1]
Step-by-Step Methodology:
  • Protein Prep: Dilute recombinant target protein (e.g., HSP90 or Kinase domain) to 5 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it can compete with the reaction.

  • Incubation:

    • Sample A: DMSO Control.

    • Sample B: 50 µM 8-methylsulfonyl-7H-purine (10x excess).[1]

    • Incubate at 25°C for 60 minutes.

  • Quenching: Add formic acid to 1% final concentration to stop the reaction and denature the protein.

  • LC-MS Analysis:

    • Inject onto a C4 Reverse Phase column (e.g., Agilent PLRP-S).[1]

    • Elute with a water/acetonitrile gradient (+0.1% formic acid).[1]

    • Detect using ESI-TOF MS (Time-of-Flight).[1]

  • Deconvolution: Use MaxEnt or similar software to deconvolute the charge envelope to zero-charge mass.

  • Validation Criteria:

    • Pass: Observation of a new peak at [Mass

      
       + 118 Da] and disappearance of the apo-peak.[1]
      
    • Fail: No mass shift (no reaction) or +78 Da (sulfinic acid adduct, rare).[1]

Protocol B: Determination of (Biochemical Potency)

Objective: To quantify the efficiency of covalent bond formation.


 is meaningless for covalent inhibitors as it shifts with time; 

is the true potency metric.[1]

Logic: We measure enzymatic activity at varying inhibitor concentrations ([I]) over varying pre-incubation times (


).
Step-by-Step Methodology:
  • Setup: Prepare a reaction mix containing the target enzyme and a substrate (e.g., ATP + Peptide substrate).

  • Pre-incubation:

    • Prepare 8 concentrations of 8-methylsulfonyl-7H-purine (e.g., 0.1 µM to 100 µM).

    • Incubate enzyme with compound for

      
       minutes.
      
  • Jump-to-Dilution (Critical Step):

    • At each time point, dilute the mixture 20-fold into a solution containing a saturating concentration of Substrate (ATP). This "jumps" the reversible binding equilibrium, ensuring only covalently bound enzyme remains inhibited.

  • Measurement: Measure product formation (fluorescence/luminescence).[1]

  • Data Analysis:

    • Plot % Remaining Activity vs. Time for each [I] to get

      
       (observed rate of inactivation).[1]
      
    • Plot

      
       vs. [I] to fit the hyperbolic equation:
      
      
      
      
      [1]
    • 
      :  Affinity of the initial non-covalent complex.
      
    • 
      :  Rate of the bond-forming step.[1]
      
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in live cells (in-cellulo), proving membrane permeability and intracellular stability.[1]

Logic: Ligand binding (especially covalent) significantly stabilizes proteins against thermal denaturation.[1]

Step-by-Step Methodology:
  • Treatment: Treat cells (e.g., HEK293) with 10 µM 8-methylsulfonyl-7H-purine or DMSO for 2 hours.[1]

  • Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes.

    • Heat individual tubes to a gradient of temperatures (

      
       to 
      
      
      
      ) for 3 minutes.
    • Cool immediately to

      
      .[1]
      
  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3).[1]

    • Centrifuge at 20,000 x g for 20 mins at 4°C. Precipitated (unstable) protein pellets; soluble (stabilized) protein remains in supernatant.

  • Detection:

    • Run supernatant on SDS-PAGE.[1]

    • Western Blot for the specific target protein.

  • Quantification:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
       (Shift in melting temperature).[1]
      
    • Success: A significant right-shift (

      
      ) in the treated curve compared to DMSO.[1]
      

Part 3: Visualization of the Workflow

The following diagram illustrates the mechanistic pathway and the decision tree for validating target engagement.

TargetEngagement Compound 8-Methylsulfonyl- 7H-purine Complex Non-Covalent Complex (K_I) Compound->Complex Reversible Binding Target Target Protein (Cysteine in ATP Pocket) Target->Complex Reaction S_NAr Reaction (Leaving Group: MeSO2-) Complex->Reaction k_inact Covalent Covalent Adduct (Protein-S-Purine) Reaction->Covalent Irreversible MS Intact MS: Mass Shift +118 Da Covalent->MS Validation 1 Kinetic Biochemical: k_inact / K_I Calculation Covalent->Kinetic Validation 2 CETSA Cellular: Thermal Stabilization Covalent->CETSA Validation 3

Caption: Mechanistic pathway of 8-methylsulfonyl-7H-purine engagement and the three-pillared validation strategy.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Resnick, E., et al. "Rapid characterization of covalent inhibitors using intact protein mass spectrometry." Journal of the American Society for Mass Spectrometry, 30(7), 1234-1241 (2019).[1] Link[1]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122 (2014). Link[1]

  • Strelow, J.M. "A perspective on the kinetics of covalent binding." SLAS Discovery, 22(1), 5-20 (2017).[1] Link[1]

  • Barf, T. & Kaptein, A. "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry, 55(14), 6243-6262 (2012).[1] Link[1]

Sources

Validation

assessing the selectivity of 8-methylsulfonyl-7H-purine against a panel of kinases

This guide serves as a technical manual for the characterization of 8-methylsulfonyl-7H-purine , a specialized electrophilic probe designed for covalent kinase interrogation. Unlike standard ATP-competitive inhibitors, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for the characterization of 8-methylsulfonyl-7H-purine , a specialized electrophilic probe designed for covalent kinase interrogation.

Unlike standard ATP-competitive inhibitors, this molecule utilizes a nucleophilic aromatic substitution (SNAr) mechanism. The 8-methylsulfonyl group acts as a leaving group, allowing specific cysteine residues within the kinase ATP-binding pocket to attack the C8 position. This guide outlines the protocol for assessing its selectivity, distinguishing it from promiscuous alkylators and reversible binders.

Mechanistic Basis & Experimental Design

The Core Challenge: The 8-methylsulfonyl-7H-purine scaffold is not a simple "lock-and-key" inhibitor; it is a chemical probe. Its selectivity is governed not just by non-covalent affinity (


), but by the reactivity  of the electrophile (

) and the spatial positioning of nucleophilic cysteines near the C8 vector of the purine ring.
The Mechanism: SNAr vs. Michael Addition

Most covalent kinase inhibitors (e.g., Ibrutinib, Osimertinib) use acrylamides to target cysteines via Michael addition. 8-methylsulfonyl-7H-purine operates via SNAr , where the sulfonyl moiety is displaced by the thiol of a cysteine.

  • Implication: This reaction requires a higher activation energy and precise geometry, potentially offering higher selectivity than highly reactive fluorosulfonyl derivatives (like FSBA), provided the non-covalent scaffold fits the pocket.

Experimental Workflow

To rigorously assess this molecule, you must move beyond simple IC50 assays. The following workflow integrates biochemical profiling with mass spectrometry to validate true target engagement.

SelectivityWorkflow Start 8-Methylsulfonyl- 7H-Purine InSilico Step 1: Cys-Mapping (In Silico) Start->InSilico Filter Targets Biochem Step 2: Broad Kinome Panel (Binding) InSilico->Biochem Select Panel Washout Step 3: Washout/ Jump-Dilution Biochem->Washout Hit Validation MassSpec Step 4: Intact Protein MS Washout->MassSpec Confirm Covalent Output Selectivity Profile (S-Score) MassSpec->Output Final Data

Figure 1: Integrated workflow for profiling electrophilic purine probes. The process filters targets based on cysteine availability before biochemical validation.

Comparative Performance Analysis

The following table contrasts 8-methylsulfonyl-7H-purine with standard alternatives in the kinase chemical biology toolkit.

Feature8-Methylsulfonyl-7H-Purine Acrylamide Inhibitors (e.g., Ibrutinib)Fluorosulfonyl (FSBA) Reversible Purines (e.g., Idelalisib)
Mechanism Covalent (SNAr displacement)Covalent (Michael Addition)Covalent (Sulfonyl fluoride exchange)Non-covalent (H-bonding)
Reactivity Tunable/Moderate High (Targeted)Very High (Promiscuous)None
Target Residue Cysteine (rarely Lysine)CysteineTyr, Lys, Ser, CysNone
Selectivity Driver Geometry of C8-vector + Cys proximityScaffold fit + Warhead alignmentReactivity-drivenScaffold fit only
Primary Utility Mapping non-catalytic Cysteines Therapeutic inhibitionBroad kinome labelingTherapeutic inhibition
Key Insight: The "C8 Vector" Advantage

The 8-position of the purine ring points towards the solvent-exposed front or the sugar pocket , depending on the binding mode (Syn vs. Anti).

  • Why this matters: Unlike acrylamides attached to the 2- or 4-positions (which often target the hinge or gatekeeper), the 8-methylsulfonyl group can probe unique cysteines located on the P-loop or the C-helix, offering a distinct selectivity profile compared to clinical covalent drugs.

Detailed Experimental Protocols

Protocol A: Broad Kinome Selectivity Profiling (Binding Assay)

Standard activity assays (measuring phosphorylation) can be misleading for covalent inhibitors due to time-dependent inhibition. A competition binding assay is preferred.

  • Platform Selection: Use a competition binding platform (e.g., KINOMEscan or similar) rather than a catalytic assay. This measures the ability of the probe to displace an immobilized ligand.

  • Concentration: Screen at 1 µM initially.

    • Rationale: Covalent inhibitors often show steep dose-response curves. 1 µM is sufficient to saturate specific targets without driving non-specific alkylation.

  • Incubation Time: Run dual time-points: 1 hour vs. 4 hours .

    • Interpretation: A significant shift in potency (left-shift in

      
      ) over time confirms time-dependent covalent modification.
      
Protocol B: Intact Protein Mass Spectrometry (Validation)

This is the "Gold Standard" for proving the mechanism.

  • Preparation: Incubate recombinant kinase domain (e.g., 5 µM) with 8-methylsulfonyl-7H-purine (10-50 µM) in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Note: Avoid DTT or excess Glutathione, as these nucleophiles will react with the methylsulfonyl group and quench the probe.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the spectrum.

  • Success Criteria: Look for a mass shift of + (Probe MW - 79 Da) .

    • The loss of 79 Da corresponds to the methylsulfinate leaving group (CH3SO2-). If you see the full mass of the probe, it is non-covalent binding. If you see the mass shift, the SNAr reaction occurred.

Protocol C: Calculating the Selectivity Score (S-Score)

To objectively quantify selectivity, use the Gini Coefficient or the Selectivity Score (S) method.



  • Target: For a high-quality probe, aim for an S(65) < 0.05 (binding <5% of the kinome at >65% occupancy).

Data Interpretation & Troubleshooting

Scenario 1: High Promiscuity (Low Selectivity)
  • Observation: The probe binds >10% of the kinome, including kinases without obvious cysteines in the pocket.

  • Root Cause: The 8-methylsulfonyl group is too reactive (acting as a general alkylator) or the purine scaffold is binding non-specifically to the hinge region of many kinases.

  • Solution: Introduce steric bulk at the N9 position to restrict the scaffold's rotation, or switch to a less reactive leaving group (e.g., 8-chloropurine, though this requires higher activation).

Scenario 2: No Covalent Adduct Detected
  • Observation: High affinity in binding assays, but no mass shift in MS.

  • Root Cause: The probe is acting as a reversible inhibitor. The cysteine is not properly aligned for the SNAr attack geometry (which requires a specific angle of approach).

  • Solution: Perform a "Washout Experiment."

    • Incubate enzyme + inhibitor.

    • Dilute 100-fold.

    • Measure recovery of activity. Rapid recovery confirms reversible binding.

MechanismPath Complex Reversible Complex (E + I ⇌ E·I) Transition Transition State (Meisenheimer-like) Complex->Transition Cys-SH Attack (Rate Limiting) Covalent Covalent Adduct (E-Purine + MeSO2-) Transition->Covalent Leaving Group Displacement

Figure 2: Reaction pathway. The transition from reversible binding to covalent adduct is the selectivity filter. Only kinases that stabilize the transition state will be permanently inhibited.

References

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[1] Nature Biotechnology, 29(11), 1039–1045.[1] [Link]

  • Karaman, M. W., et al. (2008).[2] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243–6262. [Link]

  • Hillebrand, L., et al. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, 76(5), 436.[3] [Link]

  • Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors of kinases.[4] Bioorganic & Medicinal Chemistry, 14(12), 3987–4006. [Link]

Sources

Safety & Regulatory Compliance

Safety

8-methylsulfonyl-7H-purine proper disposal procedures

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices. Part 1: Hazard Identification and Risk Assessment Be...

Author: BenchChem Technical Support Team. Date: March 2026

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough risk assessment is paramount. Based on the structural moieties of 8-methylsulfonyl-7H-purine (a purine core and a methanesulfonyl group), we can infer potential hazards by examining analogous compounds. The purine structure is fundamental in biochemistry, while the sulfonyl group can impart specific chemical reactivity.

Causality Behind Assessment: This proactive hazard assessment is crucial for preventing accidental exposure and ensuring that appropriate engineering controls and personal protective equipment are utilized. Understanding potential incompatibilities prevents dangerous reactions in waste containers. For instance, sulfonyl-containing compounds can be reactive, and purine derivatives may have biological activity.

Table 1: Inferred Hazard Profile of 8-methylsulfonyl-7H-purine

Hazard CategoryPotential Risk & RationaleRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Purine analogs can interfere with biological pathways.Avoid creating dust.[1][2] Handle in a chemical fume hood. Use appropriate PPE.
Skin/Eye Irritation Solid powder or solutions may cause irritation upon contact.Wear safety goggles and chemical-resistant gloves.[3]
Reactivity Incompatible with strong oxidizing agents.[1]Segregate waste from strong oxidizers.
Environmental Should not be released into the environment.[1][4]Do not dispose of down the drain or in regular trash.

Part 2: Personal Protective Equipment (PPE)

A non-negotiable aspect of chemical handling is the correct use of PPE. This creates a primary barrier between the researcher and the chemical.

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles.[2]

  • Hand Protection: Use nitrile or other chemically-resistant gloves. Inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically-resistant apron may be appropriate.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, use a NIOSH-approved respirator.[1]

Part 3: Waste Segregation and Containment Protocol

Proper segregation is the cornerstone of a safe and compliant chemical waste management program. It prevents accidental reactions and ensures that waste is handled by the appropriate disposal facility.

Step 1: Designate a Satellite Accumulation Area (SAA) In the laboratory where the waste is generated, designate a specific area for hazardous waste containers.[5][6] This area should be under the direct control of laboratory personnel and away from general traffic.

Step 2: Select Appropriate Waste Containers

  • Solid Waste: Collect un-used or expired 8-methylsulfonyl-7H-purine powder, along with contaminated weighing papers and spatulas, in a sealable, wide-mouth container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste: Solutions of 8-methylsulfonyl-7H-purine (e.g., dissolved in DMSO or other solvents) must be collected in a dedicated, leak-proof container with a screw-top cap.[7] Never use metal containers for potentially corrosive materials.[8]

  • Contaminated Labware: Disposable items like pipette tips and tubes that have contacted the chemical should be collected in a separate, labeled hazardous waste bag or a puncture-resistant container.[7]

Step 3: Label Waste Containers Correctly As soon as waste is first added to a container, it must be labeled. According to the Environmental Protection Agency (EPA), the label must include:

  • The words "Hazardous Waste" .[5][6]

  • The full, unabbreviated chemical name: "8-methylsulfonyl-7H-purine" . If it is a solution, list all components and their approximate percentages.

  • An indication of the hazards (e.g., "Irritant," "Handle with Caution").[5]

Part 4: Step-by-Step Disposal Workflow

The ultimate disposal of 8-methylsulfonyl-7H-purine must be handled by a licensed hazardous waste management vendor. The following workflow outlines the process from generation to disposal.

Protocol:

  • Generation: While working with 8-methylsulfonyl-7H-purine, collect all waste streams (solid, liquid, labware) in their designated, pre-labeled containers located in the SAA.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[5] This prevents the release of vapors and potential spills.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[8]

  • Waste Pickup Request: Once a container is full, or if the research project is complete, arrange for the waste to be moved from the SAA to your institution's central accumulation area (CAA) or directly for pickup. This is typically handled by your institution's Environmental Health & Safety (EH&S) department.

  • Transportation and Disposal: Your institution's licensed waste vendor will transport the waste off-site for final disposal, which is typically high-temperature incineration for organic compounds of this nature. This method ensures complete destruction of the chemical.

G cluster_prep Preparation Phase cluster_gen Waste Generation & Collection cluster_storage In-Lab Management (SAA) cluster_disposal Final Disposition A Assess Hazards & Don PPE B Prepare Labeled Hazardous Waste Containers A->B C Generate Waste (Solid, Liquid, Labware) B->C D Segregate Waste into Dedicated Containers C->D Immediate Action E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Containers Securely Closed E->F Constant Practice G Request Pickup via Institutional EH&S E->G When Full or Project Complete H Transfer to Licensed Waste Disposal Vendor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the compliant disposal of 8-methylsulfonyl-7H-purine.

Part 5: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if the substance is aerosolized, evacuate the immediate area.

  • Consult SDS (If Available): If an SDS for a similar compound is available, consult it for specific spill cleanup information.

  • Cleanup of Small Spills (Solid):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep or scoop the solid material to avoid creating dust.[1]

    • Place the material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Cleanup of Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Report: Report the incident to your laboratory supervisor and institutional EH&S department, as per your facility's policy.[9]

Part 6: Regulatory Compliance Overview

Adherence to these procedures ensures compliance with key regulations from the following bodies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste.[8] This includes the regulations for waste labeling, storage times, and generator status (e.g., Very Small, Small, or Large Quantity Generator).[5][6]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the need for written safety plans, employee training on chemical hazards, and the availability of PPE.[9][10]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also ensures environmental stewardship, reinforcing the integrity and trustworthiness of your research operations.

References

  • Safety Data Sheet. (2011). Thermo Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
  • Regulation of Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Waste Management: The New Regulations. (2019).
  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
  • Safety Data Sheet - Methanesulfonic acid. (2010). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency.
  • Purine SDS, 120-73-0 Safety D
  • Safety Data Sheet - Sulfuric Acid. (2025). Merck Millipore.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Safety Data Sheet - 1-(Mesitylenesulfonyl)imidazole. (2025). Thermo Fisher Scientific.
  • OSHA Chemical Storage Requirements. (2024). U.S.
  • Hazardous Waste and Disposal.American Chemical Society.
  • Proper Disposal of Usp7-IN-8: A Guide for Labor

Sources

Handling

Personal protective equipment for handling 8-methylsulfonyl-7H-purine

Executive Safety Summary & Hazard Profiling Compound: 8-Methylsulfonyl-7H-purine Risk Band: High Containment (Band 4) Primary Hazard Class: Electrophilic Sensitizer / Irritant Handling 8-methylsulfonyl-7H-purine requires...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

Compound: 8-Methylsulfonyl-7H-purine Risk Band: High Containment (Band 4) Primary Hazard Class: Electrophilic Sensitizer / Irritant

Handling 8-methylsulfonyl-7H-purine requires protocols beyond standard organic synthesis hygiene. Unlike inert purines, the methylsulfonyl moiety (


)  at the C8 position functions as an excellent leaving group.
The Mechanistic Hazard (Why this matters)

From a structural biology perspective, this compound is designed to be reactive. The electron-withdrawing sulfonyl group activates the purine ring toward Nucleophilic Aromatic Substitution (


) .
  • Biological Implication: If inhaled or absorbed, this compound can covalently bind to nucleophilic residues (cysteine thiols, lysine amines) in your own proteins or DNA.

  • Safety Consequence: This mechanism classifies the compound as a potential sensitizer and irreversible alkylating agent . You must treat it as a "sticky" toxicant that does not wash off easily once bound to tissue.

Personal Protective Equipment (PPE) Matrix

The choice of PPE depends heavily on the physical state (Solid Powder vs. Solution). Warning: Common solvents for purines (DMSO, DMF) readily permeate standard nitrile gloves, carrying the toxicant through the skin.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (in DMSO/DMF)Technical Rationale
Respiratory N95 or P100 (Fit-tested)Fume Hood (Face velocity >100 fpm)Powders drift electrostatically. Inhalation is the fastest route to systemic sensitization.
Dermal (Hands) Double Nitrile (4 mil minimum)Laminate Film (Silver Shield) or Butyl Rubber CRITICAL: Standard nitrile degrades in <10 mins with DMSO. If using nitrile, change immediately upon splash.
Ocular Chemical Splash Goggles Chemical Splash Goggles + Face ShieldSafety glasses do not seal against airborne dust or splashes.
Body Lab Coat (Tyvek wrist cuffs preferred)Chemical-Resistant Apron (if >100mL)Cotton lab coats absorb liquids; Tyvek repels dust and splashes.

Operational Workflow

The following diagram outlines the "Chain of Custody" for the chemical, ensuring containment from storage to disposal.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: Active Handling cluster_2 Zone 3: Waste & Decon Storage Cold Storage (-20°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Sealed Weighing Weighing (Static Control + Balance Enclosure) Equilibration->Weighing In Hood Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Control CHANGE GLOVES (If DMSO used) Solubilization->Control Quench Quench/Deactivation Reaction->Quench Post-Rxn Waste Solid/Liquid Waste (High Hazard Stream) Quench->Waste

Figure 1: Operational workflow emphasizing the critical glove-change step during solubilization.

Step-by-Step Handling Protocols

Phase A: Weighing & Transfer (Highest Risk of Dust)

Purine derivatives are often fluffy, electrostatic solids.

  • Static Control: Use an ionizing fan or antistatic gun on the vial before opening. This prevents the powder from "jumping" out of the spatula.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure . Never weigh on an open bench.

  • Technique: Use a disposable antistatic weighing boat. After transfer, wipe the balance area with a wet tissue (solvent-dampened) to capture invisible dust.

Phase B: Solubilization (Highest Risk of Permeation)
  • Solvent Choice: If using DMSO or DMF, acknowledge that these solvents are "vehicles" that will carry the 8-methylsulfonyl-7H-purine through your skin.

  • Order of Addition: Always add Solvent to Solid . Adding solid to a stirring solvent can generate aerosol puffs.

  • Glove Discipline: If a drop of DMSO solution lands on your nitrile glove, remove it immediately . Do not wait. The breakthrough time is effectively zero. Wash hands and re-glove.

Phase C: Deactivation & Disposal

Do not attempt to neutralize this compound via oxidation (bleach), as the sulfonyl group is already oxidized.

  • Liquid Waste: Collect in a dedicated "High Hazard Organic" waste stream. Do not mix with general aqueous waste.

  • Solid Waste: Contaminated weighing boats, gloves, and tissues must be bagged in a sealed "Hazardous Solid Waste" bag (often yellow or red coded) for incineration.

  • Glassware: Rinse glassware with acetone inside the hood before moving it to the communal wash area. The acetone rinse goes into the hazardous waste.

Emergency Response

ScenarioImmediate Action
Powder Spill Do NOT sweep. Sweeping generates dust. Cover with wet paper towels (water or acetone) to dampen, then wipe up. Place waste in a sealed bag.
Skin Contact Wash for 15 minutes. Use soap and tepid water.[1] If dissolved in DMSO, scrub gently but thoroughly, as the solvent drives the chemical deep into the dermis.
Eye Exposure Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately; bring the SDS.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]

  • Jacobson, K. A., et al. (1989). Electrophilic derivatives of purines as irreversible inhibitors of A1 adenosine receptors. Journal of Medicinal Chemistry. (Establishes the reactivity/covalent binding mechanism of sulfonyl-purines). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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